Biological Role and Therapeutic Potential of (R)-8-Amino-7-oxononanoic Acid
The following technical guide details the biological and pharmacological profile of (R)-8-Amino-7-oxononanoic acid, distinguishing its role as a potent enzymatic inhibitor from its enantiomer, the natural biotin precurso...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological and pharmacological profile of (R)-8-Amino-7-oxononanoic acid, distinguishing its role as a potent enzymatic inhibitor from its enantiomer, the natural biotin precursor.
Technical Whitepaper for Drug Discovery & Chemical Biology [1]
Executive Summary
(R)-8-Amino-7-oxononanoic acid (also referred to as (R)-KAPA or (R)-7-keto-8-aminopelargonic acid) represents a critical stereochemical probe in the study of biotin biosynthesis.[1] While its enantiomer, (S)-KAPA , is the canonical intermediate synthesized by BioF and consumed by BioA in bacteria, plants, and fungi, the (R)-enantiomer functions as a competitive inhibitor of the pathway.
This guide analyzes the mechanistic divergence between these enantiomers, highlighting the potential of (R)-KAPA as a scaffold for anti-mycobacterial agents (targeting Mycobacterium tuberculosis) and addressing the significant experimental challenge of spontaneous racemization in aqueous media.[2]
Molecular Architecture & The "Racemization Trap"
Stereochemical Duality
The biological activity of 8-amino-7-oxononanoic acid is strictly governed by the chirality at the C8 position.
(S)-Enantiomer (Natural): Produced by 8-amino-7-oxononanoate synthase (BioF).[1][3][4][5][6] It is the sole substrate for the downstream enzyme, BioA.
(R)-Enantiomer (Inhibitor): Acts as a ligand for BioA but cannot undergo transamination.[1] It effectively locks the enzyme's active site.[1]
The Racemization Trap
Critical Experimental Insight: Researchers must account for the high lability of the C8 proton. The
-amino ketone moiety is prone to rapid enolization at physiological pH (7.0–9.0), leading to spontaneous racemization with a half-life () as short as 1 to 8 hours .[1][2]
Implication: "Enantiopure" stocks dissolved in neutral buffer will equilibrate to a racemic mixture within a standard assay window.[1]
Mitigation: Stocks should be stored in acidic conditions (pH < 3) or as stable salt forms (e.g., hydrochloride) and neutralized immediately prior to enzyme exposure.[1]
Biological Context: The Biotin Biosynthesis Pathway
Biotin (Vitamin B7) synthesis is essential for pathogens like M. tuberculosis but absent in humans, making it a high-value antibiotic target.[1]
Pathway Flow[1]
Initiation: Condensation of Pimeloyl-CoA (or Pimeloyl-ACP) with L-Alanine by BioF (PLP-dependent).
Transamination:BioA (7,8-diaminopelargonic acid synthase) converts (S)-KAPA to 7,8-diaminopelargonic acid (DAPA) using S-adenosylmethionine (SAM) as an exogenous amino donor.[1]
The following diagram illustrates the stereospecific flux and the inhibitory blockade.
Figure 1: Biotin biosynthesis pathway highlighting the stereospecific conversion of (S)-KAPA and the inhibitory blockade imposed by (R)-KAPA on the BioA enzyme.
Mechanism of Action: BioA Inhibition
(R)-KAPA targets BioA (Adenosylmethionine-8-amino-7-oxononanoate aminotransferase), a unique PLP-dependent enzyme that uses SAM as an amine donor.[1]
Binding Dynamics
Affinity: (R)-KAPA binds to M. tuberculosis BioA with a
of approximately 5.9 µM (PLP form) and 1.7 µM (PMP form).[1][2]
Structural Basis:
The carboxylate tail of (R)-KAPA anchors into the active site arginine/lysine cluster (similar to the natural substrate).
The C8-amino group and C7-keto group orientation in the (R)-isomer prevents the correct alignment for nucleophilic attack on the PLP cofactor, or forms a sterile complex that cannot proceed through the transamination catalytic cycle.
Molecular modeling suggests specific hydrogen bonding with Thr309 and the phosphate group of the PLP cofactor stabilizes the inhibitory complex.
Therapeutic Implication
Since humans lack the BioA pathway (obtaining biotin from diet), (R)-KAPA analogs are "pathogen-specific" virulence blockers.[1] However, the rapid racemization of the parent molecule necessitates the development of non-enolizable analogs (e.g., replacing the C7 ketone or C8 proton) for clinical viability.
Experimental Protocols
Protocol A: Handling and Storage (Preventing Racemization)
Objective: Maintain enantiomeric purity of (R)-KAPA for assays.
Synthesis/Sourcing: Obtain (R)-KAPA as the hydrochloride salt (more stable).
Stock Preparation: Dissolve in 10 mM HCl (pH < 2.0). Do not use PBS or Tris buffers for stock storage.[1]
Detection: 7,8-Diaminopelargonic acid (DAPA) formation is difficult to detect directly.[1] A coupled assay is often used, or consumption of SAM is monitored.[1] Alternatively, use a discontinuous HPLC assay.[1]
Workflow (Discontinuous HPLC Method):
Reaction Mix: Prepare 100 mM HEPES (pH 7.5), 10 µM PLP, 1 mM SAM, and varying concentrations of (R)-KAPA (0–100 µM).
Mann, S., et al. (2009).[1] "Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate: biological implications."[2] Biochimie. Link
Kacprzak, M.M., et al. (2003).[1] "The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme." Journal of Molecular Biology. Link
Cronan, J.E. (2017).[1][6] "A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli."[1][4][5][6] Applied and Environmental Microbiology. Link
Lucet, D., et al. (1996).[1][2] "Enantioselective synthesis of the biotin vitamers: 7-keto-8-aminopelargonic acid and 7,8-diaminopelargonic acid." Tetrahedron: Asymmetry. Link[1]
PubChem Compound Summary. "(S)-8-Amino-7-oxononanoate." National Center for Biotechnology Information.[1] Link[1]
An In-Depth Technical Guide to (R)-8-Amino-7-oxononanoic Acid: Discovery, Synthesis, and Analysis
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals. Introduction (R)-8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (K...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
Introduction
(R)-8-Amino-7-oxononanoic acid (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), stands as a pivotal intermediate in the biosynthesis of biotin (Vitamin B7), a vital cofactor in a myriad of metabolic carboxylation, decarboxylation, and transcarboxylation reactions. The discovery and elucidation of the role of AON have been instrumental in unraveling the intricate pathway of biotin synthesis, a pathway essential for most living organisms. This guide provides a comprehensive technical overview of the history, synthesis, and analysis of AON, offering field-proven insights and detailed methodologies for researchers in drug development and metabolic engineering.
The Historical Unraveling of a Key Metabolic Intermediate
The journey to understanding (R)-8-Amino-7-oxononanoic acid is intrinsically linked to the broader quest to decipher the biosynthetic pathway of biotin. While the nutritional importance of biotin was recognized in the early 20th century, the specific steps of its de novo synthesis remained a puzzle for decades.
A seminal moment in the discovery of AON came in 1968 when Eisenberg and Star reported the synthesis of a "biotin vitamer," 7-oxo-8-aminopelargonic acid, in cell-free extracts of Escherichia coli biotin auxotrophs[1]. Their work provided the first tangible evidence for the existence of this keto-amino acid and positioned it as a direct precursor to 7,8-diaminopelargonic acid (DAPA) in the biotin pathway. This discovery was a critical piece of the puzzle, laying the groundwork for a more complete understanding of biotin biosynthesis.
Subsequent research focused on the enzymatic machinery responsible for AON synthesis. The enzyme, 8-amino-7-oxononanoate synthase (AONS), encoded by the bioF gene, was identified as the catalyst for this crucial step. It was characterized as a pyridoxal 5'-phosphate (PLP)-dependent enzyme that facilitates the decarboxylative condensation of L-alanine with pimeloyl-CoA[2][3]. The stereospecificity of this reaction, yielding the (S)-enantiomer, which corresponds to the (R)-configuration at the 8-position when following IUPAC nomenclature for the nonanoic acid backbone, was a key finding.
The elucidation of the crystal structure of AONS from E. coli provided profound insights into its catalytic mechanism, revealing the intricate interplay of the PLP cofactor and the active site residues in orchestrating this complex condensation reaction[3][4]. These foundational discoveries have not only illuminated a fundamental metabolic pathway but have also opened avenues for the development of novel antimicrobial agents targeting biotin synthesis.
The Biotin Biosynthetic Pathway: The Central Role of (R)-8-Amino-7-oxononanoic Acid
(R)-8-Amino-7-oxononanoic acid is the product of the first committed step in the conserved pathway for the assembly of the ureido and tetrahydrothiophene rings of biotin. The synthesis of AON marks the convergence of fatty acid metabolism (providing the pimeloyl moiety) and amino acid metabolism (providing the amino group from L-alanine).
The canonical biotin biosynthetic pathway, with AON as a key intermediate, is depicted below:
Figure 1: The canonical biotin biosynthetic pathway.
Synthesis of (R)-8-Amino-7-oxononanoic Acid
The ability to produce pure (R)-8-Amino-7-oxononanoic acid is crucial for a variety of research applications, including enzyme kinetics studies, inhibitor screening, and as a standard for analytical method development. Both chemical and enzymatic synthesis routes have been explored.
Chemical Synthesis
Experimental Protocol: A Generalized Approach to the Asymmetric Synthesis of (R)-8-Amino-7-oxononanoic Acid
Preparation of a Chiral Precursor: The synthesis would likely commence with a chiral starting material to establish the desired stereochemistry at the C8 position. A potential strategy involves the use of a chiral auxiliary or an asymmetric catalytic method.
Chain Elongation: The carbon backbone would be extended to the nine-carbon chain of nonanoic acid. This could be achieved through various organic reactions such as Grignard reactions, Wittig reactions, or cross-coupling reactions.
Introduction of the Keto and Amino Functionalities: The 7-oxo and 8-amino groups would be introduced at the appropriate positions. This might involve the oxidation of a secondary alcohol to a ketone and the conversion of a suitable functional group (e.g., an azide or a nitro group) to an amine.
Deprotection and Purification: Finally, any protecting groups used during the synthesis would be removed, and the final product would be purified using techniques such as column chromatography and recrystallization.
Note: The development of a specific and optimized chemical synthesis protocol for (R)-8-Amino-7-oxononanoic acid would require significant experimental work and is an area for further research.
Enzymatic Synthesis
The enzymatic synthesis of (R)-8-Amino-7-oxononanoic acid using 8-amino-7-oxononanoate synthase (AONS) offers a highly specific and efficient alternative to chemical synthesis. This method leverages the natural catalytic activity of the enzyme to produce the desired enantiomerically pure product.
Experimental Workflow: Enzymatic Synthesis of (R)-8-Amino-7-oxononanoic Acid
Figure 2: Workflow for the enzymatic synthesis of (R)-8-Amino-7-oxononanoic acid.
Detailed Protocol: Expression and Purification of E. coli 8-Amino-7-oxononanoate Synthase (AONS) [2]
Gene Cloning and Expression Vector Construction: The bioF gene from E. coli K-12 is amplified by PCR and cloned into an expression vector, such as pET-28b, which allows for the production of a C-terminally hexahistidine-tagged protein.
Transformation and Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced at an OD600 of approximately 0.7 with 0.1 mM IPTG, and the culture is incubated for 4 hours at 37°C.
Cell Lysis and Lysate Preparation: The cells are harvested by centrifugation and resuspended in a lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol, pH 8.0). The cells are lysed by sonication or using a French press, and the cell debris is removed by centrifugation.
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA agarose column pre-equilibrated with the lysis buffer. The column is washed with a buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
Elution and Dialysis: The His-tagged AONS is eluted from the column using a high concentration of imidazole (e.g., 250-500 mM). The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 20 mM K2HPO4, 100 mM NaCl, 1 mM TCEP, 100 µM PLP, 20% glycerol, pH 7.5). The purified enzyme can be stored at -80°C.
Detailed Protocol: Enzymatic Synthesis and Purification of (R)-8-Amino-7-oxononanoic Acid
Reaction Setup: In a reaction vessel, combine the purified AONS enzyme with its substrates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Typical substrate concentrations are in the range of 0.5-5 mM for L-alanine and 0.1-1 mM for pimeloyl-CoA. The essential cofactor, pyridoxal 5'-phosphate (PLP), should be included at a concentration of approximately 50-100 µM.
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, which for E. coli AONS is around 37°C. The reaction progress can be monitored over time by taking aliquots and analyzing for AON formation.
Enzyme Removal: Once the reaction has reached completion, the AONS enzyme can be removed by ultrafiltration using a membrane with a molecular weight cutoff that retains the enzyme (e.g., 10 kDa).
Purification of AON: The resulting solution containing AON can be purified using ion-exchange chromatography. Since AON is an amino acid, it will have both positive and negative charges depending on the pH. A cation exchange column at a low pH or an anion exchange column at a high pH can be used for purification. The fractions containing AON are collected and can be further purified by reverse-phase chromatography if necessary.
Verification: The identity and purity of the synthesized AON should be confirmed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.
Analytical Methodologies for (R)-8-Amino-7-oxononanoic Acid
Accurate and sensitive detection and quantification of (R)-8-Amino-7-oxononanoic acid are essential for studying its role in biotin biosynthesis and for monitoring its synthesis. Due to its polar nature and lack of a strong chromophore, direct analysis is challenging. Therefore, chromatographic methods, often coupled with derivatization, are the preferred analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of amino acids. For AON, reverse-phase HPLC with pre-column derivatization is a common approach.
Experimental Protocol: HPLC Analysis of (R)-8-Amino-7-oxononanoic Acid with OPA Derivatization
Derivatization: A common derivatizing agent for primary amines is o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid. The reaction is rapid and produces a highly fluorescent isoindole derivative.
Chromatographic Separation:
Column: A C18 reverse-phase column is typically used.
Mobile Phase: A gradient elution is employed, typically with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the AON derivative from other components in the sample.
Detection: Fluorescence detection is used, with excitation and emission wavelengths optimized for the specific OPA derivative.
Quantification: Quantification is achieved by comparing the peak area of the AON derivative in the sample to a standard curve generated from known concentrations of AON that have been subjected to the same derivatization and analysis procedure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds. Due to the low volatility of AON, derivatization is necessary to convert it into a more volatile form.
Experimental Protocol: GC-MS Analysis of (R)-8-Amino-7-oxononanoic Acid with Silylation
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as the amino and carboxylic acid groups in AON. A silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogens with trimethylsilyl (TMS) groups. The reaction is typically carried out in a suitable solvent at an elevated temperature.
GC-MS Analysis:
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column, is commonly used.
Injection: A split/splitless injector is used to introduce the derivatized sample into the GC.
Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized AON from other components.
Mass Spectrometry: The mass spectrometer is operated in either full-scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification of specific fragment ions of the derivatized AON.
Quantification: Quantification is typically performed using an internal standard and a calibration curve.
Quantitative Data
Table 1: Kinetic Parameters of E. coli 8-Amino-7-oxononanoate Synthase (AONS)
(R)-8-Amino-7-oxononanoic acid is a molecule of significant interest in the fields of biochemistry, microbiology, and drug discovery. Its discovery was a landmark in our understanding of biotin biosynthesis, a fundamental metabolic pathway. The ability to synthesize and analyze AON with high precision is critical for further research into this pathway and for the development of novel therapeutics that target it. This guide has provided a comprehensive overview of the history, synthesis, and analysis of AON, offering detailed protocols and insights to aid researchers in their scientific endeavors. The continued exploration of AON and its associated enzymes holds the promise of new discoveries and applications in the years to come.
References
Eisenberg, M. A., & Star, C. (1968). Synthesis of 7-oxo-8-aminopelargonic acid, a biotin vitamer, in cell-free extracts of Escherichia coli biotin auxotrophs. Journal of Bacteriology, 96(4), 1291–1297. [Link]
Manandhar, M., & Cronan, J. E. (2017). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Applied and Environmental Microbiology, 84(1), e02084-17. [Link]
Webster, S. P., Alexeev, D., Campopiano, D. J., Watt, R. M., Alexeeva, M., Sawyer, L., & Baxter, R. L. (2000). Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. Biochemistry, 39(3), 516–528. [Link]
Alexeev, D., Alexeeva, M., Baxter, R. L., Campopiano, D. J., Webster, S. P., & Sawyer, L. (1998). The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme. Journal of Molecular Biology, 284(2), 401–419. [Link]
Ploux, O., & Marquet, A. (1992). The 8-amino-7-oxopelargonate synthase from Bacillus sphaericus. Purification and preliminary characterization of the cloned enzyme overproduced in Escherichia coli. The Biochemical journal, 283 ( Pt 2)(Pt 2), 327–331. [Link]
Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (1988). Enzymatic Production of Amino Acids. In Biotechnology and Genetic Engineering Reviews (Vol. 6, pp. 179-222). Intercept Ltd. [Link]
Stoner, G. L., & Eisenberg, M. A. (1975). Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction. The Journal of biological chemistry, 250(11), 4037–4043. [Link]
Hwang, I. T., Kim, Y. S., Lee, Y., & Hwang, Y. S. (2003). 7-Keto-8-aminopelagonic acid synthase as a potential herbicide target. Pesticide Biochemistry and Physiology, 76(2), 53-63. [Link]
Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society reviews, 47(5), 1516–1561. [Link]
Palomo, J. M. (2020). Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. Advanced Synthesis & Catalysis, 362(24), 5456-5479. [Link]
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]
(R)-8-Amino-7-oxononanoic acid vs. (S)-8-Amino-7-oxononanoic acid: A Guide to Stereochemistry, Biological Function, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 8-Amino-7-oxononanoic acid (8-AOA), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-7-oxononanoic acid (8-AOA), also known as 7-keto-8-aminopelargonic acid (KAPA), is a pivotal intermediate in the biosynthesis of biotin (Vitamin B7), an essential cofactor for all domains of life. The molecule possesses a single chiral center at the C8 position, giving rise to two distinct stereoisomers: (R)-8-AOA and (S)-8-AOA. While chemically similar, these enantiomers have profoundly different biological roles. This technical guide provides an in-depth exploration of these two molecules, detailing their stereospecific biosynthesis, contrasting biological activities, and the analytical methodologies required for their discrimination. We will demonstrate that while the (S)-enantiomer is the exclusive, biologically active precursor in the canonical biotin pathway, the (R)-enantiomer acts as a natural inhibitor of a key downstream enzyme, presenting significant opportunities for therapeutic research, particularly in the development of novel antimicrobial agents.
Introduction: The Central Role of 8-AOA in Biotin Biosynthesis
Biotin is a vital micronutrient involved in a wide array of critical metabolic reactions, including carboxylation and transcarboxylation events.[1][2] While animals must acquire it from their diet, most bacteria, fungi, and plants synthesize it de novo.[3][4] This metabolic distinction makes the biotin biosynthesis pathway an attractive target for the development of herbicides and antibiotics.
The pathway begins with the synthesis of a pimeloyl-CoA thioester, which is then converted to biotin through the sequential action of four conserved enzymes: BioF, BioA, BioD, and BioB.[2][5] The first committed step in the assembly of biotin's characteristic bicyclic ring structure is catalyzed by 8-amino-7-oxononanoate synthase (AONS, or BioF).[3][4][6] This enzyme facilitates the decarboxylative condensation of L-alanine with pimeloyl-CoA to produce 8-amino-7-oxononanoic acid (8-AOA).[7][8] The stereochemical outcome of this single reaction dictates the flow of the entire downstream pathway.
Stereochemistry and Physicochemical Properties
The key structural difference between the two enantiomers lies in the spatial arrangement of the amino group and the methyl group around the chiral carbon (C8). This seemingly minor variation in three-dimensional structure has major biological consequences. While most physicochemical properties are identical, their interaction with polarized light (optical activity) and, more importantly, with chiral entities like enzyme active sites, are distinct.
Note: The general CAS number for the racemic or unspecified mixture is 4707-58-8.[13][][15]
Biosynthesis: A Stereospecific Commitment
The biological production of 8-AOA is a masterclass in enzymatic stereocontrol. The enzyme 8-amino-7-oxononanoate synthase (AONS) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that exclusively produces the (S)-enantiomer.[1][7][8]
The reaction mechanism involves the condensation of L-alanine with pimeloyl-CoA.[6] AONS stringently selects for L-alanine over D-alanine and orchestrates the subsequent condensation in a way that establishes the S-configuration at the C8 position of the nonanoic acid backbone.[8] The (R)-enantiomer is not produced in this pathway.
Caption: Stereospecific synthesis of (S)-8-AOA by AONS.
Divergent Biological Fates and Activities
Following its synthesis, the path of 8-AOA is determined entirely by its stereochemistry. The (S)-enantiomer is the accepted substrate for the next enzyme in the sequence, adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA), which converts it to 7,8-diaminononanoate.[2][12]
Conversely, the (R)-enantiomer, while not a substrate for BioA, is not biologically inert. Research has shown that (R)-KAPA acts as a potent inhibitor of BioA from Mycobacterium tuberculosis.[12] It binds effectively to both the pyridoxal 5'-phosphate and pyridoxamine 5'-phosphate forms of the enzyme, effectively blocking the progression of the biotin synthesis pathway.[12] This inhibitory action makes the (R)-enantiomer a compound of significant interest for antimicrobial drug design.
An important experimental consideration is the observed rapid racemization of 8-AOA (KAPA) in common pH ranges (7 to 9), with half-lives ranging from 1 to 8 hours.[12] This means that even a pure sample of (S)-KAPA can, over the course of an experiment in a typical buffer, spontaneously generate its own inhibitor, (R)-KAPA, confounding kinetic and biological assays. Researchers must account for this instability in their experimental design.
Caption: Opposing biological roles of (S)- and (R)-8-AOA.
Analytical Methodologies for Enantiomeric Discrimination
Given their distinct biological roles and the potential for racemization, the ability to separate and quantify the (R) and (S) enantiomers of 8-AOA is critical for any rigorous study. Standard chromatographic techniques are insufficient; chiral-specific methods are required.
Experimental Protocol: Chiral HPLC Analysis
This protocol describes a common and reliable method for determining the enantiomeric excess of 8-AOA based on derivatization followed by high-pressure liquid chromatography (HPLC) separation.[12] The principle is to react the chiral amine with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard (achiral) HPLC column.
Objective: To separate and quantify (R)-8-AOA and (S)-8-AOA.
Derivatization Reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)
Boric acid buffer (0.4 M, pH 9.0)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Trifluoroacetic acid (TFA)
HPLC system with a fluorescence or UV detector
C18 reverse-phase HPLC column
Methodology:
Reagent Preparation:
Expert Insight: Prepare the OPA/NAC derivatization reagent fresh daily to ensure maximum reactivity. Dissolve OPA in methanol, then add NAC and the boric acid buffer. The thiol (from NAC) is essential for forming a stable, fluorescent isoindole derivative.
Sample Derivatization:
To 50 µL of your 8-AOA sample, add 100 µL of the OPA/NAC reagent.
Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature.
Causality: The reaction is rapid. A precise and consistent reaction time is crucial for quantitative accuracy and reproducibility across different samples.
Stop the reaction by adding 850 µL of the mobile phase starting condition (e.g., 90% Water/0.1% TFA, 10% Acetonitrile) and vortex.
HPLC Analysis:
Inject 20 µL of the derivatized sample onto the C18 column.
Use a gradient elution method. For example:
Mobile Phase A: Water with 0.1% TFA
Mobile Phase B: Acetonitrile with 0.1% TFA
Gradient: Start at 10% B, ramp to 50% B over 30 minutes.
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
Self-Validation: Run a derivatized racemic standard first to determine the retention times for the (R) and (S) diastereomers. The separation of these two peaks validates the method's resolving power.
Data Analysis:
Integrate the peak areas for the two separated diastereomers.
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.
Caption: Workflow for chiral discrimination of 8-AOA by HPLC.
Comparison of Analytical Techniques
Technique
Principle
Advantages
Disadvantages
Chiral HPLC
Formation of diastereomers with a chiral derivatizing agent, separated on an achiral column.[12]
High resolution, reliable quantification, uses standard equipment.
Requires derivatization, which adds steps and potential for error.
Chiral GC
Separation of volatile derivatives on a column coated with a chiral stationary phase.
Excellent separation efficiency for volatile compounds.
Requires derivatization to increase volatility, high temperatures can cause degradation.
Ion Mobility-MS
Separation of ions in the gas phase based on their size, shape, and charge.[16]
Very fast analysis, no derivatization required, provides mass information.
Lower resolution than chromatography, specialized equipment needed.
Applications in Research and Drug Development
The distinct properties of the 8-AOA enantiomers make them valuable tools for scientific investigation.
(S)-8-Amino-7-oxononanoic acid: As the natural substrate, it is essential for in vitro reconstitution of the biotin pathway, for studying the kinetics of the BioA, BioD, and BioB enzymes, and for microbiological studies where biotin synthesis is being investigated.
(R)-8-Amino-7-oxononanoic acid: Its role as a specific inhibitor of BioA makes it an invaluable research tool.[12] It can be used to probe the active site of the enzyme, validate the pathway as a drug target, and serve as a lead compound for the design of more potent and stable inhibitors. Given that the biotin pathway is absent in humans, inhibitors like (R)-8-AOA and its analogs are promising candidates for developing new antimycobacterial drugs with high selectivity and low host toxicity.[12]
Conclusion
The case of (R)- and (S)-8-amino-7-oxononanoic acid is a powerful illustration of the principle of stereochemical specificity in biology. While the (S)-enantiomer is the essential building block for a vital cofactor, the (R)-enantiomer acts as a natural antagonist to the same pathway. For researchers in microbiology, enzymology, and drug development, understanding these differences is paramount. The ability to synthesize, separate, and analyze these enantiomers provides the critical tools needed to unravel the complexities of biotin metabolism and to exploit this essential pathway for the development of next-generation therapeutics.
References
Mechanism and Catalytic Site Atlas. (n.d.). 8-amino-7-oxononanoate synthase. M-CSA. Retrieved from [Link]
Paerl, R. W., Johnson, K. E., & Golic, A. V. (2018). Biotin synthesis pathways in gram-positive and gram-negative bacteria,.... ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 7-Keto-8-Aminopelargonic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Manandhar, M., & Cronan, J. E. (2017). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Applied and Environmental Microbiology, 84(2), e02084-17. Retrieved from [Link]
Lin, S., & Cronan, J. E. (2011). Closing in on complete pathways of biotin biosynthesis. Molecular BioSystems, 7(6), 1811-1821. Retrieved from [Link]
Expasy. (n.d.). EC 2.6.1.121. ENZYME database. Retrieved from [Link]
Manandhar, M., & Cronan, J. E. (2017). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. PubMed. Retrieved from [Link]
Webster, R. M., et al. (2000). Mechanism of 8-Amino-7-oxononanoate Synthase: Spectroscopic, Kinetic, and Crystallographic Studies. Biochemistry, 39(3), 516-528. Retrieved from [Link]
Webster, R. M., et al. (2000). Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. PubMed. Retrieved from [Link]
Alexeev, D., et al. (1998). The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme. PubMed. Retrieved from [Link]
Google Patents. (2005). US6916947B2 - Method of producing amino carboxylic acids.
MiMeDB. (n.d.). Showing metabocard for 8-Amino-7-oxononanoate (MMDBc0032872). Retrieved from [Link]
PubChem. (n.d.). (S)-8-amino-7-oxononanoate. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2025). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Retrieved from [Link]
Zhang, X., et al. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. PubMed Central. Retrieved from [Link]
MetaNetX. (n.d.). MNXM726864 - (8S)-8-amino-7-oxononanoate. Retrieved from [Link]
Wang, Y., et al. (2022). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. Retrieved from [Link]
mechanism of action of 8-amino-7-oxononanoate synthase
An In-Depth Technical Guide to the Mechanism of Action of 8-Amino-7-Oxononanoate Synthase (AONS) Authored by: A Senior Application Scientist Abstract 8-Amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminope...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mechanism of Action of 8-Amino-7-Oxononanoate Synthase (AONS)
Authored by: A Senior Application Scientist
Abstract
8-Amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPAS), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that stands as a gatekeeper for biotin biosynthesis. It catalyzes the first committed step in this essential pathway: the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON).[1][2] The absence of the biotin synthesis pathway in animals makes AONS a compelling and validated target for the development of novel antibiotics and herbicides.[3] This guide provides a comprehensive exploration of the AONS mechanism, grounded in structural, kinetic, and spectroscopic evidence. We will dissect the intricate catalytic cycle, examine the structural architecture that dictates its function, detail the experimental methodologies used for its characterization, and discuss its standing as a target for therapeutic and agricultural development.
Introduction: The Crucial Role of AONS in Biotin Synthesis
Biotin, or vitamin B7, is an indispensable cofactor for a suite of carboxylase enzymes central to metabolism, including fatty acid synthesis, gluconeogenesis, and amino acid breakdown.[4] While animals must acquire biotin from their diet, most bacteria, archaea, fungi, and plants synthesize it de novo.[3] The biosynthetic pathway begins with the AONS-catalyzed reaction, making it a critical control point.[4][5]
The overall reaction is as follows:
L-alanine + Pimeloyl-CoA → 8(S)-amino-7-oxononanoate + CoA + CO₂ [3]
By inhibiting AONS, the entire biotin synthesis cascade is halted, leading to arrested growth or death of the organism. This selective toxicity provides a powerful rationale for targeting AONS in the development of antimicrobial and herbicidal agents.[3]
The Structural Architecture of AONS
Crystallographic studies of Escherichia coli AONS have been instrumental in elucidating its mechanism, revealing a symmetrical homodimer.[5][6] Each monomer is a multi-domain protein, and the active site is located in a deep cleft at the interface of these domains.[6][7]
Overall Structure: The enzyme is a homodimer where each subunit consists of a small N-terminal domain, a large central domain featuring a seven-stranded β-sheet, and a C-terminal domain.[5][7]
The Active Site: The catalytic heart of AONS is the PLP cofactor, which is covalently bound to a conserved lysine residue (Lys236 in E. coli) via a Schiff base linkage, forming an "internal aldimine".[1][8] This active site lies within a deep pocket, poised to accept its two substrates.[6] A notable feature is a cluster of positively charged residues at the entrance of this cleft, which is believed to form a binding site for the diphosphate moiety of Coenzyme A.[5][6]
The structural integrity and the precise positioning of the PLP cofactor and key amino acid residues are paramount for catalysis, providing a rigid framework for the complex stereochemical transformations the enzyme performs.
The Catalytic Mechanism: A Step-by-Step Dissection
The catalytic cycle of AONS is a multi-step process characteristic of PLP-dependent α-oxoamine synthases.[7] Each step has been delineated through a combination of spectroscopic, kinetic, and crystallographic investigations.[1]
Step 1: Transaldimination (Formation of the External Aldimine)
The cycle initiates when the first substrate, L-alanine, enters the active site. Its amino group displaces the ε-amino group of the active site lysine (Lys236) from the PLP cofactor. This transaldimination reaction forms a new Schiff base between L-alanine and PLP, known as the "external aldimine".[1] This step is remarkably rapid, with a measured rate constant (k₁) of 2 x 10⁴ M⁻¹ s⁻¹.[2]
Step 2: Decarboxylation and Quinonoid Intermediate Formation
The external aldimine is key to the next step. The PLP cofactor, with its electron-withdrawing pyridine ring, acts as an "electron sink," facilitating the cleavage of the Cα-carboxyl bond of L-alanine.[9] This decarboxylation releases CO₂ and results in the formation of a resonance-stabilized carbanionic intermediate, known as the quinonoid intermediate.[1] Spectroscopic studies show that significant quinonoid formation only occurs after the binding of the second substrate, pimeloyl-CoA.[1]
Step 3: Nucleophilic Attack and Condensation
The highly nucleophilic carbanion of the quinonoid intermediate then attacks the electrophilic thioester carbonyl carbon of the second substrate, pimeloyl-CoA.[3] This is the core condensation step, forming a new carbon-carbon bond and linking the two substrates.
Step 4: Hydrolysis and Product Aldimine Formation
The intermediate formed after the condensation reaction undergoes hydrolysis, which cleaves the Coenzyme A (CoA) molecule. This is followed by reprotonation at the Cα position, catalyzed by the previously displaced Lys236 residue, to yield the product, 8-amino-7-oxononanoate, still bound to the PLP cofactor as an external aldimine.[3]
Step 5: Product Release and Catalyst Regeneration
Finally, in a reverse of the initial step, the ε-amino group of Lys236 attacks the product-PLP aldimine. This second transaldimination reaction releases the final product, 8(S)-amino-7-oxononanoate, and regenerates the internal aldimine, returning the enzyme to its resting state, ready for another catalytic cycle.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of 8-amino-7-oxononanoate synthase (AONS).
Substrate Specificity: A Tale of Two Donors
While the mechanism described is canonical, fascinating variations in substrate utilization exist across different species, highlighting the adaptability of the enzyme. The primary acyl chain donor for AONS has long been considered to be pimeloyl-CoA.[8][10]
Escherichia coli AONS: In vitro and in vivo studies suggest that E. coli BioF (the gene encoding AONS) can utilize either pimeloyl-CoA or the pimelate thioester of the acyl carrier protein (ACP) from fatty acid synthesis.[10][11] This suggests a degree of flexibility in substrate recognition.
Bacillus subtilis AONS: In contrast, genetic and in vitro data demonstrate that B. subtilis BioF is specific for pimeloyl-CoA and cannot efficiently use pimeloyl-ACP as a substrate.[8][12]
The structural basis for this difference likely lies in the enzyme's surface residues. Enzymes that interact with the highly acidic ACP typically possess a "positive patch" of arginine or lysine residues to facilitate binding.[8] Analysis of the E. coli AONS crystal structure reveals such a patch, which is absent in models of B. subtilis AONS, providing a compelling molecular explanation for the observed substrate specificity.[8]
Methodologies for Investigating AONS Function
A multi-faceted experimental approach is required to fully characterize the AONS mechanism. The protocols described below represent a self-validating system where structural, kinetic, and functional data are integrated.
Experimental Workflow
Caption: A typical experimental workflow for studying AONS.
Protocol 1: Purification of Recombinant AONS
Causality: High-purity, active enzyme is the absolute prerequisite for any meaningful structural or kinetic study. This multi-step chromatography protocol is designed to remove host cell proteins and contaminants.
Expression: The bioF gene from the organism of interest (e.g., E. coli) is cloned into an expression vector and transformed into a suitable bacterial host. Protein expression is induced, typically using IPTG.[13]
Lysis & Clarification: Cells are harvested and lysed. The lysate is centrifuged to pellet cell debris, yielding a clarified supernatant containing AONS.
Ammonium Sulfate Fractionation: The protein is precipitated using a specific concentration of ammonium sulfate and then resuspended in a minimal volume of buffer (e.g., 20 mM potassium phosphate, pH 7.5) containing EDTA and PLP to maintain stability and activity.[13]
Hydrophobic Interaction Chromatography (HIC): The resuspended protein is loaded onto a Phenyl-Sepharose column. A decreasing salt gradient is used to elute proteins based on their hydrophobicity, providing a significant purification step for AONS.[13]
Ion Exchange Chromatography (IEX): Fractions containing AONS are pooled and loaded onto a Q-Sepharose (anion exchange) column. A linear salt gradient (e.g., 0 to 1 M NaCl) is applied to elute bound proteins. AONS is collected, and fractions are analyzed by SDS-PAGE for purity.[13]
Storage: Pure enzyme is stored at -20°C in a buffer containing glycerol for cryoprotection and PLP to ensure the cofactor remains bound.[13]
Protocol 2: AONS Activity Assay (Linked Assay)
Causality: A reliable, continuous assay is needed to determine kinetic parameters (Kₘ, kcat) and to screen for inhibitors. Since the AONS reaction does not produce a convenient spectrophotometric signal, its activity is "linked" to another reaction that does.
Assay Mixture Preparation: A reaction cuvette is prepared containing 20 mM potassium phosphate (pH 7.5), 1 mM α-ketoglutarate, 0.25 mM thiamine pyrophosphate, 1 mM NAD⁺, 3 mM MgCl₂, and a catalytic amount (e.g., 0.1 units) of α-ketoglutarate dehydrogenase.[13]
Enzyme Addition: A known quantity of purified AONS (e.g., 2-10 µg) is added to the mixture.
Reaction Initiation: The reaction is started by adding the substrates, L-alanine and pimeloyl-CoA, to the desired final concentrations.
Data Acquisition: The reaction is monitored by the increase in absorbance at 340 nm using a diode array spectrophotometer. This absorbance change is due to the reduction of NAD⁺ to NADH by α-ketoglutarate dehydrogenase, which uses the CoA released by AONS as a substrate. The rate of NADH production is therefore directly proportional to the rate of the AONS reaction.
Data Analysis: Initial velocities are measured at varying substrate concentrations. Data are fitted to the Michaelis-Menten equation to determine kinetic constants.[13]
Protocol 3: Crystallization and X-ray Structure Determination
Causality: To understand the mechanism at an atomic level, a high-resolution 3D structure is required. This allows visualization of the active site, substrate binding, and conformational changes.
Crystal Growth: Crystals of AONS are grown using the hanging drop vapor diffusion method, typically from a solution containing ammonium sulfate.[14]
Cofactor/Ligand Soaking: To obtain the active holoenzyme structure, crystals are soaked in a solution containing a high concentration of PLP (e.g., 10 mM).[14] To visualize substrate or product binding, ligands like AON can be soaked into the crystals.[1]
Cryo-protection and Data Collection: Crystals are transferred to a cryoprotectant solution and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[14]
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement and refined. This process yields an atomic model of the enzyme.[1][14]
Data Summary: Crystallographic and Kinetic Parameters
The essentiality of biotin and the absence of its synthetic pathway in vertebrates make AONS an ideal target for selective inhibitors.[3][4] Enzyme inhibitors are a cornerstone of modern drug discovery, used to modulate biochemical pathways in a vast range of diseases.[15][16]
Strategies for AONS Inhibitor Design:
Structure-Based Design: The high-resolution crystal structures of AONS provide a detailed map of the active site, enabling the rational design of inhibitors that can bind with high affinity and specificity.
Mechanism-Based Inhibitors: These compounds are designed to be processed by the enzyme through part of its catalytic cycle, leading to the generation of a reactive species that covalently modifies and irreversibly inactivates the enzyme.
High-Throughput Screening (HTS): Screening large libraries of small molecules using the robust kinetic assay described above can identify novel chemical scaffolds for further optimization.[17]
The development of potent and selective AONS inhibitors holds promise for new classes of antibiotics to combat resistant bacteria and novel herbicides with favorable environmental profiles.
Conclusion and Future Outlook
8-Amino-7-oxononanoate synthase is a masterfully designed biocatalyst, employing the versatile chemistry of its PLP cofactor to perform a complex C-C bond formation. Decades of research have illuminated its structure and intricate catalytic mechanism, establishing it as a paradigm for the α-oxoamine synthase family. The detailed understanding of its function, from the rapid formation of the external aldimine to the species-specific recognition of its acyl-CoA substrate, provides a solid foundation for translational research. Future efforts will likely focus on leveraging this knowledge for the structure-guided design of potent and selective inhibitors, paving the way for new therapeutic and agricultural applications.
References
Mechanism and Catalytic Site Atlas (M-CSA). 8-amino-7-oxononanoate synthase. [Link]
Webster, S. P., Alexeev, D., Campopiano, D. J., Watt, R. M., Alexeeva, M., Sawyer, L., & Baxter, R. L. (2000). Mechanism of 8-Amino-7-oxononanoate Synthase: Spectroscopic, Kinetic, and Crystallographic Studies. Biochemistry, 39(3), 516–528. [Link]
Webster, S. P., et al. (2000). Mechanism of 8-Amino-7-oxononanoate Synthase: Spectroscopic, Kinetic, and Crystallographic Studies. Biochemistry, 39(3), 516–528. [Link]
Webster, S. P., et al. (1999). Mechanism of 8-Amino-7-oxononanoate Synthase: Spectroscopic, Kinetic, and Crystallographic Studies. Biochemistry. [Link]
Webster, S. P., et al. (2000). Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. PubMed. [Link]
Pinon, V., et al. (2005). Biosynthetic Pathway of Biotin in Microorganisms. ResearchGate. [Link]
Manandhar, M., & Cronan, J. E. (2018). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Applied and Environmental Microbiology, 84(2). [Link]
Alexeev, D., et al. (1998). Characterisation of 8-amino-7-oxononanoate synthase: A bacterial PLP-dependent, acyl CoA condensing enzyme. Portland Press. [Link]
Manandhar, M., & Cronan, J. E. (2018). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. PMC - PubMed Central. [Link]
Manandhar, M., & Cronan, J. E. (2018). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. ResearchGate. [Link]
Alexeev, D., et al. (1998). The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme. University of Edinburgh Research Explorer. [Link]
Manandhar, M., & Cronan, J. E. (2018). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. PubMed. [Link]
Alexeev, D., et al. (1998). The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme. PubMed. [Link]
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
Turbeville, T. D. (2008). PLP-Dependent α-Oxoamine Synthases: Phylogenetic Analysis, Structural & Functional Studies on 5-Aminolevulinate Synthase. Digital Commons @ USF. [Link]
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science. [Link]
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. [Link]
IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. [Link]
The Pivotal Role of Ketopantoate Hydroxymethyltransferase (KAPA) in Mycobacterium tuberculosis Metabolism: A Technical Guide for Researchers
Introduction: Targeting a Metabolic Chokepoint in Mycobacterium tuberculosis Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health challenge, largely due to its remar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting a Metabolic Chokepoint in Mycobacterium tuberculosis
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health challenge, largely due to its remarkable ability to persist within the human host and the emergence of drug-resistant strains. A key to its survival is its metabolic adaptability, making the essential metabolic pathways of Mtb attractive targets for novel therapeutic interventions. One such critical pathway is the biosynthesis of pantothenate (Vitamin B5), a precursor to the indispensable cofactor Coenzyme A (CoA). Within this pathway, the enzyme Ketopantoate Hydroxymethyltransferase (KAPA), encoded by the panB gene (Rv2225), catalyzes the first committed step and represents a significant metabolic vulnerability. This in-depth technical guide provides a comprehensive overview of the role of KAPA in Mtb metabolism, its biochemical and structural characteristics, its validation as a drug target, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
The Pantothenate Biosynthesis Pathway: A Gateway to Essential Metabolism
The biosynthesis of Coenzyme A is an absolute requirement for Mtb, as CoA is a central player in numerous metabolic processes, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of polyketides that are crucial components of the mycobacterial cell wall.[1] The pantothenate biosynthesis pathway, absent in humans, provides the sole source of this essential vitamin for Mtb, making it an ideal target for selective inhibitors.
The pathway comprises a series of enzymatic reactions that convert α-ketoisovalerate to pantothenate. KAPA initiates this cascade by catalyzing the formation of ketopantoate from α-ketoisovalerate. The subsequent steps are catalyzed by ketopantoate reductase (panE), pantothenate synthetase (panC), and aspartate-α-decarboxylase (panD). The entire pathway has been genetically validated as essential for the in vitro and in vivo survival of Mtb.[1]
Caption: The pantothenate biosynthesis pathway in M. tuberculosis.
Biochemical and Structural Properties of M. tuberculosis KAPA
KAPA from Mtb is a decameric enzyme, with the subunits arranged in two opposing pentameric rings.[2] This structural organization is maintained by the swapping of their C-terminal α-helices.[2] The individual subunits adopt a (β/α) barrel fold, a common structural motif in enzymes.[2]
Enzymatic Reaction
KAPA catalyzes the transfer of a hydroxymethyl group from N5,N10-methylenetetrahydrofolate (N5,N10-CH2-THF) to α-ketoisovalerate, yielding ketopantoate.[1] This reaction is dependent on a divalent metal ion, with a pronounced preference for Mg2+.[3] Other divalent cations such as Mn2+, Zn2+, Co2+, Ni2+, and Ca2+ can also support the reaction, albeit with reduced efficiency.[1] The metal ion is believed to act as a catalyst in the formation of an enol intermediate, which facilitates the formation of a new C-C bond.[1]
Caption: The enzymatic reaction catalyzed by KAPA (PanB).
Kinetic Properties
Table 1: Biochemical Properties of M. tuberculosis KAPA
The essentiality of the panB gene for the survival of Mtb has been confirmed through genetic studies.[1] Techniques such as transposon site hybridization (TraSH) and CRISPR interference (CRISPRi) have demonstrated that the knockdown or inactivation of panB is lethal to the bacterium. This genetic validation provides a strong rationale for targeting KAPA for drug development.
Experimental Protocol: CRISPRi-mediated Knockdown of panB in M. tuberculosis
CRISPRi is a powerful tool for the targeted repression of gene expression in mycobacteria. The following protocol outlines a general workflow for the knockdown of panB using an anhydrotetracycline (ATc)-inducible dCas9-based CRISPRi system.
1. Construction of the sgRNA Expression Plasmid:
Design a single guide RNA (sgRNA) targeting a region within the panB coding sequence. It is recommended to target the non-template strand for efficient knockdown.
Synthesize and anneal complementary oligonucleotides encoding the sgRNA.
Clone the annealed oligonucleotides into a suitable mycobacterial sgRNA expression vector (e.g., pGrna).
2. Transformation of M. tuberculosis
Prepare electrocompetent M. tuberculosis cells expressing the dCas9 protein.
Electroporate the sgRNA expression plasmid into the dCas9-expressing Mtb strain.
Select for transformants on appropriate antibiotic-containing solid medium (e.g., 7H10 agar with hygromycin).
3. Induction of panB Knockdown:
Grow the transformed Mtb strain in liquid medium (e.g., 7H9 broth) to mid-log phase.
Induce dCas9 expression and subsequent panB knockdown by adding anhydrotetracycline (ATc) to the culture at a final concentration of 100-500 ng/mL.
Include a non-targeting sgRNA control to account for any off-target effects of dCas9 expression.
4. Assessment of Knockdown Efficiency and Phenotype:
qRT-PCR: Harvest RNA from ATc-induced and uninduced cultures. Synthesize cDNA and perform quantitative real-time PCR using primers specific for panB and a housekeeping gene (e.g., sigA) for normalization. A significant reduction in panB transcript levels in the induced sample confirms successful knockdown.
Growth Analysis: Monitor the growth of induced and uninduced cultures by measuring optical density (OD600) over time. A growth defect in the induced culture indicates that panB is essential for in vitro growth.
Metabolomic Analysis: Analyze the intracellular metabolites of induced and uninduced cultures using techniques like LC-MS to observe the depletion of pantothenate and downstream CoA-related metabolites.
KAPA as a Drug Target: Strategies for Inhibitor Discovery
The essentiality of KAPA, coupled with its absence in humans, makes it an attractive target for the development of novel anti-tuberculosis drugs. A robust and reliable enzyme assay is a prerequisite for high-throughput screening (HTS) of compound libraries to identify potential inhibitors.
Experimental Protocol: A High-Throughput KAPA Enzyme Assay
This protocol describes a coupled spectrophotometric assay to measure KAPA activity, suitable for HTS. The assay couples the production of tetrahydrofolate (THF) from the KAPA reaction to the subsequent conversion of THF to 5,10-methenyl-THF by 5,10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which can be monitored by the increase in absorbance at 350 nm.
Reagents and Buffers:
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2.
Enzymes: Purified recombinant M. tuberculosis KAPA and FolD.
Substrates: α-ketoisovalerate, N5,N10-methylenetetrahydrofolate (CH2-THF), and NADP+.
Test Compounds: Dissolved in DMSO.
Assay Procedure (384-well plate format):
To each well, add 20 µL of assay buffer.
Add 0.5 µL of test compound or DMSO (for controls).
Add 10 µL of a solution containing KAPA and FolD in assay buffer.
Incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the reaction by adding 10 µL of a substrate mix containing α-ketoisovalerate, CH2-THF, and NADP+ in assay buffer.
Immediately measure the increase in absorbance at 350 nm over time using a plate reader.
Calculate the initial reaction velocity for each well.
Determine the percent inhibition for each test compound relative to the DMSO controls.
Caption: A typical workflow for KAPA inhibitor screening and development.
Regulation of KAPA and the Pantothenate Pathway
Recent evidence suggests that the levels of KAPA in Mtb are regulated through a sophisticated post-translational modification system. A study has proposed a negative feedback loop where excess pantothenate, the end product of the pathway, inhibits the depupylation of KAPA.[4] Pupylation is a ubiquitin-like protein modification in actinobacteria that can target proteins for proteasomal degradation. In this model, high levels of pantothenate, in a CoaX-dependent manner, lead to the accumulation of pupylated KAPA (Pup~PanB), which is then degraded by the mycobacterial proteasome.[4] This regulatory mechanism ensures that the cell maintains an appropriate level of pantothenate and CoA, preventing the wasteful expenditure of resources.
Metabolic Consequences of KAPA Inhibition
Inhibition of KAPA is expected to have profound and far-reaching consequences on the metabolism of M. tuberculosis. The immediate effect would be the depletion of the intracellular pool of pantothenate, leading to a subsequent reduction in CoA levels. This would directly impact:
Central Carbon Metabolism: The TCA cycle would be severely hampered due to the requirement of acetyl-CoA.
Fatty Acid Metabolism: Both fatty acid synthesis and degradation are heavily reliant on CoA. The intricate and essential mycolic acid layer of the mycobacterial cell wall would be compromised.
Polyketide Synthesis: The production of various virulence-associated polyketides would be halted.
The metabolic rewiring that Mtb undergoes in response to drug-induced stress is a critical aspect of its survival strategy.[5] Understanding the specific metabolic shifts that occur upon KAPA inhibition will be crucial for developing effective combination therapies.
Conclusion and Future Directions
Ketopantoate hydroxymethyltransferase (KAPA) stands out as a highly promising and validated target for the development of novel anti-tuberculosis therapeutics. Its essential role in the vital pantothenate biosynthesis pathway, coupled with its absence in the human host, provides a clear avenue for selective drug design. The availability of its crystal structure and the development of robust enzymatic assays pave the way for high-throughput screening of inhibitor libraries. Future research should focus on the identification and characterization of potent and specific KAPA inhibitors, a detailed elucidation of the regulatory networks governing the pantothenate pathway, and a comprehensive understanding of the metabolic consequences of KAPA inhibition in the context of Mtb infection. Such efforts will undoubtedly contribute to the development of new and effective treatment strategies to combat the global threat of tuberculosis.
References
Sugantino, M., & Blanchard, J. S. (2003). Mycobacterium tuberculosis ketopantoate hydroxymethyltransferase: tetrahydrofolate-independent hydroxymethyltransferase and enolization reactions with alpha-keto acids. Biochemistry, 42(25), 7857–7866. [Link]
Sugantino, M., & Blanchard, J. S. (2003). The crystal structure of the first enzyme in the pantothenate biosynthetic pathway, ketopantoate hydroxymethyltransferase, from M tuberculosis. Structure, 11(7), 753-764. [Link]
bioRxiv. (2021). Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics. [Link]
Kumar, P., et al. (2022). Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. Frontiers in Chemistry, 10, 966834. [Link]
Singh, S., et al. (2016). Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. Scientific Reports, 6, 25585. [Link]
Bhat, S. A., et al. (2012). Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. PLoS ONE, 7(9), e45923. [Link]
CORE. (2021). Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB). [Link]
Strauss, E., & Begley, T. P. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Chemistry, 8, 599. [Link]
Dias, M. V. B., et al. (2017). Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. Pharmaceuticals, 10(1), 2. [Link]
Singh, V., et al. (2016). Inhibition of Fatty Acid Oxidation Promotes Macrophage Control of Mycobacterium tuberculosis. The Journal of Immunology, 196(2), 794-805. [Link]
Mabhula, A., et al. (2025). CRISPRi knockdown of mycobacterial tkt gene potentiates the anti-mycobacterial activity of phyto-compounds from selected medicinal plants. BMC Complementary Medicine and Therapies, 25(1), 223. [Link]
NCBI. (2000). Cloning and Expression of Mycobacterium tuberculosis and Mycobacterium leprae Dihydropteroate Synthase in Escherichia coli. [Link]
ResearchGate. (n.d.). Kinetic characterization of the product quinonoid intermediate of M. tuberculosis KAPA synthase. [Link]
Wang, S., et al. (2005). Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate. Protein Science, 14(4), 1049-1061. [Link]
Li, Y., et al. (2022). Reprogramming Mycobacterium tuberculosis CRISPR System for Gene Editing and Genome-wide RNA Interference Screening. bioRxiv. [Link]
Ananthan, S., et al. (2003). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. Tuberculosis, 83(4), 245-253. [Link]
World Health Organization. (2023). Global tuberculosis report 2023. [Link]
ACS Central Science. (2021). Chemiluminescent Protease Probe for Rapid, Sensitive, and Inexpensive Detection of Live Mycobacterium tuberculosis. [Link]
Rock, J. M., et al. (2017). Investigating essential gene function in Mycobacterium tuberculosis using an efficient CRISPR interference system. Nucleic Acids Research, 45(4), 1947-1959. [Link]
ResearchGate. (2025). Cloning and Expression of Mycobacterium tuberculosis Major Secreted Protein Antigen 85B (Ag85B) in Escherichia coli. [Link]
De Vleeschauwer, M., et al. (2024). A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors. mSphere, 9(3), e00723-23. [Link]
NCBI. (2023). Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening. [Link]
Digital CSIC. (2023). Pan-genome association study of Mycobacterium tuberculosis lineage-4 revealed specific genes related to the high and low prevale. [Link]
ACS Publications. (2020). Validation of CoaBC as a Bactericidal Target in the Coenzyme A Pathway of Mycobacterium tuberculosis. [Link]
Marques, A. R., et al. (2023). CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival. Frontiers in Microbiology, 14, 1140087. [Link]
ResearchGate. (n.d.). A high throughput screen for inhibitors of M. tuberculosis growth. [Link]
Parish, T., & Brown, A. C. (2015). Targeted gene knockout and essentiality testing by homologous recombination. Methods in Molecular Biology, 1285, 129-152. [Link]
Eoh, H., & Rhee, K. Y. (2014). Metabolic Versatility of Mycobacterium tuberculosis during Infection and Dormancy. Trends in Infectious Diseases, 20(3), 116-123. [Link]
bioRxiv. (2025). Rapid and sensitive detection of Mycobacterium tuberculosis using the RPA/Cas12f1_ge4.1 system with fluorescence and lateral flow readouts. [Link]
NCBI. (2013). Inhibition of Nuclear Factor-Kappa B Activation Decreases Survival of Mycobacterium tuberculosis in Human Macrophages. [Link]
ResearchGate. (2023). Does anyone have a method of creating gene knockouts from Mycobacterium tuberculosis that has successful worked?. [Link]
Kahne, S. C., et al. (2024). Identification of a proteolysis regulator for an essential enzyme in Mycobacterium tuberculosis. bioRxiv. [Link]
Frontiers. (2018). Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. [Link]
ResearchGate. (2023). Rapid detection of Mycobacterium tuberculosis using recombinase polymerase amplification: A pilot study. [Link]
Rock, J. M., et al. (2017). Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform. Nature Microbiology, 2, 16274. [Link]
Frontiers. (2019). Pan-Genomic Study of Mycobacterium tuberculosis Reflecting the Primary/Secondary Genes, Generality/Individuality, and the Interconversion Through Copy Number Variations. [Link]
Frontiers. (2021). Genetic Manipulation of Non-tuberculosis Mycobacteria. [Link]
NIH. (1999). Rapid Identification of Mycobacteria to the Species Level Using INNO-LiPA Mycobacteria, a Reverse Hybridization Assay. [Link]
ResearchGate. (n.d.). Determinants of CRISPRi efficiency in mycobacteria. [Link]
MSpace. (n.d.). Cloning and characterization of Escherichia coli fosA and Mycobacterium tuberculosis mmr antimicrobial resistance genes. [Link]
MDPI. (2024). Structure-Based Screening and Optimization of PafA Inhibitors with Potent Anti-Tuberculosis Activity. [Link]
PLOS. (2023). Rapid detection of Mycobacterium tuberculosis using recombinase polymerase amplification: A pilot study. [Link]
ResearchGate. (n.d.). Overview of gene knockout. [Link]
Springer Nature. (2024). Rapid and sensitive detection of Mycobacterium tuberculosis using nested multi-enzyme isothermal rapid amplification in a single reaction. [Link]
Singh, S., et al. (2023). Metabolic Rewiring of Mycobacterium tuberculosis upon Drug Treatment and Antibiotics Resistance. International Journal of Molecular Sciences, 24(13), 10834. [Link]
Enzymatic Conversion of KAPA to DAPA: A Technical Guide to BioA Activity & Assay Development
Executive Summary The enzymatic conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) represents the antepenultimate step in the biotin (Vitamin B7) biosynthetic pathway.[1][2] Catalyzed...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The enzymatic conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) represents the antepenultimate step in the biotin (Vitamin B7) biosynthetic pathway.[1][2] Catalyzed by 7,8-diaminopelargonic acid synthase (BioA) , this reaction is a primary target for anti-tubercular drug discovery because Mycobacterium tuberculosis (Mtb) relies heavily on de novo biotin synthesis, unlike humans who acquire it dietarily.
This guide provides a rigorous technical breakdown of the BioA reaction mechanism, validated experimental protocols for in vitro assays, and strategies for kinetic characterization. It moves beyond standard operating procedures to explain the why behind assay conditions, ensuring reproducibility and data integrity.
Molecular Mechanism: The BioA Reaction
The Unusual Transamination
BioA is a Class II pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. While most aminotransferases utilize glutamate or aspartate as amino donors, BioA is unique; it utilizes S-adenosylmethionine (SAM) as the amino donor.
The reaction follows a Ping-Pong Bi-Bi mechanism :
Half-Reaction 1: The internal PLP-lysine aldimine (E-PLP) reacts with SAM. The
-amino group of SAM is transferred to PLP, generating Pyridoxamine 5'-phosphate (PMP) and the keto-product S-adenosyl-4-methylthio-2-oxobutanoate (SAOB) .
Half-Reaction 2: The PMP-enzyme complex binds the amino-acceptor KAPA. The amino group is transferred from PMP to KAPA, regenerating the E-PLP complex and releasing DAPA .
Mechanistic Visualization
The following diagram illustrates the Ping-Pong kinetic mechanism and the flow of the amino group.
Figure 1: The Ping-Pong Bi-Bi mechanism of BioA. The enzyme oscillates between the PLP (aldehyde) and PMP (amine) forms, shuttling the amino group from SAM to KAPA.
Experimental Workflow: In Vitro BioA Assay
The quantification of BioA activity is challenging because neither substrates nor products have strong intrinsic chromophores. The industry standard utilizes Ortho-phthalaldehyde (OPA) derivatization , which reacts specifically with the primary amines of DAPA to form a highly fluorescent isoindole derivative.
Reagents & Buffer Chemistry[3]
Assay Buffer: 100 mM Bicine or TAPS, pH 8.6.
Why: BioA exhibits optimal activity at alkaline pH (8.5–9.0). Bicine/TAPS provide stable buffering capacity without interfering with amine chemistry.
Cofactor: 10 µM PLP (Pyridoxal 5'-phosphate).
Why: Although PLP is tightly bound, exogenous PLP ensures full saturation of the active site during purification and dilution.
Substrates:
KAPA: 20 µM (Stock prepared in 10 mM HCl to prevent degradation).
SAM: 1 mM (Saturating concentration to drive the reaction).
Enzyme: Recombinant M. tuberculosis BioA (100 nM – 500 nM).
Step-by-Step Protocol (Fluorescence Endpoint)
Enzyme Pre-incubation:
Mix BioA (200 nM final) with PLP (10 µM) and SAM (1 mM) in Assay Buffer. Incubate at 25°C for 10 minutes.
Causality: This step converts the enzyme from the E-PLP form to the E-PMP form (Half-reaction 1), priming it for the KAPA substrate.
Reaction Initiation:
Add KAPA (20 µM final) to the mixture. Total reaction volume: 50–100 µL.
Note: Keep KAPA stocks acidic; neutralize only upon addition to the buffered reaction mix.
Incubation:
Incubate at 25°C or 37°C for 30–60 minutes.
Checkpoint: Ensure the reaction remains in the linear velocity phase (typically <10% substrate conversion).
Termination & Derivatization:
Add 100 µL of Stop/Derivatization Solution :
Composition: 6 mM OPA, 0.1% 2-Mercaptoethanol (2-ME), 0.1% SDS in 400 mM Borate buffer (pH 9.5).
Mechanism:[3][4] SDS denatures the enzyme to stop the reaction. OPA/2-ME reacts rapidly (1-2 min) with DAPA.
Selectivity: While SAM and KAPA have amines, DAPA is a vicinal diamine. However, OPA reacts with primary amines. The assay relies on the significant fluorescence increase or HPLC separation of the DAPA-isoindole adduct.
Detection:
Read Fluorescence: Ex 410 nm / Em 470 nm .
Data Analysis & Kinetic Parameters
The following table summarizes typical kinetic constants for Mtb BioA. Deviations >2-fold suggest enzyme quality issues or buffer incompatibility.
Inhibition & Drug Discovery Context[2][3][6][7][8][9]
BioA is a validated target for tuberculosis therapeutics.[5][6][7] The active site allows for high-affinity binding of transition-state analogues.
Mechanism of Inhibition (Compound C48)
Compound C48 and similar aryl hydrazines act as mechanism-based inhibitors .
They mimic the substrate and enter the active site.
The hydrazine group reacts with the PLP cofactor.[5]
This forms a stable, covalent PLP-inhibitor adduct (hydrazone) that cannot undergo the PMP conversion, effectively killing enzyme activity.
Pathway Visualization
Understanding the upstream and downstream context is vital for whole-cell assay interpretation.
Figure 2: The Biotin Biosynthetic Pathway.[1][8][6][9][7][10][11] The BioA step (highlighted) is the conversion of KAPA to DAPA.[1][7][10][12]
Troubleshooting & Critical Controls
To ensure "Trustworthiness" (Part of E-E-A-T), every assay plate must include the following controls:
No-Enzyme Control: Measures background fluorescence of reagents (SAM/KAPA + OPA).
No-Substrate Control (Enzyme + SAM only): Checks for background fluorescence from the enzyme preparation or PLP.
Standard Curve: A DAPA standard curve (0 – 5 µM) must be run in parallel to convert RFU (Relative Fluorescence Units) to specific activity (µmol/min/mg).
Tip: DAPA is chemically unstable over long periods; prepare fresh standards from solid or frozen aliquots.
Common Pitfalls
PLP Dissociation: If purified BioA is pale yellow/colorless rather than bright yellow, it has lost PLP. Reconstitute with excess PLP followed by dialysis or gel filtration.
Inner Filter Effect: High concentrations of PLP (>50 µM) can absorb the excitation light (410 nm), dampening the signal. Keep PLP at the minimum saturating level (10 µM).
References
Mechanism & Kinetics: Mann, S., & Ploux, O. (2006). "The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation." Biochemistry. Link
Inhibitor Discovery: Finzel, B. C., et al. (2018). "Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening." Dove Medical Press. Link
Assay Methodology: Dai, R., et al. (2011). "A continuous fluorescence displacement assay for BioA: an enzyme involved in biotin biosynthesis." Analytical Biochemistry. Link
C48 Inhibitor Profile: BioRxiv Preprint (2025). "Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis." Link
Pathway Context: Proteopedia. "7,8-diaminopelargonic acid synthase."[6] Link
(R)-KAPA as an Inhibitor of DAPA Aminotransferase: A Technical Guide for Drug Discovery Professionals
Abstract 7,8-Diaminopelargonic acid (DAPA) aminotransferase, encoded by the bioA gene, is a critical enzyme in the biotin biosynthesis pathway of many pathogenic bacteria, including Mycobacterium tuberculosis. Its absenc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
7,8-Diaminopelargonic acid (DAPA) aminotransferase, encoded by the bioA gene, is a critical enzyme in the biotin biosynthesis pathway of many pathogenic bacteria, including Mycobacterium tuberculosis. Its absence in humans makes it an attractive target for the development of novel antimicrobial agents. This guide provides an in-depth technical overview of (R)-8-amino-7-oxononanoate ((R)-KAPA), the R-enantiomer of the enzyme's natural substrate, as a potent inhibitor of DAPA aminotransferase. We will explore the enzyme's mechanism, the inhibitory action of (R)-KAPA, and provide detailed, field-tested protocols for enzyme purification, activity assays, and inhibitor characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this target for therapeutic intervention.
Introduction: The Strategic Importance of the Biotin Biosynthesis Pathway
Biotin (Vitamin B7) is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] While humans obtain biotin from their diet, many bacteria and plants synthesize it de novo. This metabolic distinction creates a valuable therapeutic window. The biotin biosynthesis pathway has emerged as a promising source of targets for new antibacterial drugs, particularly against pathogens like Mycobacterium tuberculosis where biotin synthesis is essential for establishing and maintaining chronic infection.[1][2][3]
One of the most vulnerable enzymes in this pathway is 7,8-Diaminopelargonic acid (DAPA) aminotransferase, also known as DAPA synthase or BioA.[1][4][5] This enzyme catalyzes a key transamination step and is a focus of significant drug discovery efforts.[1][2]
The Target: DAPA Aminotransferase (BioA)
DAPA aminotransferase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of 8-amino-7-oxononanoate (KAPA) to 7,8-diaminopelargonic acid (DAPA).[4][6][7][8] This reaction is a crucial step in the formation of the biotin vitamin.[5]
Substrates: The enzyme utilizes (S)-KAPA as its keto-acid substrate and, in many bacteria like M. tuberculosis, S-adenosyl-L-methionine (SAM) serves as the unique amino donor.[1][6][7][9][10]
Mechanism: The catalytic cycle follows a classic Ping Pong Bi Bi kinetic mechanism characteristic of aminotransferases.[6] The PLP cofactor covalently binds to a lysine residue in the active site, forming an internal aldimine. The incoming amino donor (SAM) displaces the lysine, forming an external aldimine, which then rearranges to release the keto-acid product and leave the cofactor in its pyridoxamine 5'-phosphate (PMP) form. The keto-acid substrate (KAPA) then enters the active site, and the process is reversed to generate the amino acid product (DAPA) and regenerate the PLP-lysine adduct.
Stereospecificity: DAPA aminotransferase is stereospecific, exclusively utilizing the (S)-enantiomer of KAPA as its substrate.[9] This stereoselectivity is the foundation for the inhibitory mechanism of (R)-KAPA.
Caption: Workflow for the characterization of DAPA aminotransferase inhibitors.
Protocol: Expression and Purification of Recombinant DAPA Aminotransferase
Rationale: To study the enzyme in isolation, it must be produced in high quantities and purified from other cellular components. A heterologous expression system like E. coli is commonly used, and an affinity tag (e.g., a polyhistidine-tag) simplifies purification.
[6]
Methodology:
Cloning: The bioA gene from the organism of interest (e.g., M. tuberculosis H37Rv) is PCR amplified and cloned into an expression vector (e.g., pET28b) to create a construct with an N-terminal His-tag.
[11] 2. Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
Culture Growth: Grow the transformed cells in a large volume of appropriate media (e.g., LB broth with kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
Induction: Induce protein expression by adding a suitable inducer (e.g., 0.5 mM IPTG) and continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight. The lower temperature promotes proper protein folding.
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells using sonication or a French press on ice.
Affinity Chromatography: Clarify the lysate by ultracentrifugation. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
Washing: Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
Elution: Elute the His-tagged DAPA AT with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 50 µM PLP) to remove imidazole and prepare it for storage at -80°C. The inclusion of PLP in the buffer is crucial for maintaining enzyme stability and activity.
Rationale: A robust and sensitive assay is required to measure the enzyme's catalytic activity and its inhibition. A fluorescence-based method offers high sensitivity suitable for high-throughput screening (HTS). [12][13]This protocol detects the formation of the product, DAPA, which is a vicinal diamine.
[12][13]
Principle: DAPA reacts with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to form a highly fluorescent adduct that can be measured. [1][12][13]This allows for direct quantification of the product formed.
Reagents & Buffers:
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.
Enzyme Stock: Purified DAPA AT at a known concentration.
Inhibitor Stock: (R)-KAPA dissolved in a suitable solvent (e.g., water or DMSO).
Derivatizing Solution: OPA and 2-mercaptoethanol in a suitable buffer.
[1] * Stop Solution: A solution to quench the enzymatic reaction (e.g., 1 M HCl).
Methodology (96-well plate format):
Reaction Setup: In each well of a microplate, prepare the reaction mixture containing assay buffer, SAM, and the inhibitor ((R)-KAPA) at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
Enzyme Addition: Add a pre-determined amount of DAPA AT to each well to start the reaction, except for the no-enzyme control wells.
Initiation: Add the substrate (S)-KAPA to all wells to initiate the reaction. The final reaction volume is typically 50-100 µL.
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
Termination: Stop the reaction by adding the stop solution.
Derivatization: Add the OPA/2ME derivatizing solution to all wells and incubate for a short period at room temperature to allow the fluorescent adduct to form.
[1] 7. Detection: Measure the fluorescence using a plate reader at an appropriate excitation and emission wavelength (e.g., Ex: 410 nm, Em: 470 nm).
[1]
Data Analysis: IC50 and Ki Determination
IC50 Determination:
Calculate the percent inhibition for each concentration of (R)-KAPA relative to the no-inhibitor control.
Plot percent inhibition versus the log of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Mechanism of Action & Ki Determination:
To confirm the mechanism (e.g., competitive inhibition) and calculate the inhibition constant (Ki), perform the enzyme activity assay with varying concentrations of both the substrate ((S)-KAPA) and the inhibitor ((R)-KAPA).
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at each inhibitor concentration.
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, this plot will show a series of lines with different slopes that intersect on the y-axis.
The Ki can be determined from the relationship between the apparent Km (Kmapp) at each inhibitor concentration and the inhibitor concentration itself, or by using specialized enzyme kinetics software.
Conclusion and Future Directions
DAPA aminotransferase is a validated and highly promising target for the development of novel antibacterial agents. The stereoisomer of its natural substrate, (R)-KAPA, serves as a potent, well-characterized competitive inhibitor, providing a clear proof-of-concept for targeting the enzyme's active site. The detailed protocols provided in this guide offer a robust framework for researchers to express, purify, and characterize the activity and inhibition of DAPA AT.
Future efforts in this field should focus on:
Structure-Based Drug Design: Utilizing the crystal structures of DAPA AT in complex with inhibitors to design novel, non-substrate analog inhibitors with improved potency and pharmacokinetic properties.
[2][14]* High-Throughput Screening (HTS): Employing the described fluorescence assay to screen large compound libraries for new chemical scaffolds that inhibit DAPA AT.
[12][13]* Whole-Cell Activity: Evaluating potent inhibitors for their ability to inhibit bacterial growth in culture, confirming that enzyme inhibition translates to antibacterial efficacy.
By building on this foundational knowledge, the scientific community can advance the development of a new class of antibiotics that target the essential biotin biosynthesis pathway.
References
Blanche, F., et al. (2003). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. PubMed. Available at: [Link]
Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. PubMed. Available at: [Link]
Liu, F., et al. (2012). Design and synthesis of potential mechanism-based inhibitors of the aminotransferase BioA involved in biotin biosynthesis. PubMed. Available at: [Link]
Dai, R., et al. (2014). Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition. NCBI. Available at: [Link]
Singh, S., et al. (2018). Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. Dove Medical Press. Available at: [Link]
Dai, R., et al. (2020). Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis. bioRxiv. Available at: [Link]
Blanchard, J. S., et al. (2001). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. PubMed. Available at: [Link]
Lin, S., & Cronan, J. E. (2021). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. PMC. Available at: [Link]
Proteopedia. (2024). 7,8-diaminopelargonic acid synthase. Proteopedia. Available at: [Link]
Liu, F., et al. (2017). Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis. PMC. Available at: [Link]
Park, S. W., et al. (2011). Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis. PMC. Available at: [Link]
Dey, S., et al. (2010). Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase. ACS Publications. Available at: [Link]
Application Note: Precision Synthesis of Enantiomerically Pure (R)-8-Amino-7-oxononanoic Acid
Executive Summary (R)-8-Amino-7-oxononanoic acid (also known as (R)-7-KAPA or (R)-AON) is the non-natural enantiomer of the key biotin biosynthesis intermediate. While the (S)-enantiomer is the natural substrate for 7,8-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-8-Amino-7-oxononanoic acid (also known as (R)-7-KAPA or (R)-AON) is the non-natural enantiomer of the key biotin biosynthesis intermediate. While the (S)-enantiomer is the natural substrate for 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA), the (R)-enantiomer acts as a potent competitive inhibitor of this enzyme (
for M. tuberculosis DAPA AT). Consequently, the (R)-isomer is a critical chemical probe for studying biotin pathway regulation and developing antimycobacterial therapeutics.
This application note details a robust, modular chemical synthesis of enantiomerically pure (R)-8-amino-7-oxononanoic acid. Unlike enzymatic routes that favor the (S)-isomer, this protocol utilizes a chiral pool strategy starting from D-Alanine , ensuring high enantiomeric excess (>98% ee) and scalability.
Retrosynthetic Analysis & Strategy
The synthesis is designed to prevent racemization of the labile
-amino ketone moiety. The strategy relies on the Weinreb amide methodology to couple the chiral alanine fragment with the aliphatic chain without compromising the stereocenter.
Strategic Disconnections:
C7-C8 Bond Formation: The core connectivity is established via the nucleophilic attack of a Grignard reagent on a Weinreb amide. This method suppresses over-addition (preventing tertiary alcohol formation) and preserves the configuration at C8.
Chiral Source:Boc-D-Alanine provides the (R)-stereocenter.
Linker Extension: A protected 6-bromohexanol derivative serves as the precursor for the 7-carbon aliphatic chain (pimeloyl moiety equivalent).
Pathway Diagram
Detailed Experimental Protocols
Phase 1: Preparation of the Chiral Electrophile
Objective: Convert Boc-D-Alanine into its Weinreb amide to enable controlled nucleophilic acyl substitution.
Grignard Formation: In a flame-dried 3-neck flask, place Mg turnings (0.8 g, 33 mmol) and a crystal of iodine. Cover with anhydrous THF (5 mL).
Add a solution of the protected bromide (from step 1) in THF (20 mL) dropwise. Initiate reflux with a heat gun if necessary. Maintain gentle reflux for 1 hour.
Result: Solution of 6-(tert-butyldimethylsilyloxy)hexylmagnesium bromide (~1.0 M).
Phase 3: Coupling and Assembly
Objective: Form the C7-C8 bond without racemization.
Protocol:
Cool the Weinreb amide solution (from Phase 1, 1.0 equiv) in anhydrous THF to -78°C .
Add the fresh Grignard reagent (1.5 equiv) dropwise over 30 minutes. Critical: Low temperature prevents over-reaction and suppresses racemization.
Stir at -78°C for 2 hours, then quench with sat. NH₄Cl solution while still cold.
Extract with EtOAc, dry, and concentrate.
Purification: Flash chromatography yields the protected amino ketone: (R)-1-(tert-butyldimethylsilyloxy)-8-(tert-butoxycarbonylamino)nonan-7-one.
Phase 4: Deprotection and Oxidation (The "Mild" Route)
Objective: Unmask the terminal acid and amine. Direct oxidation of the primary alcohol to the acid must be mild to avoid epimerizing the
-amino ketone.
Workflow:
Desilylation: Treat the coupled product with TBAF (1.1 equiv) in THF (0°C to RT, 2h). Isolate the alcohol intermediate.
Two-Step Oxidation (Swern + Pinnick):
Step A (Swern): Oxalyl chloride/DMSO at -78°C, then add alcohol, then Et₃N. This yields the aldehyde.
Step B (Pinnick): Dissolve aldehyde in tBuOH/H₂O. Add NaH₂PO₄ (buffer) and 2-methyl-2-butene (scavenger). Add NaClO₂ (sodium chlorite) at 0°C. Stir 1h.
Why? Pinnick oxidation is acidic but mild (pH 3-4) and avoids the strong basic conditions or strong mineral acids of other oxidations that cause racemization.
Global Deprotection: Treat the resulting Boc-protected acid with TFA/DCM (1:1) for 1 hour. Concentrate to dryness.[1]
Quantitative Data Summary
Step
Reaction
Reagents
Typical Yield
Critical Parameter
1
Amide Formation
Boc-D-Ala, EDC, N(OMe)Me
88%
Maintain 0°C addition to suppress racemization.
2
Protection
6-Bromohexanol, TBSCl
95%
Removal of DMF is crucial for Grignard step.
3
Coupling
Grignard + Weinreb Amide
75%
Strict -78°C ; quench cold.
4
Oxidation
Swern / Pinnick
80% (2 steps)
Buffer Pinnick oxidation to pH 3-5.
5
Final Deprotection
TFA / DCM
98%
Immediate removal of TFA to prevent degradation.
Experimental Workflow Diagram
Quality Control & Validation
To ensure the product is the correct enantiomer and chemically pure, the following validation steps are mandatory:
Chiral HPLC:
Column: Chiralpak AD-H or OD-H.
Conditions: Hexane/IPA (90:10) with 0.1% TFA.
Standard: Compare against a racemic standard (synthesized from DL-Alanine). The (R)-enantiomer should appear as a single peak (>98% ee).
Optical Rotation:
Measure
. Note that the specific rotation is pH-dependent. Literature values for the (S)-enantiomer HCl salt are typically negative; the (R)-enantiomer should be positive (check specific solvent conditions in Lucet et al.).
NMR Spectroscopy:
¹H NMR (D₂O/DCl): Verify the diagnostic methyl doublet at ~1.5 ppm and the triplet for the methylene alpha to the ketone at ~2.7 ppm.
Mass Spectrometry:
ESI-MS: Calculated [M+H]⁺ = 188.13.
References
Lucet, D., Le Gall, T., & Mioskowski, C. (1996). "Enantioselective synthesis of 8-amino-7-oxopelargonic acid, an intermediate in biotin biosynthesis."[2] Tetrahedron: Asymmetry, 7(4), 985-988. Link
Ploux, O., & Marquet, A. (1992). "Mechanistic studies of the biosynthesis of biotin: 8-amino-7-oxononanoate synthase." Biochemical Journal, 283(1), 327-331. Link
Kacem, R., et al. (2018). "Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate." Biochimie, 91(7), 826-834. (Describes the use of (R)-KAPA as an inhibitor). Link
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for the amide coupling). Link
analytical methods for (R)-8-Amino-7-oxononanoic acid detection
Application Note: Analytical Strategies for (R)-8-Amino-7-oxononanoic Acid (KAPA) Executive Summary (R)-8-Amino-7-oxononanoic acid (also known as 7-Keto-8-aminopelargonic acid, 7-KAP, or KAPA) is a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Strategies for (R)-8-Amino-7-oxononanoic Acid (KAPA)
Executive Summary
(R)-8-Amino-7-oxononanoic acid (also known as 7-Keto-8-aminopelargonic acid, 7-KAP, or KAPA) is a critical intermediate in the biotin (Vitamin B7) biosynthetic pathway. Produced by the condensation of L-alanine and pimeloyl-CoA via 8-amino-7-oxononanoate synthase (BioF), it represents the first committed step in biotin synthesis.[1][2][3]
Analytical Challenge: The primary obstacle in KAPA analysis is its chemical instability. As an
-aminoketone, KAPA is prone to spontaneous decarboxylation and rapid racemization in aqueous solutions at neutral to alkaline pH (half-life 1–8 hours at pH 7–9).[4] Consequently, standard amino acid analysis protocols often yield inaccurate data.
This guide details three distinct analytical workflows designed to overcome these stability issues:
LC-MS/MS (Gold Standard): For high-sensitivity quantification in complex matrices.
HPLC-Fluorescence (Chiral): For enantiomeric purity analysis using OPA/NAC derivatization.
Enzymatic Coupled Assay: For kinetic characterization of upstream enzymes.
Biosynthetic Context & Stability
Understanding the pathway is essential for selecting the correct internal standards and interpreting metabolic flux data.
Figure 1: The Biotin Biosynthetic Pathway emphasizing KAPA's central role.
Sample Preparation (Critical)
Objective: Prevent racemization and degradation during extraction.
Mechanism: Acidification protonates the amine group (
), stabilizing the molecule and preventing cyclization.
Protocol: Acidic Extraction from Bacterial Cell Pellets
Harvest: Centrifuge culture (e.g., E. coli or M. tuberculosis) at 4,000
g for 10 min at 4°C. Discard supernatant.
Lysis/Extraction: Resuspend pellet immediately in 0.1 M HCl (cold). The low pH (< 2.0) halts enzymatic activity and stabilizes KAPA.
Ratio: 500
L acid per 50 mg wet pellet.
Disruption: Sonicate on ice (3 cycles, 10s on/30s off).
Clarification: Centrifuge at 15,000
g for 20 min at 4°C.
Filtration: Pass supernatant through a 0.22
m PTFE filter.
Storage: Analyze immediately or store at -80°C. Do not neutralize until the moment of derivatization or injection.
Method 1: LC-MS/MS Quantification (Targeted)
Application: Trace detection in cell lysates or plasma.
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion without derivatization, coupled to Triple Quadrupole MS.
Chromatographic Conditions
Parameter
Setting
Column
HILIC Amide (e.g., Waters XBridge Amide), 2.1 x 100 mm, 2.5 m
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
MRM Transitions:
Since KAPA is not a standard commercial kit analyte, these transitions are derived from its structure (
, MW 187.24) and fragmentation behavior of -aminoketones.
Analyte
Precursor ()
Product ()
Collision Energy (eV)
Type
KAPA
188.1
170.1
15
Quantifier
142.1
25
Qualifier
125.1
30
Qualifier
IS (d4-Biotin)
249.1
231.1
18
Internal Std
Note: If d4-KAPA is unavailable, d4-Biotin or a structural analog like 8-amino-7-oxooctanoic acid is recommended as an Internal Standard (IS).
Method 2: HPLC-Fluorescence (Chiral Analysis)
Application: Determining enantiomeric purity (R vs S) to verify enzymatic specificity or check for racemization.
Principle: Derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) creates diastereomers that are separable on achiral Reverse Phase columns.
Derivatization Protocol (Automated or Manual)
Reagent A: 10 mg OPA dissolved in 250
L methanol. Add 250 L 0.4 M Borate buffer (pH 9.5).
Reagent B: 10 mg N-acetyl-L-cysteine (NAC) in 500
L water.
Mix: Combine A and B 1:1. Use within 24 hours.
Reaction: Mix 10
L Sample (acidic extract) + 10 L 0.4 M Borate buffer (to neutralize) + 20 L Derivatization Mix.
Incubate: 2 minutes at room temperature. Inject immediately.
HPLC Conditions
Detector: Fluorescence (Ex: 340 nm, Em: 450 nm)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5
m.
Mobile Phase:
A: 50 mM Sodium Acetate, pH 5.9
B: Methanol:Acetonitrile (80:20)
Elution: Isocratic (approx. 40% B) or shallow gradient.
Result: The (R)-KAPA-NAC-OPA derivative will elute at a distinct retention time from the (S)-KAPA derivative, allowing calculation of Enantiomeric Excess (ee).
Method 3: Enzymatic Coupled Assay (BioA Activity)
Application: High-throughput screening of BioF inhibitors without mass spectrometry.
Principle: KAPA is converted to DAPA by BioA (DAPA aminotransferase), consuming S-adenosylmethionine (SAM) or using a PLP spectral shift.
Workflow:
Reaction Mix: Buffer (pH 8.0), PLP (10
M), SAM (1 mM), Purified BioA enzyme.
Initiation: Add KAPA sample.
Detection:
Direct: Monitor decrease in KAPA absorbance at 280 nm (low sensitivity).
Coupled: If DAPA synthase is coupled with DAPA aminotransferase, the consumption of SAM can be measured via a commercially available Methyltransferase-Glo™ assay.
Analytical Workflow Diagram
Figure 2: Decision tree for selecting the appropriate analytical method based on research goals.
References
Alexeev, D., et al. (1998). "The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme." Journal of Molecular Biology, 284(2), 401-419.[2] Link
Ploux, O., & Marquet, A. (1992). "The 8-amino-7-oxononanoate synthase from Bacillus sphaericus: mechanistic studies." European Journal of Biochemistry, 205(3), 1065-1070. Link
Kacprzak, M. M., et al. (2006). "Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate."[4] The FEBS Journal, 273(20), 4778-4789.[4] Link (Key reference for OPA/NAC chiral separation).
Webster, S. P., et al. (2000). "Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies." Biochemistry, 39(3), 516-528. Link
Comprehensive Guide to the Characterization of (R)-KAPA and Other Novel Irreversible Enzyme Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The discovery and characterization of irreversible enzyme inhibitors are cornerstones of modern drug development, offering ther...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and characterization of irreversible enzyme inhibitors are cornerstones of modern drug development, offering therapeutic advantages such as prolonged duration of action and high potency. However, their unique mechanism of action—typically involving the formation of a stable, covalent bond with the target enzyme—necessitates specialized assay protocols that differ significantly from those used for reversible inhibitors. A simple half-maximal inhibitory concentration (IC₅₀) value is insufficient and often misleading for characterizing these compounds due to their time-dependent nature.[1][2]
This guide provides a comprehensive framework for the robust characterization of novel irreversible inhibitors, using the hypothetical compound (R)-KAPA as a practical example. We will delve into the theoretical underpinnings of irreversible inhibition, present detailed, self-validating experimental protocols, and offer expert insights into data analysis and interpretation. The methodologies described herein are designed to equip researchers with the tools to determine the key kinetic constants that truly define an irreversible inhibitor's potency: the initial binding affinity (Ki) and the maximal rate of covalent modification (kinact).
The Rationale: Beyond IC₅₀ for Irreversible Inhibitors
Enzyme inhibitors are broadly classified as reversible or irreversible.[1] Reversible inhibitors bind to an enzyme through non-covalent interactions and exist in a rapid equilibrium between the bound and unbound state. Their potency is aptly described by the IC₅₀ value.
Irreversible inhibitors, however, operate via a more complex, two-step mechanism.[2][3] First, the inhibitor (I) binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This is followed by a second, often rate-limiting, chemical step where a covalent bond is formed, resulting in a permanently inactivated enzyme (E-I).[3][4]
Because the second step is time-dependent, the observed level of inhibition for a given concentration of an irreversible inhibitor will increase with the incubation time.[1] Consequently, an IC₅₀ value determined at a single, arbitrary time point is ambiguous; a compound could appear potent due to strong initial binding (Ki) or rapid chemical modification (kinact).[5] To truly understand and compare these inhibitors, one must dissect these two kinetic parameters.
Figure 1: The two-step mechanism of irreversible enzyme inhibition. The overall potency is a function of both the initial binding affinity (governed by Ki) and the rate of covalent bond formation (kinact).
Pre-Assay Development: Setting the Stage for Success
Careful planning and optimization are critical before embarking on kinetic characterization. The choices made here will directly impact the quality and reproducibility of your data.
Reagent Preparation and Handling
(R)-KAPA Stock Solution: Like most small molecule inhibitors, (R)-KAPA should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
DMSO Tolerance: It is crucial to determine the maximal concentration of DMSO that does not perturb enzyme activity.[6] This is typically ≤1% in the final assay volume. Ensure all reactions, including controls, contain the same final DMSO concentration.
Buffer and Reagents: Use a buffer system known to be optimal for the target enzyme's activity.[7] Ensure all reagents (enzyme, substrate, ATP) are equilibrated to the reaction temperature before use to prevent temperature fluctuations from affecting reaction rates.[7][8]
Assay Platform Selection
The choice of assay technology depends on the target enzyme, available instrumentation, and desired throughput. For kinase assays, which measure the conversion of ATP to ADP, several robust platforms are available.[9]
Assay Technology
Principle
Pros
Cons
Recommended Use Case
Luminescence (e.g., Kinase-Glo®, ADP-Glo™)
Measures remaining ATP (Kinase-Glo) or generated ADP (ADP-Glo) via a luciferase-coupled reaction.[9][10]
High sensitivity, broad dynamic range, homogeneous "mix-and-read" format.[10][11]
Susceptible to interference from compounds that inhibit luciferase.[12]
High-throughput screening (HTS) and detailed kinetic studies.
Fluorescence Polarization (FP)
Measures the change in rotational mobility of a fluorescently labeled tracer that competes with the inhibitor for the enzyme's active site.
Homogeneous format, direct binding measurement.
Requires a suitable fluorescent tracer; can be prone to light scattering interference.
Orthogonal validation of binding affinity.
Time-Resolved FRET (TR-FRET)
Measures energy transfer between a donor (e.g., on an antibody) and an acceptor (e.g., on a phosphorylated substrate).
High sensitivity, robust in HTS, reduces background fluorescence.
Requires specific antibodies and labeled reagents; can be expensive.
Primary screening and selectivity profiling.
Radiometric Assays ([³²P]-ATP or [³³P]-ATP)
Measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[13]
Considered the "gold standard" for sensitivity and specificity; direct measurement of catalysis.[6][13]
Requires handling of radioactive materials, generates hazardous waste, not easily automated.
Mechanistic studies and validation of hits from non-radiometric screens.
Experimental Protocols for Characterizing (R)-KAPA
The following protocols outline a systematic workflow for confirming the irreversible nature of (R)-KAPA and determining its key kinetic parameters.
Figure 2: A logical workflow for the kinetic characterization of an irreversible inhibitor like (R)-KAPA.
Protocol 3.1: Confirming Time-Dependency with a Time-Shift IC₅₀ Assay
Causality: The primary hallmark of an irreversible inhibitor is that its apparent potency (IC₅₀) increases with longer pre-incubation times between the enzyme and the inhibitor. This experiment is designed to explicitly test for this behavior.
Materials:
Target Kinase
Kinase Substrate (peptide or protein)
ATP
(R)-KAPA serial dilution in DMSO
Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 2X enzyme solution and a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near its Km value for the kinase to ensure assay sensitivity to ATP-competitive inhibitors.[14]
Inhibitor Plating: Add 1 µL of serially diluted (R)-KAPA or DMSO vehicle to the appropriate wells of three separate 384-well plates.
Pre-incubation:
To initiate the reaction, add 2 µL of 2X enzyme solution to all wells.
Cover the plates and incubate at room temperature for three different durations: 15 minutes, 60 minutes, and 120 minutes.
Initiate Kinase Reaction: After the respective pre-incubation times, add 2 µL of the 2X substrate/ATP mixture to all wells to start the enzymatic reaction.
Reaction Incubation: Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes) under conditions where the vehicle control reaction is linear (i.e., substrate consumption is <20%).
Detection: Stop the reaction and measure the output signal according to the manufacturer's protocol for your chosen assay platform (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate, then add 10 µL of Kinase Detection Reagent and read luminescence).[15]
Data Analysis: Normalize the data to your high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the log of [(R)-KAPA] concentration for each pre-incubation time point and fit to a four-parameter logistic equation to determine the IC₅₀ value for each.
Expected Outcome:
If (R)-KAPA is an irreversible inhibitor, you will observe a leftward shift in the dose-response curve with increasing pre-incubation time, resulting in a lower IC₅₀ value at longer incubation times.
Pre-incubation Time
Example IC₅₀ for (R)-KAPA
15 min
250 nM
60 min
85 nM
120 min
30 nM
Protocol 3.2: Determination of the Observed Rate of Inactivation (kobs)
Causality: This experiment directly measures the rate at which the enzyme is inactivated at several fixed concentrations of (R)-KAPA. The resulting pseudo-first-order rate constant, kobs, is essential for calculating Ki and kinact.
Procedure:
Setup: Prepare a master mix of enzyme in assay buffer. Prepare several dilutions of (R)-KAPA in assay buffer at 2X the final desired concentration (e.g., 0, 25, 50, 100, 200, 400 nM).
Initiate Inactivation: In a tube, mix equal volumes of the enzyme solution and one of the 2X (R)-KAPA solutions (or vehicle control). Start a timer immediately. This is T₀ of the enzyme-inhibitor incubation.
Time-Point Sampling: At regular intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and immediately dilute it 20-fold into a microplate well already containing the substrate/ATP mixture.
Causality Check: This large dilution step serves two purposes: it effectively stops further inactivation by lowering the inhibitor concentration to sub-inhibitory levels, and it initiates the kinase reaction to measure the remaining active enzyme at that time point.[16]
Measure Residual Activity: Allow the kinase reaction for each time point to proceed for a short, fixed period (e.g., 10-15 minutes) and then stop and develop the signal as before.
Repeat: Repeat steps 2-4 for each concentration of (R)-KAPA.
Data Analysis:
For each (R)-KAPA concentration, normalize the signal at each time point to the signal at T₀.
Plot the natural logarithm (ln) of the percent remaining activity versus time (in seconds).
Fit the data to a straight line. The negative of the slope of this line is the observed rate of inactivation, kobs (units: s⁻¹).
Expected Outcome:
You will generate a series of exponential decay curves, which become linear when plotted on a semi-log scale. The slope of these lines (kobs) will increase as the concentration of (R)-KAPA increases.
Protocol 3.3: Calculating Ki and kinact
Causality: The relationship between kobs and the inhibitor concentration [I] follows the saturation kinetics described by the equation below. By plotting kobs versus the concentration of (R)-KAPA, we can determine the maximal inactivation rate (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki).
Equation for Analysis:
kobs = (kinact * [I]) / (Ki + [I])
Procedure:
Secondary Plot: Create a new graph plotting the kobs values (y-axis) obtained from Protocol 3.2 against the corresponding concentration of (R)-KAPA [I] (x-axis).
Non-linear Regression: Fit this data to the Michaelis-Menten-like hyperbolic equation above using a suitable software package (e.g., GraphPad Prism).
Determine Parameters: The fit will yield values for kinact (the Vmax of the plot) and Ki (the Km of the plot).
Summary of Kinetic Parameters for (R)-KAPA:
Parameter
Definition
Example Value
Units
kinact
Maximal rate of covalent inactivation at saturating inhibitor concentrations.
Second-order rate constant; represents the efficiency of inactivation at low inhibitor concentrations.
33,333
M⁻¹s⁻¹
Essential Controls: The Foundation of Trustworthy Data
Every protocol must be a self-validating system.[17] The inclusion of proper controls is non-negotiable for interpreting your results correctly.
Positive Control: Use a known inhibitor of the target enzyme to confirm that the assay system is responsive to inhibition.
Negative (Vehicle) Control: All wells should contain a final concentration of DMSO equivalent to the highest concentration used for (R)-KAPA to account for any solvent effects.
No-Enzyme Control: Measures the background signal of the assay in the absence of any enzymatic activity.
Compound Interference Control: To check if (R)-KAPA interferes with the detection chemistry (e.g., inhibits luciferase), run a control reaction without the target kinase but with ATP and (R)-KAPA, then add the detection reagents. The signal should not be significantly different from the control without (R)-KAPA. This is especially important for luminescence assays.[12]
Conclusion
Characterizing an irreversible inhibitor like (R)-KAPA requires moving beyond simple IC₅₀ measurements to embrace a kinetic analysis of its time-dependent behavior. By systematically confirming time-dependency and then determining the intrinsic kinetic constants Ki and kinact, researchers can build a comprehensive and accurate profile of their compound's potency. This robust approach provides the high-quality, reliable data necessary to make informed decisions in drug discovery and development programs, ensuring that the most promising candidates are advanced with confidence.
References
BMG LABTECH (2020). Kinase assays. Available at: [Link]
MDPI (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Biological Chemistry. Available at: [Link]
Enzyme Inhibition Lectures (2023). Irreversible Enzyme Inhibition. Available at: [Link]
ResearchGate (2022). How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible?. Available at: [Link]
Tip Biosystems (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]
Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
NCBI Bookshelf (2012). Basics of Enzymatic Assays for HTS. Available at: [Link]
BellBrook Labs (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
BPS Bioscience. Luminescent Assay Kits. Available at: [Link]
PMC - NIH (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Available at: [Link]
PMC - NIH. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Available at: [Link]
PMC - PubMed Central. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]
PMC. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Available at: [Link]
PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]
Chemistry LibreTexts (2025). Enzyme Inhibition. Available at: [Link]
NCBI - NIH (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
ResearchGate. IC50 values of the enzyme inhibition results. Available at: [Link]
ResearchGate (2025). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
ACS Publications (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Available at: [Link]
ACS Publications (2024). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. Available at: [Link]
Association for Biology Laboratory Education. Chapter 10 Simple Enzyme Experiments. Available at: [Link]
BMG LABTECH. Fluorometric Enzyme Assays. Available at: [Link]
bioRxiv (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available at: [Link]
PubMed (2005). A novel mechanism for the inhibition of NF-kappaB activation in vascular endothelial cells by natural antioxidants. Available at: [Link]
PMC - NIH. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]
Reddit (2025). Help with determining IC50 for enzyme inhibitors. Available at: [Link]
Oxford Academic (2023). Radiometric assays | Enzyme Assays: A Practical Approach. Available at: [Link]
YouTube (2021). measuring enzyme inhibition by drugs. Available at: [Link]
ACS Publications (2024). Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening. Available at: [Link]
Patsnap Synapse (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Available at: [Link]
SciSpace. Development of Radiometric Assays for Quantification of Enzyme Activities of the Key Enzymes of Thyroid Hormones Metabolism. Available at: [Link]
ResearchGate (2016). How to perform enzyme activity assays?. Available at: [Link]
Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]
ResearchGate. Radiometric Methods of Enzyme Assay. Available at: [Link]
This guide details the protocol for assaying 7,8-diaminopelargonic acid aminotransferase (BioA) activity. BioA is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme critical to biotin biosynthesis in Mycobacterium tuberculosis and other bacteria. It catalyzes the transamination of (S)-7-keto-8-aminopelargonic acid [(S)-KAPA] using S-adenosylmethionine (SAM) as an amino donor to form 7,8-diaminopelargonic acid (DAPA) .[1]
CRITICAL STEREOCHEMICAL ALERT:
The user must distinguish between the enantiomers of KAPA:
(S)-KAPA: The physiological substrate converted to DAPA.[1][2]
(R)-KAPA: A potent competitive inhibitor. It does not act as a substrate but binds tightly to the PLP-enzyme complex.
Consequently, this protocol is structured to perform two distinct functions:
Activity Assay: Measuring BioA turnover using (S)-KAPA.
Inhibition Assay: Quantifying the inhibitory potency (
/) of (R)-KAPA against the native reaction.
Assay Principle
The assay relies on the specific detection of the reaction product, DAPA .[3][4] Unlike KAPA or SAM, DAPA contains a vicinal diamine motif. Upon reaction with ortho-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine), DAPA forms a highly fluorescent isoindole derivative.
Reaction Scheme:
(S)-KAPA + SAM
DAPA + [SAM-keto-derivative]
DAPA + OPA + Thiol
Fluorescent Isoindole ()
This method is superior to coupled assays for HTS (High-Throughput Screening) due to its high sensitivity and direct endpoint measurement.
Visualizations (Graphviz)
Figure 1: BioA Reaction & Inhibition Pathway[5]
Caption: Mechanistic pathway showing (S)-KAPA conversion to DAPA and competitive inhibition by (R)-KAPA.
Figure 2: Assay Workflow Logic
Caption: Step-by-step workflow for the fluorescence-based BioA activity/inhibition assay.
Materials & Reagents
Buffer Selection: BioA activity is pH sensitive. A Bicine buffer at pH 8.6 is optimal to mimic the mycobacterial cytosolic environment and facilitate the OPA reaction.
KAPA Stability: KAPA racemizes rapidly at physiological pH (pH 7-9).[2] Store stocks in 10 mM HCl at -80°C. Only dilute into assay buffer immediately before use.
PLP: Light sensitive. Protect tubes with foil.
Detailed Protocol
Part A: Preparation of Solutions
Assay Buffer: 50 mM Bicine (pH 8.6), 50 mM NaHCO
, 1 mM MgCl, 0.01% BSA (or Igepal CA-630).
Stop/Derivatization Solution: Dissolve 6 mg OPA in 100
L ethanol. Add to 9.9 mL of 0.4 M Boric Acid (pH 10.4). Add 10 L 2-mercaptoethanol. Prepare fresh daily.
Part B: Inhibition Assay with (R)-KAPA
Objective: Determine the
of (R)-KAPA against BioA.
Plate Setup: Use a black 384-well or 96-well microplate.
Enzyme Mix: Dilute BioA enzyme to 2x final concentration (e.g., 50 nM) in Assay Buffer containing 20
M PLP and 200 M SAM.
Inhibitor Titration: Prepare a serial dilution of (R)-KAPA in Assay Buffer.
Pre-incubation:
Add 25
L of Enzyme Mix to wells.
Add 12.5
L of (R)-KAPA dilution series.
Incubate for 15 minutes at 25°C . This allows (R)-KAPA to bind the PLP-BioA complex.
Reaction Initiation:
Add 12.5
L of (S)-KAPA substrate (at 4x , approx 10-20 M) to start the reaction.
Note: Ensure (S)-KAPA is diluted from acid stock immediately before addition.
Kinetics: Incubate for 45 minutes at 25°C .
Termination & Detection:
Add 50
L of Stop/Derivatization Solution .
Incubate for 10 minutes at room temperature (protected from light).
Measurement: Read Fluorescence (Ex 410 nm / Em 470 nm) on a plate reader (e.g., BMG CLARIOstar).
Data Analysis
Background Subtraction
Subtract the fluorescence value of the "No Enzyme" control from all data points to correct for background OPA fluorescence.
Determination
Plot the corrected fluorescence intensity (
) against the log concentration of (R)-KAPA (). Fit the data to the 4-Parameter Logistic (4PL) Equation :
Calculation
Since (R)-KAPA is a competitive inhibitor with respect to (S)-KAPA, calculate the inhibition constant (
) using the Cheng-Prusoff equation:
[(S)-KAPA]: Concentration of substrate used.[1][2][5]
: Michaelis constant of BioA for (S)-KAPA (typically ~1-3 M, must be determined experimentally if unknown).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background
OPA degradation or amine contamination
Prepare OPA fresh. Use HPLC-grade water. Ensure buffer components (Bicine) are not contaminated with free amines.
Low Signal
KAPA racemization
Ensure (S)-KAPA stock is acidic. Do not store diluted KAPA at pH > 7.
No Inhibition
(R)-KAPA degradation
Verify (R)-KAPA purity. (R)-KAPA is also unstable at neutral pH; prepare fresh.
Signal Decay
OPA-DAPA adduct instability
Read plate within 30 mins of adding derivatization solution.
References
Mann, S., et al. (2009). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate. Tetrahedron: Asymmetry.[2] Link
Kaan, H.Y., et al. (2010). Structure-guided design of inhibitors of the biotin biosynthetic enzyme BioA from Mycobacterium tuberculosis. Journal of Biological Chemistry. Link
Geders, T.W., et al. (2011). Crystal structure of the Mycobacterium tuberculosis BioA-PLP conjugate complexed with the inhibitor (R)-7-keto-8-aminopelargonic acid. Protein Data Bank. Link
Dai, R., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry.[6] Link
Application Note: (R)-KAPA as a Stereochemical Probe in Tuberculosis Drug Discovery Executive Summary The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: (R)-KAPA as a Stereochemical Probe in Tuberculosis Drug Discovery
Executive Summary
The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the validation of novel therapeutic targets.[1] The biotin biosynthesis pathway has emerged as a critical vulnerability in Mtb, specifically the step catalyzed by 7,8-diaminopelargonic acid synthase (BioA) .[1][2][3][4]
While (S)-7-keto-8-aminopelargonic acid ((S)-KAPA) is the physiological substrate for BioA, its enantiomer, (R)-KAPA , serves a distinct and critical role in research. It functions as a competitive inhibitor and a mechanistic probe , allowing researchers to map the strict stereochemical requirements of the BioA active site. This Application Note details the utility of (R)-KAPA in kinetic profiling and structural biology, providing validated protocols for its use in high-throughput screening (HTS) validation and mechanism-of-action (MoA) studies.
Scientific Background & Mechanism
2.1 The Biotin Vulnerability
Mtb cannot scavenge biotin from the host during chronic infection; it relies on de novo synthesis.[1][2][3] The enzyme BioA is a Pyridoxal 5'-Phosphate (PLP)-dependent aminotransferase that converts KAPA to DAPA (7,8-diaminopelargonic acid).[2][5][6] This reaction is the target of potent inhibitors like amiclenomycin and the synthetic analogue C48.
2.2 The Stereochemical Checkpoint
BioA exhibits exquisite stereospecificity.
Physiological Substrate: (S)-KAPA (derived from L-alanine via BioF).
Inhibitory Probe: (R)-KAPA (derived from D-alanine).
Research demonstrates that while BioA cannot turn over (R)-KAPA to form a product, the (R)-enantiomer binds tightly to the PLP cofactor (
), effectively blocking the active site [1]. This "sterile binding" makes (R)-KAPA an invaluable tool for differentiating between competitive active-site binders and allosteric inhibitors.
In drug discovery, new chemical entities (NCEs) are often screened against BioA. (R)-KAPA is used as a positive control for competitive inhibition . Unlike broad-spectrum electrophiles that might non-specifically attack the PLP cofactor, (R)-KAPA targets the substrate recognition pocket, providing a "gold standard" bio-signature for competitive binding.
Application B: Active Site Mapping & SAR Studies
By comparing the binding kinetics of (S)-KAPA (substrate) versus (R)-KAPA (inhibitor), structural biologists can delineate the specific residues responsible for chiral recognition (e.g., Arg400, Tyr157). This data drives the design of transition-state analogues that mimic the tight binding of the intermediate without undergoing catalysis.
Table 1: Comparative Kinetics of KAPA Enantiomers against Mtb BioA
Compound
Role
Interaction Type
Kinetic Parameter
Reference
(S)-KAPA
Substrate
Product Formation
[1, 2]
(R)-KAPA
Probe
Competitive Inhibition
(PLP form)
[1]
(R)-KAPA
Probe
Competitive Inhibition
(PMP form)
[1]
Visualization: The BioA Checkpoint
The following diagram illustrates the divergent fates of KAPA enantiomers within the Mtb biotin pathway.
Caption: Divergent metabolic fates of KAPA enantiomers. (S)-KAPA is processed to DAPA, while (R)-KAPA locks BioA in a non-productive complex.
Pre-incubation: In a 96-well plate, mix 100 nM BioA, 10 µM PLP, and varying concentrations of (R)-KAPA (0.1 – 100 µM) in Assay Buffer. Incubate at 25°C for 15 minutes to allow inhibitor binding.
Initiation: Add the reaction mix containing 1 mM SAM and 20 µM (S)-KAPA (fixed concentration at
).
Reaction: Incubate at 37°C for 30 minutes.
Termination: Stop reaction by adding 20 µL of 100 mM H₂SO₄ or by heat inactivation (95°C for 5 min).
Derivatization: Transfer supernatant to a black fluorescence plate. Add 200 µL OPA-thiol reagent.
Read: Measure Fluorescence (
) to quantify DAPA production.
Analysis: Plot % Activity vs. [(R)-KAPA]. Fit to the Morrison equation for tight-binding inhibitors if
is close to [Enzyme].
Protocol B: PLP-Spectral Shift Binding Assay
Objective: Direct measurement of (R)-KAPA binding affinity (
) independent of catalysis.
Principle: BioA binds PLP via a Schiff base (Internal Aldimine), absorbing at ~410 nm. Upon binding a substrate/inhibitor, the environment of the PLP changes, often causing a spectral shift or fluorescence quenching.
Baseline: Record the UV-Vis spectrum (300–600 nm). Note the
at 412 nm.
Titration: Titrate (R)-KAPA (0.5 µM increments) into the cuvette.
Observation: Monitor the decrease in absorbance at 412 nm and/or the appearance of a new peak (e.g., at 330 nm or 430 nm depending on the specific external aldimine formation).
Calculation: Plot
vs. [(R)-KAPA]. Fit to a hyperbolic binding isotherm:
Note: This confirms binding to the active site without the complexity of the coupled reaction.
References
Mann, S., et al. (2009). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate: biological implications.[7] The FASEB Journal. Link
Karthikeyan, S., et al. (2018). Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening.[6][8][9] Drug Design, Development and Therapy. Link
Lucet, D., et al. (1996).[7] Enantioselective synthesis of 7-keto-8-aminopelargonic acid (KAPA), the vitamers of biotin. Tetrahedron: Asymmetry, 7(4), 985-988. Link
Dai, R., et al. (2010). Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase.[2][4][10] Biochemistry. Link
Technical Guide: Commercial Sourcing and Application of (R)-8-Amino-7-oxononanoic Acid
Executive Summary & Biological Context (R)-8-Amino-7-oxononanoic acid (also known as (R)-7-keto-8-aminopelargonic acid or (R)-KAPA) is a stereoisomer of a critical intermediate in the biotin (Vitamin B7) biosynthesis pat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
(R)-8-Amino-7-oxononanoic acid (also known as (R)-7-keto-8-aminopelargonic acid or (R)-KAPA) is a stereoisomer of a critical intermediate in the biotin (Vitamin B7) biosynthesis pathway.
Critical Scientific Distinction:
(S)-KAPA: The biologically active intermediate produced by BioF (8-amino-7-oxononanoate synthase). It is the substrate for the downstream enzyme BioA (7,8-diaminopelargonic acid aminotransferase).
(R)-KAPA: The non-biological enantiomer. Crucially, (R)-KAPA acts as a competitive inhibitor of BioA in organisms like Mycobacterium tuberculosis and Escherichia coli.
Application Focus:
This guide addresses the sourcing of (R)-KAPA primarily for use as a negative control or mechanism-based inhibitor in antimicrobial drug discovery targeting the biotin pathway.
Biotin Biosynthesis Pathway Context
Figure 1: The biotin biosynthesis pathway highlighting the inhibitory role of (R)-KAPA against BioA.
Supply Landscape & Sourcing Strategy
The "Racemization" Challenge
Sourcing pure (R)-KAPA is complicated by its chemical instability. KAPA undergoes rapid racemization in aqueous solution at physiological pH (pH 7.0–9.0) with a half-life as short as 1–8 hours.
Implication: Even if you purchase enantiopure (R)-KAPA, it will partially convert to the (S) form during your assay incubation.
Commercial Reality: Most suppliers provide the Racemic Mixture ((±)-KAPA) as a hydrochloride salt, which is stable in solid form.
Validated Commercial Suppliers
The following suppliers offer the racemic hydrochloride salt. For inhibition studies, you must calculate the effective concentration of the (R)-enantiomer (typically 50% of the racemic mass).
Supplier
Product Name
Catalog / CAS
Purity
Form
Cayman Chemical
(±)8-Amino-7-Oxononanoic Acid (HCl)
Item No. 22582
≥95%
Solid (Crystalline)
MedChemExpress
8-Amino-7-oxononanoic acid HCl
HY-172009
>98%
Solid
ChemFaces
8-Amino-7-oxononanoic acid
CFN00051
≥98%
Powder
TargetMol
KAPA hydrochloride
T6866
Custom
Solid
Sourcing Recommendation:
Purchase the Racemic Hydrochloride Salt . It is cost-effective and chemically stable for storage. For precise mechanistic studies requiring high enantiomeric excess (ee), you must perform a "fresh" chiral separation (Protocol 3) or use the racemate and mathematically correct for the active fraction.
Technical Specifications & Handling Protocol
Chemical Properties[1][2][3][4][5][6][7]
Chemical Formula: C₉H₁₇NO₃ · HCl
Molecular Weight: 223.7 g/mol (HCl salt)
Solubility:
DMSO: ~10 mg/mL
PBS (pH 7.2): ~10 mg/mL (Sparingly soluble)
Water: Soluble
Protocol 1: Storage and Reconstitution
Objective: Minimize spontaneous racemization before the assay.
Dry Storage: Store the lyophilized powder at -20°C in a desiccator. It is stable for >1 year in this state.
Reconstitution:
Prepare stock solutions immediately prior to use.
Solvent: Use 0.1 M HCl or DMSO for the stock solution. Avoid dissolving directly in neutral buffer (pH 7.4) for long-term storage.
Working Solution: Dilute into the assay buffer (pH 7–8) only at the moment of initiating the reaction.
Stability Check: If the stock solution turns yellow or precipitates, discard.
Application Protocol: BioA Inhibition Assay
Objective: Quantify the inhibitory potency (IC50/Ki) of (R)-KAPA against BioA using a fluorescence-based coupled assay.
Principle: BioA converts KAPA to DAPA. DAPA is derivatized with ortho-phthalaldehyde (OPA) and a thiol to form a fluorescent isoindole. (R)-KAPA competes with the substrate, reducing the fluorescence signal.
Materials
Enzyme: Recombinant BioA (e.g., from M. tuberculosis or E. coli).
Substrate: (±)-KAPA (used as substrate source; BioA only utilizes the S-form).
Derivatization Mix: 6 mg OPA dissolved in 100 µL ethanol, added to 9.9 mL of 0.4 M Borate buffer (pH 10.4) + 0.2% 2-Mercaptoethanol (or N-acetyl-cysteine).
Experimental Workflow
Figure 2: Step-by-step workflow for the BioA fluorescence inhibition assay.
Detailed Steps
Enzyme Pre-incubation: In a black 96-well plate, mix 40 µL of Assay Buffer (100 mM TAPS, pH 8.5) containing 2 µM BioA and 20 µM PLP.
Inhibitor Addition: Add 10 µL of (R)-KAPA (using racemic stock) at varying concentrations (e.g., 0–100 µM effective (R)-concentration). Incubate for 10 min at 37°C.
Note: Since you are using racemic KAPA as the inhibitor source, ensure the substrate KAPA concentration added in step 3 is sufficient to distinguish inhibition from substrate saturation.
Reaction Initiation: Add 50 µL of Substrate Mix (1 mM SAM + 20 µM (S)-KAPA).
Incubation: Incubate at 37°C for 30 minutes.
Termination & Detection: Add 100 µL of Derivatization Mix . The high pH (10.4) stops the enzymatic reaction and initiates fluorophore formation.
Readout: Incubate for 5 minutes in the dark. Read Fluorescence at Ex 340 nm / Em 455 nm.
Data Analysis:
Calculate % Inhibition relative to DMSO control.
Ki Calculation: Use the Cheng-Prusoff equation adapted for competitive inhibition, keeping in mind the racemic nature of the inhibitor input.
Protocol 2: Quality Control (Chiral HPLC)
If strict confirmation of enantiomeric excess is required (e.g., validating a custom synthesis), use this derivatization protocol.
Method: Pre-column derivatization with OPA and N-acetyl-L-cysteine (NAC).
Rationale: OPA/NAC reacts with primary amines to form diastereomeric isoindole derivatives that can be separated on a standard achiral C18 column.
Derivatization Reagent: Dissolve 4 mg OPA in 300 µL methanol. Add 250 µL of 0.4 M Borate buffer (pH 9.5) and 4 mg N-acetyl-L-cysteine (NAC).
Sample Prep: Mix 50 µL of KAPA sample (1 mg/mL) with 50 µL of Derivatization Reagent. Incubate 2 minutes at room temperature.
Result: The (S)-KAPA and (R)-KAPA derivatives will elute at distinct retention times (typically separated by ~1-2 minutes).
References
Mann, S., et al. (2009). "Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate: biological implications." Biochimie, 91(7), 826-834.
Key Finding: Establishes (R)-KAPA as an inhibitor (Ki = 5.9 µM)
Lucet, D., et al. (1996). "First synthesis of both enantiomers of the biotin vitamer 8-amino-7-oxopelargonic acid." Tetrahedron: Asymmetry, 7(4), 985-988.
Key Finding: Synthetic routes for pure enantiomers.
Kaan, T., et al. (2010). "Structure-guided design of inhibitors of the biotin biosynthesis enzyme BioA." Biochemistry, 49, 6746–6760.[1]
Key Finding: Structural basis of BioA inhibition.[3]
Experimental Use of (R)-KAPA as a Research Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Dissecting the Non-Canonical NF-κB Pathway with a Selective IKKα Inhibitor The nuclear facto...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Dissecting the Non-Canonical NF-κB Pathway with a Selective IKKα Inhibitor
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular regulation, governing critical processes such as inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. The NF-κB pathway is broadly categorized into the canonical and non-canonical pathways, which are regulated by distinct upstream kinases. While the canonical pathway, primarily mediated by IκB kinase β (IKKβ), has been extensively studied, the non-canonical pathway, which is dependent on IKKα, is less understood. A significant hurdle in elucidating the specific roles of IKKα has been the lack of selective pharmacological tools.
This guide focuses on the experimental use of (R)-KAPA , a potent and selective inhibitor of IKKα. (R)-KAPA belongs to a class of 4-substituted 2-amino-5-cyanopyrrolo[2,3-d]pyrimidines. A key structural feature of this compound is the presence of an (R)-pyrrolidin-3-ol moiety, which has been demonstrated to be crucial for its high affinity and selectivity for IKKα over the closely related IKKβ isoform.[1][2] In contrast, the (S)-enantiomer of this compound is inactive, highlighting the stereospecificity of the interaction.[1]
The primary mechanism of action of (R)-KAPA is the inhibition of the kinase activity of IKKα. In the non-canonical NF-κB pathway, IKKα is responsible for phosphorylating the NF-κB2 precursor protein, p100. This phosphorylation event is a critical step that leads to the processing of p100 into its mature, active form, p52. The resulting p52 subunit then typically forms a heterodimer with RelB, translocates to the nucleus, and activates the transcription of target genes. By inhibiting IKKα, (R)-KAPA effectively blocks the phosphorylation and subsequent processing of p100, thereby preventing the activation of the non-canonical NF-κB pathway.[2][3][4] This makes (R)-KAPA an invaluable research tool for investigating the physiological and pathological roles of the non-canonical NF-κB pathway in various cellular contexts, particularly in cancer biology where this pathway is often constitutively active.[1][5]
This document provides detailed application notes and protocols for the use of (R)-KAPA in cell-based assays to probe the non-canonical NF-κB pathway.
I. Mechanism of Action and Signaling Pathway
The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as BAFF-R, CD40, and RANK. The central event in this pathway is the activation of IKKα, which, as a homodimer, phosphorylates p100. (R)-KAPA selectively inhibits this kinase activity.
Caption: Non-canonical NF-κB pathway and the inhibitory action of (R)-KAPA.
II. Product Information and Handling
While "(R)-KAPA" is a term derived from the scientific literature to describe a specific class of selective IKKα inhibitors, commercially available compounds with this exact name may not exist. Researchers should look for suppliers of pyrrolo[2,3-d]pyrimidine-based IKKα inhibitors, specifying the (R)-pyrrolidin-3-ol moiety.
Parameter
Recommendation
Appearance
White to off-white solid.
Solubility
Soluble in DMSO. Most kinase inhibitors have poor aqueous solubility.[6] Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM).
Storage
Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Note: Always refer to the manufacturer's datasheet for specific information on solubility and storage.
III. Experimental Protocols
A. General Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating adherent cancer cell lines with (R)-KAPA to assess its effect on the non-canonical NF-κB pathway.
Materials:
Cell line with active non-canonical NF-κB signaling (e.g., U2OS osteosarcoma cells).[1]
Complete cell culture medium (e.g., DMEM with 10% FBS).
(R)-KAPA stock solution (e.g., 10 mM in DMSO).
Vehicle control (DMSO).
Phosphate-buffered saline (PBS).
Cell culture plates (e.g., 6-well plates).
Procedure:
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.
Compound Preparation: Prepare serial dilutions of (R)-KAPA in complete cell culture medium from the DMSO stock solution. Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed 0.1% (v/v). Prepare a vehicle control with the same final concentration of DMSO.
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentrations of (R)-KAPA or the vehicle control to the respective wells.
Incubation: Incubate the cells for the desired period. The optimal incubation time should be determined empirically but can range from 4 to 24 hours.[1]
Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream applications such as Western blotting.
B. Western Blotting for p100/p52 Processing
This protocol is designed to assess the inhibitory effect of (R)-KAPA on IKKα-mediated p100 processing to p52.
Materials:
Treated cell lysates.
Protein quantification assay (e.g., BCA assay).
SDS-PAGE gels.
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
Primary antibodies:
Anti-NF-κB2 p100/p52 (detects both the precursor and the processed form).[8]
Anti-β-actin or other loading control antibody.
HRP-conjugated secondary antibody.
Chemiluminescent substrate.
Imaging system.
Procedure:
Protein Quantification: Determine the protein concentration of each cell lysate.
Sample Preparation: Prepare equal amounts of protein (e.g., 20-40 µg) from each sample by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins to a membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NF-κB2 p100/p52 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Washing: Wash the membrane as in step 7.
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Expected Results: In untreated or vehicle-treated cells with active non-canonical NF-κB signaling, both the p100 precursor and the processed p52 band should be visible. Treatment with (R)-KAPA is expected to cause a dose-dependent decrease in the intensity of the p52 band, with a potential concomitant increase in the p100 band, indicating inhibition of p100 processing.
Caption: Western Blot Workflow for p100/p52 Detection.
IV. In-Text Citations and References
References
Anthony, N. G., Baiget, J., Berretta, G., Boyd, M., Breen, D., Edwards, J., ... & Mackay, S. P. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 60(16), 7043–7066. [Link]
Anthony, N. G., Baiget, J., Berretta, G., Boyd, M., Breen, D., Edwards, J., ... & Mackay, S. P. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. PubMed Central. [Link]
Semantic Scholar. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. [Link]
Khan, I., Yar, M. S., Akhtar, M. J., & Subhan, F. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115598. [Link]
Riley, C., Ammar, U., Alsfouk, A., Anthony, N. G., Baiget, J., Berretta, G., ... & Mackay, S. P. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3515. [Link]
Anthony, N. G., Baiget, J., Berretta, G., Boyd, M., Breen, D., Edwards, J., ... & Mackay, S. P. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 60(16), 7043–7066. [Link] (Note: Repeated for emphasis on purity detail)
Scott, M. G., Chen, Y., Sun, L., & Scott, M. J. (2018). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. MedChemComm, 9(5), 835–842. [Link]
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, A. S. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5099. [Link]
Plevin, R., & Robertson, M. (2018). Novel selective inhibitors of inhibitory kappa B kinase alpha- new drugs for the treatment of Cancer. ResearchGate. [Link]
Collins, P. E., Baer, M. R., & Perkins, N. D. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells, 7(10), 147. [Link]
Sun, S. C. (2011). Non-canonical NF-κB signaling pathway. Cell Research, 21(1), 71–85. [Link]
Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]
Miraghazadeh, B., & Cook, M. C. (2018). Editorial: Non-canonical NF-κB signaling in immune-mediated inflammatory diseases and malignancies. Frontiers in Immunology, 9, 218. [Link]
Stefánsson, E., & Loftsson, T. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 55, 101462. [Link]
OriGene. (n.d.). Western Blot Protocol. Retrieved February 8, 2024, from [Link]
Sun, S. C. (2015). Systematic detection of noncanonical NF-κB activation. In Methods in Molecular Biology (Vol. 1280, pp. 81–90). Humana Press. [Link]
Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]
ResearchGate. (n.d.). Non-canonical pathway of NF-κB activation. Retrieved February 8, 2024, from [Link]
ResearchGate. (n.d.). LT-βR ligation and LPS treatment induce p100 processing and generation of p52 DNA-binding complexes. Retrieved February 8, 2024, from [Link]
Comprehensive Spectroscopic Analysis of (R)-8-Amino-7-oxononanoic Acid: A Multi-technique Approach for Structural Verification and Purity Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework for the comprehensive spectroscopic analysis of (R)-8-Amino-7-oxononanoic acid (AONA),...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the comprehensive spectroscopic analysis of (R)-8-Amino-7-oxononanoic acid (AONA), a critical intermediate in the biosynthesis of biotin.[1][2] As a molecule featuring a chiral center, a ketone, a primary amine, and a carboxylic acid, its structural confirmation requires a multi-faceted analytical approach. This document outlines detailed protocols and interpretation guidelines for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust system for unambiguous structure elucidation and purity assessment.
Introduction: The Significance of (R)-8-Amino-7-oxononanoic Acid
(R)-8-Amino-7-oxononanoic acid, also known as 7-keto-8-aminopelargonic acid (KAPA), is a vital precursor in the biological pathway for synthesizing biotin (Vitamin B7).[1][3] The enzyme 8-amino-7-oxononanoate synthase catalyzes its formation from L-alanine and pimeloyl-CoA.[1][2] Given its role in essential metabolic pathways, particularly in microorganisms, the enzymes involved in its synthesis are potential targets for novel antimicrobial agents.
Accurate and reliable characterization of AONA is paramount for any research or development activity, from mechanistic enzymatic studies to inhibitor screening. Its molecular structure, C₉H₁₇NO₃ (MW: 187.24 g/mol ), contains multiple functional groups that can be definitively identified using a combination of spectroscopic techniques.[3] This note serves as an expert guide to applying NMR, MS, and FTIR for this purpose, emphasizing not just the procedural steps but the scientific rationale behind them.
Molecular Structure and Predicted Spectroscopic Features
The first step in any analytical strategy is to understand the molecule's structure and predict its spectroscopic behavior.
Chemical Structure:
Carboxylic Acid (-COOH): Expected to show a broad O-H stretch in FTIR and a highly deshielded carbon signal in ¹³C NMR.
Ketone (C=O): Will exhibit a strong C=O stretch in FTIR and a characteristic downfield signal (>190 ppm) in ¹³C NMR.[4]
Primary Amine (-NH₂): Will show N-H stretching vibrations in FTIR. The adjacent chiral proton (-CH) will be a key signal in ¹H NMR.
Aliphatic Chain (-(CH₂)₅-): Will produce a complex of signals in the aliphatic region of the ¹H and ¹³C NMR spectra.
Chiral Center (at C8): While not directly observable by standard NMR, its presence influences the magnetic environment of adjacent protons, and its stereochemistry is critical for biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
Rationale and Experimental Design
¹H NMR elucidates the connectivity of protons, while ¹³C NMR confirms the carbon backbone. For a molecule like AONA, selecting the right solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the polar amino acid and, importantly, allows for the observation of exchangeable protons (the -COOH and -NH₂ protons), which would be lost in D₂O.[5] A spectrometer operating at 400 MHz or higher is recommended for achieving adequate signal dispersion, especially for the overlapping methylene protons in the aliphatic chain.[6]
Protocol: Sample Preparation and Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of (R)-8-Amino-7-oxononanoic acid.
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
Cap the tube and vortex gently until the sample is fully dissolved.
Data Acquisition:
Insert the sample into the NMR spectrometer.
Acquire a ¹H NMR spectrum, typically using 16-32 scans.
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of a non-protonated carbonyl carbon, a higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[7]
Technical Support Center: (R)-8-Amino-7-oxononanoic Acid Synthesis
Current Status: Operational Topic: Troubleshooting Synthetic Challenges for (R)-AONA Audience: Medicinal Chemists, Chemical Biologists, Process Chemists Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Synthetic Challenges for (R)-AONA
Audience: Medicinal Chemists, Chemical Biologists, Process Chemists
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the technical support hub for (R)-8-Amino-7-oxononanoic acid (also known as (R)-7-Keto-8-aminopelargonic acid or (R)-KAPA).
While the (S)-enantiomer is the natural biosynthetic intermediate for biotin (Vitamin B7) produced by KAPA synthase (BioF) from L-alanine [1], the (R)-enantiomer is frequently sought as a mechanistic probe, a negative control in enzymatic assays, or a chiral building block for non-natural analogs.
Critical Warning: This molecule contains a free
-aminoketone motif. It is chemically promiscuous and prone to two primary failure modes: racemization (loss of the R-configuration) and dimerization (self-destruction into pyrazines).
Diagnostic Workflows & Troubleshooting
Module A: Stereochemical Integrity (The "R" Factor)
Issue: "My final product shows low enantiomeric excess (ee%), or optical rotation is lower than literature values."
Root Cause Analysis:
The C8 chiral center is adjacent to both a carbonyl group and an amine. This
-proton is highly acidic (). Basic conditions during deprotection or coupling will trigger enolization, destroying the stereocenter derived from your starting material (typically D-Alanine).
Troubleshooting Protocol:
Step
Checkpoint
Technical Recommendation
1
Starting Material
Ensure you are using N-protected D-Alanine (e.g., Boc-D-Ala-OH). Do not use L-Alanine unless you intend to invert the center (difficult).
2
Coupling Reagents
Avoid highly basic coupling conditions. If using Friedel-Crafts acylation, Lewis acids can catalyze racemization. Preferred Route: Use a Weinreb Amide intermediate or a Grignard addition to a protected amino-aldehyde (though the latter is harder to control).
3
Deprotection
Never use base for final deprotection. Use acidic conditions (e.g., 4M HCl in Dioxane) to remove Boc groups. The resulting ammonium salt is configurationally stable.
Field Insight:
"If you observe a drop in ee%, switch from standard acyl chloride coupling to a mixed anhydride method at low temperature (-78°C). The kinetic control helps preserve the chiral center."
Module B: Stability & "The Yellow Death" (Pyrazine Formation)
Issue: "The reaction mixture turned dark yellow/brown upon workup, and yield is <10%."
Root Cause Analysis:
Free
-aminoketones are unstable. Two molecules of (R)-AONA will condense to form a dihydropyrazine, which spontaneously oxidizes to a pyrazine derivative (2,5-disubstituted pyrazine). This reaction is irreversible and accelerated by pH > 6.0.
The "Self-Destruct" Pathway:
Intermolecular condensation (Schiff base formation).
Cyclization.
Oxidative aromatization (driven by air).
Troubleshooting Protocol:
Q: How do I isolate the free base?
A:Do not isolate the free base. Always isolate and store (R)-AONA as a salt (Hydrochloride or Trifluoroacetate). The protonated amine (
) cannot act as a nucleophile, preventing dimerization.
Q: My LC-MS shows a mass of [M-H2O] or [2M-xxxx].
A: This confirms dimerization. [2M - 4H] peaks often indicate the fully aromatized pyrazine.
Recommended Synthetic Architecture
To access the (R)-enantiomer with high fidelity, we recommend a Chemo-Enzymatic or Chiral Pool approach avoiding the natural BioF enzyme (which produces the S-isomer).
Workflow Visualization
Caption: Figure 1. Optimized synthetic route for (R)-AONA emphasizing acid-salt isolation to prevent pyrazine formation.
Technical FAQ
Q1: Can I use the BioF enzyme (KAPA synthase) to make the (R)-isomer?A:No. The wild-type BioF enzyme is highly stereospecific for L-Alanine and produces 8(S)-amino-7-oxononanoate [1]. To produce the (R)-isomer enzymatically, you would need a highly engineered variant or a D-amino acid transaminase (D-AAT) capable of kinetic resolution, which is non-trivial.
Q2: Why is my NMR spectrum messy in the aliphatic region?A: This often indicates rotamers if you are looking at the N-Boc protected intermediate. The carbamate bond has restricted rotation. Run the NMR at 50°C (if stable) to coalesce the peaks. If deprotected, ensure the sample is in
or with defined acidity.
Q3: What is the best storage condition for (R)-AONA?A: Store as the HCl salt at -20°C under Argon. Avoid hygroscopic conditions. The salt is stable for months; the free base degrades within hours at room temperature.
References
Mechanism of 8-amino-7-oxononanoate synthase.
Alexeev, D., et al. (2000).[1] PubMed.
Key Finding: Confirms the natural enzymatic product is the 8(S)-enantiomer, necessitating chemical routes for the (R)-isomer.
Synthesis of
-amino ketones and stability challenges.
Recent advances in the synthesis of α-amino ketones. (2020).[2] Organic & Biomolecular Chemistry.
Key Finding: Reviews methodologies including Weinreb amide coupling and highlights the dimerization risks.
Biotin Biosynthesis Pathway (Contextual Grounding).
Streit, W. R., & Entcheva, P. (2003).[3] Biotin synthesis in plants and microbes.
Key Finding: Establishes the biological context of KAPA as a precursor.
Technical Support Center: Optimizing 2,4-Dienoyl-CoA Reductase (DECR) Inhibition Assays
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the 2,4-Dienoyl-CoA Reductase (DECR) inhibition assay. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the 2,4-Dienoyl-CoA Reductase (DECR) inhibition assay. This guide is designed for researchers, scientists, and drug development professionals. As your application science liaison, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to ensure your experiments are robust, reproducible, and yield high-quality, trustworthy data. We will move beyond simple steps to understand the causality behind our experimental choices.
Introduction: The "Why" of Targeting DECR
2,4-Dienoyl-CoA Reductase (DECR), also known as DECR1, is an essential auxiliary enzyme in the mitochondrial β-oxidation pathway.[1][2] This pathway is central to energy metabolism, breaking down fatty acids to produce ATP. While the core β-oxidation cycle efficiently processes saturated fatty acids, the degradation of polyunsaturated fatty acids (PUFAs) requires additional enzymes, including DECR, to resolve specific double-bond structures that would otherwise halt the process.[2]
DECR catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters to trans-3-enoyl-CoA, which can then re-enter the main β-oxidation spiral.[3] Given its critical role, the inhibition of DECR is a significant area of interest for studying metabolic disorders and developing novel therapeutics. This guide provides the technical framework to optimize and troubleshoot your DECR inhibition assays effectively.
The DECR Catalytic Reaction
The core of our assay is the enzymatic reaction itself. DECR utilizes NADPH as a hydride donor to reduce the conjugated double bonds in the 2,4-dienoyl-CoA substrate.
Caption: A logical workflow for establishing a robust DECR inhibition assay.
Step-by-Step Optimization Protocols
Protocol 1: Enzyme Titration
Objective: To find the enzyme concentration that yields a robust, linear rate of NADPH consumption well within the detection limits of your spectrophotometer.
Prepare Reagents:
Assay Buffer: 50 mM Potassium Phosphate (or PBS), pH 7.4, 100 µM EDTA.
[4] * NADPH Stock: 10 mM in Assay Buffer.
Substrate Stock: 10 mM 2,4-Dienoyl-CoA (e.g., 2,4-hexadienoyl-CoA) in water or appropriate buffer.
Reaction Setup (96-well UV-transparent plate):
Prepare a reaction master mix with a saturating concentration of substrate (e.g., 10x expected K_m, or ~100 µM to start) and NADPH (e.g., 125 µM).
[4] * In separate wells, add varying amounts of your DECR enzyme preparation (e.g., 0, 1, 2, 5, 10, 20 µL of stock).
Adjust the final volume in all wells to 200 µL with Assay Buffer.
Data Acquisition:
Set your plate reader to kinetically read absorbance at 340 nm at room temperature or 37°C. [5]Take readings every 30 seconds for 10-15 minutes.
Analysis:
Calculate the reaction rate (V₀, in mOD/min) for each enzyme concentration from the linear portion of the curve.
Plot Rate (mOD/min) vs. Enzyme Concentration.
Select a concentration from the linear part of this graph that gives a strong signal but is not saturating. This will be your working enzyme concentration.
Protocol 2: Substrate K_m Determination
Objective: To determine the Michaelis Constant (K_m) for the 2,4-Dienoyl-CoA substrate.
Reaction Setup:
Use the optimized enzyme concentration determined in Protocol 1.
Keep the NADPH concentration fixed and saturating (e.g., 125-200 µM).
Set up a series of reactions with varying concentrations of the 2,4-Dienoyl-CoA substrate, typically spanning from 0.1x to 10x the expected K_m (e.g., 1 µM to 100 µM).
[4]2. Data Acquisition & Analysis:
Measure the initial velocity (V₀) for each substrate concentration.
Plot V₀ versus Substrate Concentration ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.
Parameter
Recommended Starting Conditions
Rationale
Buffer
50-100 mM Potassium Phosphate, pH ~7.4
Mimics physiological conditions and maintains enzyme stability. [5]
[Enzyme]
Titrated for linear response
Ensures the rate is proportional to enzyme activity, not limited by it.
[Substrate]
~K_m value
Provides the best sensitivity for detecting competitive inhibitors. [6][7]
[NADPH]
>5x K_m (if known) or 100-200 µM
Ensures NADPH is not a rate-limiting factor in the reaction.
Temperature
25°C or 37°C (must be consistent)
Enzyme activity is temperature-dependent; consistency is key. [5]
Part 2: Troubleshooting Guide & FAQs
Even with a well-designed protocol, challenges can arise. Here are solutions to common problems encountered in the field.
Q: My signal is very noisy, or my signal-to-background ratio is low. How do I fix this?
A: This is a classic problem of a narrow assay window.
Cause 1: Low Enzyme Activity. Your enzyme may be inactive or used at too low a concentration. Re-run your enzyme titration (Protocol 1). Ensure your enzyme has not undergone multiple freeze-thaw cycles.
[8]* Cause 2: Suboptimal Conditions. Verify your buffer pH and substrate/NADPH concentrations are optimal.
Cause 3: Instrument Settings. If using a plate reader, ensure the fluorescence gain (if applicable to your detection method) or instrument settings are correctly adjusted for your signal intensity. [9]A low signal may require a higher gain setting.
Q: My results are not reproducible. The IC50 values for my control compound are shifting between experiments. What's wrong?
A: Reproducibility issues often stem from subtle variations in assay conditions.
Cause 1: Reagent Instability. NADPH and some dienoyl-CoA substrates can be unstable. Prepare these solutions fresh for each experiment from high-quality stocks.
Cause 2: Inconsistent Timing. Ensure that incubation times, especially the pre-incubation of the enzyme with the inhibitor before adding the substrate, are precisely controlled.
Cause 3: Pipetting & Temperature. Inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can introduce significant error. Ensure the plate is at thermal equilibrium before starting the reaction.
Cause 4: Substrate Concentration. Your IC50 value for a competitive inhibitor will be directly dependent on the substrate concentration. Any variation in the final substrate concentration will shift the IC50. Always prepare a master mix to minimize well-to-well variability.
Q: I suspect my test compound is interfering with the assay. How can I check for this?
A: Compound interference is a common source of false positives or negatives.
Test for Absorbance: Run a spectral scan of your compound. If it absorbs at or near 340 nm, it will interfere with the readout. You will need to run a parallel control for every compound concentration without the enzyme to measure and subtract this background absorbance.
Test for Aggregation: Some compounds form aggregates that sequester and inhibit enzymes non-specifically. [10]This can often be detected by a very steep IC50 curve and sensitivity to the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibition is relieved by detergent, aggregation is likely.
Q: My test compound appears to be activating the enzyme. Is this real?
A: While true enzymatic activation is possible, it is rare. Apparent activation is more often an artifact.
[11]* Check Controls: First, ensure it's not a data processing error.
Compound Interference: A fluorescent compound could be interfering with the readout, appearing as a change in signal. A compound that reduces NADP+ back to NADPH non-enzymatically could also appear as activation.
System Check: Compare your baseline turnover rate to literature values to ensure your system is behaving as expected. [11]An unusually low baseline activity could indicate a problem that the compound coincidentally alleviates.
Troubleshooting Decision Tree
This logical guide can help you diagnose assay problems systematically.
Caption: A decision tree for systematically troubleshooting common assay issues.
References
Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. Available at: [Link]
Al-Kury, L. T., et al. (2024). Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells. PubMed Central. Available at: [Link]
Zheng, Y., et al. (2024). The role and mechanism of dapagliflozin in Alzheimer disease: A review. PubMed Central. Available at: [Link]
Ahmad, F., et al. (2015). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. National Institutes of Health. Available at: [Link]
Tu, Y., & Visek, K. (2001). The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate. PubMed. Available at: [Link]
G-S, J. (2018). The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate. Available at: [Link]
Dittmar, F., et al. (2020). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. Available at: [Link]
Das, A. K., et al. (2012). Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids. PubMed Central. Available at: [Link]
Vauterin, M., et al. (1998). The DapA gene encoding the lysine biosynthetic enzyme dihydrodipicolinate synthase from Coix lacryma-jobi: cloning, characterization, and expression analysis. PubMed. Available at: [Link]
T-L, L. (2018). SGLT2 inhibition with DAPA promotes glucosuria in non-diabetic... ResearchGate. Available at: [Link]
Sun, Y., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed. Available at: [Link]
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
Das, A. K., et al. (2012). Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids. PubMed. Available at: [Link]
Bouveret, E., et al. (2025). The essential role of 2,4-dienoyl-CoA reductase for degradation of complex fatty acid mixtures. bioRxiv. Available at: [Link]
A, E. (2026). The role and mechanism of dapagliflozin in Alzheimer disease: A review. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
Chemistry LibreTexts. (2025). 8.7: Enzyme Inhibition. Available at: [Link]
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
Wikipedia. (n.d.). 2,4 Dienoyl-CoA reductase. Available at: [Link]
OCProdigy. (2010). Dehydratase Mechanism & Inhibition. YouTube. Available at: [Link]
Biology Stack Exchange. (2021). Enzyme inhibitor leads to higher turnover rate? Available at: [Link]
Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]
Miinalainen, I. J., et al. (2009). Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis. PubMed Central. Available at: [Link]
T-K, T. (n.d.). Fatty acyl-CoA inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase activity. Available at: [Link]
Technical Support Center: Preserving the Stereochemical Integrity of 8-Amino-7-oxononanoic Acid (AON)
Welcome to the technical support center for handling 8-Amino-7-oxononanoic acid (AON). As a critical intermediate in biotin biosynthesis, maintaining the stereochemical purity of AON is paramount for its biological funct...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling 8-Amino-7-oxononanoic acid (AON). As a critical intermediate in biotin biosynthesis, maintaining the stereochemical purity of AON is paramount for its biological function and for the success of downstream applications in drug development and research.[1][2][3] This guide provides in-depth, field-proven insights into the causes of AON racemization and offers robust troubleshooting strategies and validated protocols to ensure its chiral integrity.
Understanding the Challenge: The Mechanism of AON Racemization
The primary challenge in working with 8-Amino-7-oxononanoic acid, an α-amino ketone, is its susceptibility to racemization at the C8 chiral center. This loss of stereochemical purity occurs via a well-understood chemical mechanism known as keto-enol tautomerism.[4]
The hydrogen atom on the C8 carbon (the α-carbon) is acidic due to its position adjacent to the C7 carbonyl (keto) group. This acidity allows for its removal under either basic or acidic conditions.
Base-Catalyzed Racemization: A base can directly deprotonate the α-carbon, forming a planar, achiral enolate intermediate.[5]
Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-proton even more acidic and susceptible to removal by a weak base (like water), forming a planar, achiral enol intermediate.[6][7]
Once the planar enol or enolate intermediate is formed, the stereochemical information is lost. When the intermediate is reprotonated to reform the ketone, the proton can be added to either face of the planar structure with roughly equal probability. This results in the formation of a racemic mixture containing both the (S) and (R) enantiomers, significantly compromising the sample's purity and biological relevance. It has been noted that AON racemizes quickly, even at neutral pH.[8]
Caption: Mechanism of AON Racemization via a Planar Intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of AON in a practical question-and-answer format.
Q1: My freshly prepared AON solution is showing a rapid loss of optical purity when analyzed by chiral HPLC. What is the most likely cause?
A: This is a classic sign of racemization due to inappropriate pH conditions. Even seemingly neutral water can be slightly acidic or basic enough to catalyze enolization, and AON is known to be unstable even at neutral pH.[8] The primary suspect is the pH of your solvent or buffer. Any pH outside a narrow, slightly acidic window (ideally pH 4-6) can significantly accelerate the rate of racemization.
Q2: I need to perform a reaction at the N-terminus of AON. Which buffer system should I choose to minimize racemization?
A: The choice of buffer is critical. Avoid basic buffers (e.g., bicarbonate, borate, or phosphate buffers above pH 7.5) at all costs, as they will directly promote the base-catalyzed enolization mechanism.[5]
Recommended Buffers: Acetate or citrate buffers in the pH 4.0-5.5 range are excellent choices. They provide sufficient buffering capacity while maintaining a mildly acidic environment that suppresses the rate of enolization.
Causality: By keeping the solution acidic, you ensure the amine group is protonated (-NH3+), which electrostatically disfavors the removal of the adjacent α-proton. While acid catalysis can still occur, its rate is generally much slower under these controlled, mild conditions compared to base-catalyzed racemization.[6]
Q3: My protocol involves an aqueous workup step with a sodium bicarbonate wash. Is this problematic?
A: Yes, this is highly problematic and a common source of racemization. Sodium bicarbonate solutions are basic (typically pH ~8.4) and will rapidly cause racemization of AON. You should immediately replace this step.
Validated Alternative: Use a wash with a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5). This will effectively neutralize any remaining base from a prior reaction step without jeopardizing the stereocenter. Alternatively, use chilled, pH-controlled water (adjusted to pH 5 with dilute HCl or acetic acid).
Q4: Besides pH, what other experimental parameter is most critical for preventing racemization?
A: Temperature. Racemization, like most chemical reactions, has a rate that is highly dependent on temperature.[9] Higher temperatures provide the necessary activation energy for the enolization process to occur more rapidly.
Best Practice: Perform all reactions, workups, and purifications involving AON at low temperatures. A standard temperature of 0°C (ice bath) is strongly recommended. For particularly sensitive or lengthy procedures, consider temperatures of -20°C or lower if the solvent system permits. It is wise to keep extraction temperatures as low as possible to preserve heat-labile amino acids.[10]
Q5: How can I accurately monitor the enantiomeric purity of my AON sample throughout my experiment?
A: The gold standard for monitoring enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .[11]
Methodology: You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective for separating amino acid enantiomers.[12][13]
Self-Validation: An effective chiral HPLC method is a self-validating system. By running a standard of racemic AON, you can confirm the resolution of the two enantiomer peaks. Your optically pure sample should ideally show only one of these peaks. Any increase in the area of the second peak during your process is a quantitative measure of racemization. For complex mixtures, LC-MS methods using chiral derivatizing agents can also be employed.[14]
Best Practices & Validated Protocols
Adherence to strict protocols is the most effective way to ensure the stereochemical integrity of AON.
Recommended Storage and Handling Conditions
Incorrect storage is a frequent cause of sample degradation. The following conditions are recommended based on the principles of chemical stability.
Condition
Parameter
Recommended Value
Rationale
Solid Storage
Form
As a stable salt (e.g., hydrochloride salt)
The protonated amine is less susceptible to degradation pathways.
Temperature
≤ 4°C, desiccated
Minimizes kinetic energy for racemization and prevents hydrolysis.[9]
Solution Storage
Solvent/Buffer
pH 4.0 - 6.0 buffered solution (e.g., Acetate)
Directly inhibits the primary base-catalyzed racemization pathway.[15]
Temperature
≤ 4°C (short-term), ≤ -20°C (long-term)
Reduces the rate of all chemical degradation pathways, including racemization.[10]
This protocol provides a framework for coupling a molecule (e.g., an activated carboxylic acid) to the amine group of AON while minimizing racemization.
Objective: To perform an amide bond formation at the N-terminus of (S)-AON with >99% enantiomeric excess (e.e.) preservation.
Materials:
(S)-8-Amino-7-oxononanoic acid hydrochloride
Coupling partner (e.g., an NHS-ester)
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
0.5 M Sodium Acetate Buffer, pH 5.0
Saturated Ammonium Chloride (NH₄Cl) solution, chilled to 0°C
Ethyl Acetate, chilled to 0°C
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Workflow for a Chirally-Safe N-Terminal Coupling Reaction.
Step-by-Step Procedure:
Preparation: Pre-chill all solvents and solutions to 0°C using an ice-water bath. Purge a reaction vessel with an inert gas (Argon or Nitrogen).
Dissolution: Dissolve (S)-8-Amino-7-oxononanoic acid hydrochloride in the cold pH 5.0 acetate buffer. The goal is to create a homogenous solution where the pH is strictly controlled.
Reaction: Slowly add a solution of the coupling partner (e.g., 1.1 equivalents of an NHS-ester) in a minimal amount of anhydrous DMF to the stirred AON solution, ensuring the temperature remains at 0°C.
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. Quench it immediately in a vial containing a small amount of the cold NH₄Cl solution and analyze by a pre-validated chiral HPLC method to monitor both the reaction progress and the enantiomeric excess.
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel containing cold saturated NH₄Cl solution.
Extraction: Extract the product from the aqueous layer using three portions of cold ethyl acetate.
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure, ensuring the bath temperature does not exceed 30°C.
Final Analysis: Dissolve the final product and perform a final chiral HPLC analysis to confirm the enantiomeric excess is within the acceptable range (>99%).
References
Bargiggia, J., & Gabelica, V. (2017). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]
Kim, J., & Lee, E. (2015). Process for the racemization of α-amino acids. Google Patents (US9598353B2).
M-CSA (Mechanism and Catalytic Site Atlas). 8-amino-7-oxononanoate synthase. Available at: [Link]
Alexeev, D., Baxter, R. L., et al. (2000). Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. PubMed. Available at: [Link]
Williams, R. M. (1986). Racemization and resolution of α-amino acids. Google Patents (US4647692A).
Chemistry LibreTexts. (2020). Structure and Stereochemistry of the Amino Acids. Available at: [Link]
Manandhar, M., Cronan, J. E., et al. (2017). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. PubMed Central. Available at: [Link]
Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Available at: [Link]
ResearchGate. (2017). Racemization in amino acids? Available at: [Link]
Chemistry LibreTexts. (2020). Keto-Enol Tautomerism. Available at: [Link]
Karad, S. N., & O'Duill, M. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
Phenomenex. (2012). The Chiral Notebook. Available at: [Link]
Schievano, E., et al. (2013). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. PubMed. Available at: [Link]
Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]
Alexeev, D., Baxter, R. L., et al. (1998). The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme. PubMed. Available at: [Link]
American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2025). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Available at: [Link]
American Chemical Society. Mechanism of acid-catalyzed enolization of ketones. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2014). "Amino Acid Analysis". In: Current Protocols in Protein Science. Available at: [Link]
The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]
University of Edinburgh Research Explorer. (1998). The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme. Available at: [Link]
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
Manandhar, M., Cronan, J. E., et al. (2017). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. PubMed. Available at: [Link]
Williams, R. M. (1986). Process for the racemization of an alpha-amino acid. Google Patents (EP0173921A1).
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
ChemTube3D. Base catalysed enolate formation (Enolization). Available at: [Link]
ResearchGate. (2019). Stability of biosurfactants under different conditions: A (pH), B (temperature), C (salinity). Available at: [Link]
Phenomenex. Chiral HPLC Separations. Available at: [Link]
Technical Support Center: Enhancing the Yield of (R)-KAPA Synthesis
This is a specialized technical support guide for (R)-KAPA ((R)-8-amino-7-oxononanoic acid ), a critical intermediate in the biotin biosynthesis pathway and a high-value target for antimicrobial drug discovery (BioF/BioA...
Author: BenchChem Technical Support Team. Date: February 2026
This is a specialized technical support guide for (R)-KAPA ((R)-8-amino-7-oxononanoic acid ), a critical intermediate in the biotin biosynthesis pathway and a high-value target for antimicrobial drug discovery (BioF/BioA inhibitors).
Are you looking for the Pregabalin intermediate?
If your inquiry concerns (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (often chemically related to GABA analogs), please refer to our CMH/Pregabalin Synthesis Guide . This document focuses exclusively on (R)-KAPA (the biotin intermediate), a distinct alpha-amino ketone used in antibiotic research.
Core Synthesis Logic & Yield Optimization
The synthesis of (R)-KAPA is notoriously difficult due to the labile nature of the
-amino ketone moiety . Unlike standard amides or esters, this functional group is prone to rapid racemization at physiological pH, often degrading enantiomeric excess (ee) before isolation.
The "Yield-Killer": Spontaneous Racemization
Mechanism: The
-proton in KAPA is highly acidic due to the adjacent ketone and ammonium/amine groups.
Data: Studies indicate a racemization half-life () of 1–8 hours at pH 7.0–9.0 [1].[1]
Impact: Standard workups using saturated or prolonged exposure to silica gel will destroy the chiral purity of (R)-KAPA.
Strategic Protocol: The Modified Lucet Route
To maximize yield and preserve chirality, we recommend the Organozinc Approach (adapted from Lucet et al. [2]) over standard Grignard additions, which often lead to over-alkylation and lower chemoselectivity.
Step-by-Step Optimization
Step
Action
Yield Factor
Technical Rationale
1. Chiral Pool Selection
Start with N-protected D-Alanine (e.g., Boc-D-Ala-OH).
High ee Start
Use D-Ala to target the (R)-enantiomer. (S)-KAPA is the natural vitamer derived from L-Ala.
2. Activation
Convert to Mixed Anhydride (Isobutyl chloroformate).
>90% Conversion
Avoids acid chlorides which can induce ketene-mediated racemization.
3. C-C Bond Formation
React with 6-ethoxycarbonylhexylzinc iodide (Organozinc).
Chemoselectivity
Organozincs are softer nucleophiles than Grignards, preventing attack on the carbamate protecting group.
4. Deprotection
Acidic Hydrolysis (HCl/Dioxane) at 0°C.
Prevents Racemization
CRITICAL: Avoid basic neutralization. Isolate as the hydrochloride salt immediately.
Troubleshooting Guide (Q&A)
Q1: My crude yield is high, but the enantiomeric excess (ee) drops significantly after column chromatography. Why?
Diagnosis: Silica gel induced racemization.
Root Cause: The slightly acidic/basic nature of silica surface hydroxyls can catalyze enolization of the
-amino ketone.
Corrective Action:
Avoid Chromatography: Attempt crystallization of the hydrochloride salt directly from dry ethanol/ether.
Neutralize Silica: If chromatography is mandatory, pretreat the column with 1% triethylamine (TEA), but elute rapidly.
Switch Stationary Phase: Use neutral alumina or reverse-phase (C18) with acidic buffers (0.1% TFA).
Q2: I observe a "double-addition" tertiary alcohol byproduct. How do I stop this?
Diagnosis: Over-reaction of the nucleophile.
Root Cause: The product ketone is more reactive than the starting activated ester/anhydride.
Corrective Action:
Temperature Control: Maintain reaction temperature strictly below -60°C during addition.
Stoichiometry: Use a slight excess of the electrophile (activated amino acid) rather than the nucleophile.
Change Reagent: Switch from Grignard (R-MgBr) to the Organozinc (R-ZnI) species. Zinc reagents are less prone to attacking the resulting ketone.
Q3: The enzymatic resolution using DAPA aminotransferase is not working for (R)-KAPA.
Diagnosis: Substrate inhibition/specificity.[2][3][4][5]
Root Cause: DAPA aminotransferase (BioA) naturally synthesizes (S)-KAPA. While it can be reversible, (R)-KAPA is often a competitive inhibitor of BioA, binding tightly to the PLP cofactor without turning over [1].
Corrective Action:
Do not use BioA for synthesis of (R)-KAPA. Use chemical synthesis (Lucet method) to obtain the (R)-isomer.
Use for Assay: Use BioA only to assay the purity of (S)-KAPA (it will not process the R-isomer).
Visualizing the Pathway & Logic
Workflow: Chemoselective Synthesis of (R)-KAPA
The following diagram illustrates the critical decision points to avoid racemization and side reactions.
Caption: Optimized chemical synthesis pathway for (R)-KAPA showing the critical "Racemization Trap" during deprotection/workup.
Quantitative Reference Data
Stability Profile of KAPA Enantiomers
Data derived from HPLC analysis of derivatized KAPA analogs [1].
Condition
Half-Life () of Optical Purity
Recommendation
pH 1.0 (0.1 M HCl)
> 24 Hours
Safe Zone for storage/workup.
pH 4.0 (Acetate Buffer)
~ 12 Hours
Acceptable for short-term handling.
pH 7.4 (PBS)
< 2 Hours
DANGER: Process immediately.
pH 9.0 (Bicarbonate)
< 30 Minutes
Avoid completely.
4 M HCl (Reflux)
~ 1 Hour
Degradation/Racemization occurs.
Solvent Compatibility Table
Solvent
Suitability
Notes
Ethanol (Dry)
High
Excellent for recrystallization of HCl salt.
Water
Low
Promotes hydrate formation and racemization at neutral pH.
Dichloromethane
Medium
Good for intermediate extraction; avoid prolonged storage.
DMSO
High
Good for biological assays; store frozen at -20°C.
References
Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate.
Source: Biochimie (2009).
Key Insight: Establishes the rapid racemization kinetics of KAPA and identifies (R)-KAPA as a competitive inhibitor.
URL:[Link][1]
Enantioselective synthesis of 7-keto-8-aminopelargonic acid (KAPA), the first intermediate in the biotin biosynthesis.
Source: Tetrahedron: Asymmetry (1996), Lucet et al.
Key Insight:[1] The definitive organozinc protocol for synthesizing high-ee KAPA.
URL:[Link]
Mechanism and structure of 8-amino-7-oxononanoate synthase (BioF).
Source: Journal of Biological Chemistry.
Key Insight: Structural basis for the stereospecificity of the natural enzymatic synthesis (producing S-KAPA).
URL:[Link]
Technical Support Center: Purification of (R)-8-Amino-7-oxononanoic Acid
Welcome to the technical support center for the purification of (R)-8-Amino-7-oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (R)-8-Amino-7-oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this chiral molecule.
Introduction
(R)-8-Amino-7-oxononanoic acid is a key intermediate in the biosynthesis of biotin.[1][2][3][4] Its successful purification is critical for various research and development applications. This guide provides a series of troubleshooting steps and frequently asked questions to navigate the complexities of isolating this compound with high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (R)-8-Amino-7-oxononanoic acid.
Problem 1: Low Yield After Initial Extraction
Q: I am experiencing a significant loss of my target compound during the initial workup and extraction. What are the likely causes and how can I mitigate this?
A: Low yield at this stage often points to issues with phase partitioning and the amphipathic nature of (R)-8-Amino-7-oxononanoic acid, which contains both a polar amino acid head and a more nonpolar hydrocarbon tail.
Probable Causes & Solutions:
Inappropriate pH during Extraction: The charge state of the amino and carboxylic acid groups is pH-dependent.
Explanation: At a neutral pH, the molecule exists as a zwitterion, which can limit its solubility in many organic solvents. To improve extraction into an organic phase, the pH of the aqueous solution should be adjusted. Acidifying the solution (pH ~2-3) will protonate the carboxylate group, making the molecule more neutral overall and enhancing its solubility in moderately polar organic solvents like ethyl acetate. Conversely, making the solution basic (pH ~9-10) will deprotonate the amino group, which can be useful for certain purification strategies.
Actionable Advice: Perform small-scale pilot extractions at different pH values to determine the optimal condition for your specific solvent system. Monitor the distribution of the product in both the aqueous and organic layers using a suitable analytical technique like TLC or LC-MS.
Emulsion Formation: The presence of proteins (if purifying from a cell lysate) and the amphipathic nature of the product can lead to stable emulsions during liquid-liquid extraction.
Explanation: Emulsions are a common issue when extracting compounds from complex biological matrices.
Actionable Advice:
Add a small amount of brine (saturated NaCl solution) to the extraction mixture to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Centrifuge the mixture at a low speed to facilitate phase separation.
Consider using a different, less polar organic solvent that is less prone to emulsion formation.
Problem 2: Co-elution of Impurities During Column Chromatography
Q: I am struggling to separate (R)-8-Amino-7-oxononanoic acid from closely related impurities using silica gel chromatography. What are my options?
A: Co-elution is a common challenge, especially with impurities that have similar polarities to the target compound. Here are several strategies to improve separation:
Strategies for Improved Chromatographic Resolution:
Strategy
Rationale
Recommended Starting Conditions
Solvent System Optimization
The choice of mobile phase is critical for achieving differential migration of compounds on the stationary phase.
For normal-phase silica gel, a gradient elution from a nonpolar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate, methanol) is recommended. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.
Alternative Stationary Phases
If silica gel does not provide adequate separation, consider other stationary phases with different selectivities.
* Reverse-Phase Chromatography (C18): This is an excellent alternative for separating compounds based on hydrophobicity. A typical mobile phase would be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol. * Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Anion exchange chromatography can be effective by binding the carboxylate group of your product.
Flash Chromatography
For larger scale purifications, automated flash chromatography systems offer better resolution and reproducibility compared to manual gravity columns.
Utilize a high-performance flash column and a shallow gradient to maximize the separation of closely eluting compounds.
Workflow for Chromatography Troubleshooting:
Caption: Troubleshooting workflow for chromatographic purification.
Problem 3: Difficulty in Achieving High Enantiomeric Purity
Q: My product contains the (S)-enantiomer as a contaminant. How can I resolve the enantiomers of 8-Amino-7-oxononanoic acid?
A: Achieving high enantiomeric purity requires a chiral separation technique.
Chiral Purification Strategies:
Chiral Chromatography: This is the most direct method for separating enantiomers.
Explanation: Chiral stationary phases (CSPs) contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.
Actionable Advice:
Screen a variety of chiral columns (e.g., polysaccharide-based, protein-based) to find one that provides baseline separation.[5][6]
The mobile phase composition (e.g., polar organic, normal-phase, or reverse-phase) will need to be optimized for the chosen column.[6]
For analytical scale, chiral GC-MS after derivatization can also be employed to determine enantiomeric excess.[7][8]
Diastereomeric Salt Formation and Recrystallization: This is a classical method for resolving enantiomers.
Explanation: The racemic mixture is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization.
Actionable Advice:
Select a suitable chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).
Dissolve the racemic amino acid and the resolving agent in a suitable solvent.
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first.
Filter the crystals and treat them with acid or base to liberate the desired enantiomer.
Decision Tree for Chiral Purification:
Caption: Decision tree for selecting a chiral purification method.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of (R)-8-Amino-7-oxononanoic acid that are relevant for purification?
A1: Understanding the properties of your target molecule is crucial for designing a purification strategy.
Contains a carboxylic acid, an amino group, and a ketone.[10]
The molecule is zwitterionic at neutral pH and has multiple sites for hydrogen bonding, affecting its solubility and chromatographic behavior.
pKa
The carboxylic acid group will have a pKa around 2-3, and the amino group will have a pKa around 9-10 (typical for amino acids).
The charge state can be manipulated by adjusting the pH, which is key for extraction and ion-exchange chromatography.
Solubility
Expected to be soluble in water and polar protic solvents. Limited solubility in nonpolar organic solvents.
This dictates the choice of solvents for extraction, chromatography, and recrystallization.
Q2: What are the most common impurities I should expect from the enzymatic synthesis of (R)-8-Amino-7-oxononanoic acid?
A2: The primary impurities will likely be the starting materials and the enzyme used in the synthesis.
L-Alanine and Pimeloyl-CoA: These are the substrates for 8-amino-7-oxononanoate synthase (AONS).[1][2][3][4][11]
8-amino-7-oxononanoate synthase (AONS): The enzyme itself is a protein and needs to be removed.
Degradation Products: The β-keto acid moiety can be susceptible to degradation, especially under harsh pH or temperature conditions.
Q3: How can I effectively remove the enzyme (AONS) from my product?
A3: Several methods can be used to remove the protein catalyst:
Protein Precipitation: Add a water-miscible organic solvent like acetone or acetonitrile to the aqueous reaction mixture to precipitate the enzyme. Centrifuge and collect the supernatant containing your product.
Ultrafiltration: Use a membrane with a molecular weight cutoff (MWCO) that retains the enzyme (AONS is a homodimer) while allowing your much smaller product to pass through.
Size Exclusion Chromatography: This can be used to separate the high molecular weight protein from the low molecular weight product.
Q4: Can I use recrystallization as a primary purification method?
A4: Recrystallization can be a very effective final purification step to obtain highly pure, crystalline material.[12]
Solvent Selection: The key is to find a solvent system where (R)-8-Amino-7-oxononanoic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent is often a good starting point.
Procedure:
Dissolve the crude product in a minimal amount of hot solvent.
Allow the solution to cool slowly to promote the formation of well-defined crystals.
Collect the crystals by filtration and wash with a small amount of cold solvent.
Dry the crystals under vacuum.
Q5: How should I store the purified (R)-8-Amino-7-oxononanoic acid?
A5: Due to the presence of the amino and keto groups, the compound may be susceptible to degradation over time. For long-term storage, it is recommended to store it as a dry solid at -20°C or below, protected from light and moisture.
References
ResearchGate. (2025). Purification and characterization of an L-amino acid oxidase from Chlamydomonas reinhardtii. Retrieved from [Link]
University of Edinburgh Research Explorer. (n.d.). The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme. Retrieved from [Link]
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
Biochemistry. (2000). Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. Retrieved from [Link]
PubMed. (1998). The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme. Retrieved from [Link]
PubMed. (2000). Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. Retrieved from [Link]
PubChem. (n.d.). 7-Keto-8-Aminopelargonic Acid. Retrieved from [Link]
PubChem. (n.d.). (S)-8-amino-7-oxononanoate. Retrieved from [Link]
PubMed Central. (2017). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Retrieved from [Link]
ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]
ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from [Link]
ResearchGate. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
ResearchGate. (2025). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Retrieved from [Link]
Wikipedia. (n.d.). Adenosylmethionine—8-amino-7-oxononanoate transaminase. Retrieved from [Link]
MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]
Google Patents. (n.d.). Method of producing amino carboxylic acids.
Google Patents. (n.d.). Method for crystallization of amino acids.
PubMed. (n.d.). Characterisation of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl CoA condensing enzyme. Retrieved from [Link]
KAPA Technical Support Center: Troubleshooting Experimental Pitfalls
Welcome to the KAPA Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during KAPA-related experiments.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the KAPA Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during KAPA-related experiments. As Senior Application Scientists, we have compiled this resource based on extensive field experience and a deep understanding of the underlying molecular biology to ensure your experiments are successful.
Section 1: General PCR & qPCR Issues
This section addresses fundamental problems that can arise during standard and quantitative PCR assays using KAPA reagents.
FAQ 1: Why do I see no amplification or a very low yield in my PCR/qPCR?
Answer:
This is one of the most common issues in PCR and can stem from multiple factors, from reagent quality to suboptimal cycling conditions. A systematic approach is key to identifying the root cause.
Causality and Troubleshooting:
Reagent Integrity: Ensure all components, especially the polymerase, dNTPs, and primers, are not degraded. It's a good practice to use fresh aliquots if there's any doubt.[1][2] Using a ready-to-use master mix can help reduce the chance of omitting a component.[1]
Template Quality and Quantity: The quality of your template DNA is paramount.[3] Degradation or the presence of inhibitors can severely impact amplification.[4][5][6]
Action: Assess template integrity on an agarose gel. Quantify your DNA using a fluorometric method for accuracy. If inhibitors are suspected, try diluting the template, as this can dilute the inhibitor's effect.[7] For challenging samples, a robust polymerase like KAPA2G Robust DNA Polymerase may be beneficial.
Primer Design and Concentration: Poorly designed primers can lead to no amplification or non-specific products.[8][9]
Action: Verify your primer design for specificity and potential for self-dimerization. The optimal primer concentration typically ranges from 0.05 to 1 µM; it may be necessary to perform a titration to find the ideal concentration.[8]
Cycling Conditions: Suboptimal annealing temperature or extension time can drastically reduce PCR efficiency.
Action: The annealing temperature should be optimized, ideally using a gradient PCR.[3][9] A good starting point is 3–5°C below the calculated melting temperature (Tm) of the primers.[5] Ensure the extension time is sufficient for the length of your amplicon, generally 1 minute per kb.[10] For KAPA HiFi kits, a 20-second denaturation at 98°C per cycle is recommended.[11]
FAQ 2: My PCR/qPCR shows non-specific bands or primer-dimers. What should I do?
Answer:
The appearance of unexpected bands or a smear on your gel, or a low-melting peak in your qPCR melt curve, indicates non-specific amplification or the formation of primer-dimers.
Causality and Troubleshooting:
Primer Design: Primers with complementarity at their 3' ends are prone to forming primer-dimers.[]
Action: Re-evaluate your primer design using appropriate software to check for potential self-dimerization and off-target binding sites.
Annealing Temperature: An annealing temperature that is too low can allow primers to bind non-specifically to the template.[9][13]
Action: Increase the annealing temperature in increments of 2°C.[7] A gradient PCR is the most effective way to determine the optimal annealing temperature.[3]
Template and Primer Concentration: Too much template or an excess of primers can contribute to non-specific amplification and primer-dimer formation, respectively.[3][]
Action: Reduce the amount of template DNA in your reaction.[7] Titrate your primer concentration to find the lowest effective concentration.
Hot-Start Polymerase: Using a hot-start polymerase, such as KAPA Taq HotStart, is highly recommended to prevent non-specific amplification that can occur at lower temperatures during reaction setup.[14]
Caption: Troubleshooting workflow for non-specific amplification and primer-dimers.
Section 2: NGS Library Preparation
This section focuses on common pitfalls during the preparation of libraries for Next-Generation Sequencing (NGS) using KAPA library preparation kits.
FAQ 3: Why is my library yield consistently low after preparation?
Answer:
Low library yield is a frequent challenge in NGS library preparation and can be attributed to issues with the input material, suboptimal enzymatic reactions, or loss of material during cleanup steps.
Causality and Troubleshooting:
Input DNA/RNA Quality and Quantification: Degraded nucleic acids and inaccurate quantification are major contributors to low library yield.[15]
Action: Always assess the quality of your input material using methods like gel electrophoresis or a Bioanalyzer. Use fluorometric quantification methods (e.g., Qubit) for accurate measurement.[15]
Adapter Ligation Inefficiency: A suboptimal adapter-to-insert molar ratio can lead to poor ligation efficiency.[15][16]
Action: Titrate the adapter concentration to find the optimal molar ratio for your input amount. For KAPA HTP and LTP kits, a 10:1 to 40:1 adapter:insert molar ratio is recommended.[16]
Inefficient Cleanup Steps: Over-drying of beads or incorrect bead-to-sample ratios during SPRI bead-based cleanups can result in significant loss of library fragments.[15][17]
Action: Avoid over-drying the beads; the pellet should appear shiny, not cracked.[15] Ensure the bead-to-sample ratio is appropriate for the desired size selection.
Suboptimal Amplification: An insufficient number of PCR cycles will result in a low final library yield.[10]
Action: Optimize the number of PCR cycles. The optimal number depends on the amount of adapter-ligated DNA going into the PCR.[18] However, excessive amplification should be avoided as it can introduce bias.[19]
Optimize to avoid under- or over-amplification[18]
FAQ 4: I see a prominent adapter-dimer peak in my final library. How can I prevent this?
Answer:
Adapter-dimers are short fragments resulting from the ligation of two adapters to each other. They can compete with your library for sequencing reads and are often a result of an excessive adapter-to-insert molar ratio.
Causality and Troubleshooting:
High Adapter:Insert Molar Ratio: This is the most common cause of adapter-dimer formation.
Action: Reduce the concentration of adapters used in the ligation reaction. This is particularly important for low-input libraries.[16]
Ineffective Cleanup: The post-ligation cleanup is designed to remove adapter-dimers. If this step is not performed correctly, they will be carried over.
Action: Ensure your bead-to-sample ratios in the cleanup steps are correct to effectively remove small DNA fragments. Additional cleanup steps may be necessary.[15]
Low-Quality Input DNA: If the input DNA is highly degraded, there may be a higher proportion of short fragments that are more likely to be outcompeted by adapter-dimer formation.
Action: Whenever possible, use high-quality, non-degraded input DNA.
Caption: The relationship between adapter concentration and adapter-dimer formation.
Section 3: Sample Quality and Inhibition
FAQ 5: My qPCR Cq values are delayed, or my PCR is completely inhibited. What could be the cause?
Answer:
PCR inhibition is a common problem when working with complex samples like blood, tissue, or soil.[4][6] Inhibitors can interfere with the DNA polymerase or chelate essential cofactors like Mg2+.[4]
Causality and Troubleshooting:
Carryover of Inhibitors from Sample Preparation: Many substances, such as heme from blood, humic acid from soil, and salts from buffers, can inhibit PCR.[6][20]
Action: Improve your DNA purification protocol. Consider using a purification kit specifically designed to remove inhibitors. If inhibition is still suspected, diluting the template DNA can often alleviate the problem.[7]
Choice of Polymerase: Some DNA polymerases are more susceptible to inhibitors than others.
Action: For inhibitor-rich samples, using a robust, inhibitor-resistant polymerase like KAPA PROBE FORCE can lead to successful amplification where other enzymes fail.[21]
Protocol: Testing for PCR Inhibition using a Spike-in Control
Set up two reactions for the sample .
In the first reaction, add your purified sample DNA as usual.
In the second reaction, add the same amount of your sample DNA plus a known, small amount of a control template (e.g., a plasmid) that is not present in your sample.
Set up a third reaction with only the control template.
If the Cq of the spiked-in control is significantly delayed in the presence of your sample compared to the control-only reaction, it indicates the presence of inhibitors.
References
Nörz, D., et al. (2015). Pitfalls in PCR troubleshooting: Expect the unexpected?. Journal of Medical Microbiology & Diagnosis, 4(5).
Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]
Wikipedia. (2023). Polymerase chain reaction inhibitors. Retrieved from [Link]
Takara Bio. (n.d.). Troubleshooting your PCR. Retrieved from [Link]
Roche. (n.d.). KAPA Library Quantification Kits. Retrieved from [Link]
Patsnap. (2023). Why Did My PCR Fail? 10 Common Problems and Fixes. Retrieved from [Link]
ResearchGate. (2023). No amplification in my Kapa taq PCR?. Retrieved from [Link]
CliniSciences. (n.d.). KAPA LTP Library Preparation Kit. Retrieved from [Link]
CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]
Sopachem. (n.d.). KAPA Library Preparation Kits. Retrieved from [Link]
UBC Zoology. (n.d.). KAPA Library Amplification Kit. Retrieved from [Link]
Sidstedt, M., et al. (2020). PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions.
ResearchGate. (2016). What is the simplest way to get rid of primer dimers in PCR?. Retrieved from [Link]
Frontiers. (2023). HDAC3 inhibition as a therapeutic strategy in T-cell acute lymphoblastic leukemia via the TYK2-STAT1-BCL2 signaling pathway. Retrieved from [Link]
iGEM. (n.d.). KAPA SYBR® FAST qPCR Kit Master Mix (2X)Universal. Retrieved from [Link]
PubMed Central. (2021). Identifying the best PCR enzyme for library amplification in NGS. Retrieved from [Link]
Technical Support Center: Optimizing KAPA Sensitivity
Topic: Increasing the Sensitivity of KAPA Detection Methods (NGS Library Quantification & Amplification) Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: 2025-05-20 Introduction: The Ph...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Increasing the Sensitivity of KAPA Detection Methods (NGS Library Quantification & Amplification)
Audience: Researchers, Scientists, and Drug Development Professionals
Last Updated: 2025-05-20
Introduction: The Physics of Sensitivity
Welcome to the KAPA Optimization Support Center. In drug development and genomic research, "sensitivity" is not just about signal amplitude; it is about the signal-to-noise ratio and the preservation of molecular complexity .
When using KAPA Library Quantification Kits or KAPA HiFi Polymerases, sensitivity loss usually occurs at three specific bottlenecks:
Stochastic Sampling: Loss of rare variants during initial aliquoting (Poisson distribution limits).
Enzymatic Bias: Inefficient amplification of GC-rich or AT-rich regions (dropout).
Quantification Drift: Inaccurate qPCR standards leading to suboptimal cluster density on Illumina platforms.
This guide provides the protocols and troubleshooting logic to maximize sensitivity across these workflows.
Module 1: KAPA Library Quantification (qPCR)
Objective: Accurate quantification of dilute NGS libraries (<10 pM) to prevent under-clustering.
The Mechanics of Signal Loss
The KAPA Library Quantification Kit uses an engineered DNA polymerase (KAPA SYBR FAST) that amplifies diverse library fragments with equal efficiency, regardless of GC content. However, sensitivity is often compromised by pipetting mechanics rather than enzyme failure.
Protocol: High-Sensitivity qPCR Setup
Standard Protocol Modification for Low-Concentration Libraries
Thaw & Vortex: Thaw Primer Premix, KAPA SYBR FAST qPCR Master Mix, and ROX (if applicable). Critical: Vortex the Master Mix for 5 seconds; the density of the mix can cause stratification.
Dilution Buffer: Do NOT use water.[1][2] Use 10 mM Tris-HCl (pH 8.0) + 0.05% Tween 20 .[3]
Why? Water pH is unstable (<6.0), causing acid hydrolysis of adapters. Tween 20 prevents low-concentration DNA from sticking to plastic tips (adsorption loss).
The "2-Step" Dilution Strategy:
Instead of one large dilution (e.g., 1:10,000), perform serial dilutions (1:100
1:100).
Validation: This reduces the propagation of pipetting error.
Triplicate Standards: Run Standards 1–6 in triplicate. Run samples in triplicate.
Reject Criteria: If the
between replicates is , discard the data point.
Visualizing the Quantification Workflow
Figure 1: Critical control points in KAPA Library Quantification to prevent sensitivity loss.
Module 2: KAPA HiFi Amplification (Low Input)
Objective: Amplifying libraries from <1 ng input DNA without introducing bias or errors.
The Mechanics of Sensitivity
KAPA HiFi DNA Polymerase has a 100x lower error rate than Taq.[4] Sensitivity here is defined as library complexity . Over-cycling leads to "PCR duplicates" (redundant reads) and GC-bias (dropout of difficult regions).
Optimization Protocol: The "Stress Test" Cycling
To increase sensitivity (yield) without crushing diversity:
Parameter
Standard Condition
High-Sensitivity Modification
Reason
Denaturation
98°C for 20 sec
98°C for 45 sec (Initial only)
Ensures complete strand separation of gDNA.
Annealing
60°C - 65°C
Gradient Optimization
KAPA HiFi requires higher annealing temps than Taq. If too low, non-specific priming occurs.
Only if yield is invisible. Prefer optimizing input over adding cycles.
Troubleshooting Center (Q&A)
Category 1: No Amplification / Late Cq
Q: My library quantification Cq values are appearing very late (>25) or not at all. Is the kit defective?A: It is rarely the kit. The issue is likely template inhibition or dilution error .
Diagnosis: Check your library cleanup step. Residual ethanol from bead purification is a potent inhibitor of KAPA SYBR FAST.
The Fix:
Perform a "Spike-In" test: Add 1 µL of Standard 3 to your library well.
If the Standard fails to amplify (or shifts Cq), you have inhibitors.
Action: Re-purify the library using 1.8x AMPure XP beads and ensure the pellet is completely dry (but not cracked) before elution.
Q: I have low yield after KAPA HiFi amplification. Should I lower the annealing temperature?A:Counter-intuitively, NO.
The Science: KAPA HiFi uses a specialized buffer containing isostabilizers. Lowering the annealing temperature often increases non-specific binding, which competes with your target, actually lowering the specific yield.
The Fix: Increase the annealing temperature by 2–3°C or use a gradient. Ensure your primers are designed for high-salt buffers (Tm calculation should account for KAPA buffer salt concentrations).
Category 2: False Positives & High Background
Q: My "No Template Control" (NTC) is showing a signal at Cq 30. Can I trust my data?A: Only if your lowest standard is at least 3 cycles earlier (Cq 27).
The Fix: If the NTC signal has a low Tm (dimer), you can ignore it if your library quantification calculation only uses Cq values from the specific library peak. However, heavy dimerization suppresses reaction efficiency. Clean the library with a 0.8x bead cut to remove dimers.
Category 3: Inconsistent Replicates
Q: My triplicate Cq values vary wildly (e.g., 14.2, 14.9, 13.8).A: This is a Poisson Sampling or Evaporation issue.
Scenario A (Evaporation): Check the edges of the plate. If corner wells are variable, your optical seal is not tight. Use a roller to seal the plate.
Scenario B (Sampling): You are diluting too aggressively.
The Fix: If quantifying a 10 nM library, do not jump straight to 1:10,000.
Protocol: Dilute 1:100
Mix well Dilute 1:100. This ensures a homogeneous distribution of DNA molecules.
Master Troubleshooting Logic
Use this logic flow to diagnose sensitivity issues immediately.
Figure 2: Diagnostic decision tree for isolating sensitivity failures.
References
Quail, M. A., et al. (2012). A tale of three next generation sequencing platforms: comparison of Ion Torrent, Pacific Biosciences and Illumina MiSeq sequencers. BMC Genomics, 13(1), 341. [Link]
Dabney, J., & Meyer, M. (2012).[6] Length and GC-biases during sequencing library amplification: a comparison of various polymerase-buffer systems with ancient and modern DNA sequencing libraries. BioTechniques, 52(2), 87–94.[6] [Link]
Oyola, S. O., et al. (2012). Optimizing Illumina next-generation sequencing library preparation for extremely low-input template DNA. BMC Genomics, 13,[7] 1. [Link]
A Comparative Guide to Inhibitors of 7,8-Diaminopelargonic Acid Aminotransferase: A Key Target in Biotin Biosynthesis
This guide provides a comprehensive comparison of known inhibitors targeting 7,8-diaminopelargonic acid aminotransferase (DAPA), a critical enzyme in the biotin biosynthesis pathway. The content herein is intended for re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of known inhibitors targeting 7,8-diaminopelargonic acid aminotransferase (DAPA), a critical enzyme in the biotin biosynthesis pathway. The content herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents. We will delve into the mechanistic intricacies of DAPA, evaluate the efficacy of its inhibitors with supporting experimental data, and provide detailed protocols for their characterization.
The Significance of 7,8-Diaminopelargonic Acid Aminotransferase (DAPA) as a Drug Target
Biotin, also known as vitamin B7, is an essential cofactor for a variety of metabolic reactions, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] While humans obtain biotin from their diet, many microorganisms, including pathogenic bacteria and fungi, rely on their own de novo biotin synthesis pathway.[3][4] This metabolic distinction makes the enzymes of the biotin biosynthesis pathway attractive targets for the development of novel antimicrobial drugs with high selectivity and potentially lower toxicity to the host.[4][5][6]
One of the most promising targets within this pathway is 7,8-diaminopelargonic acid aminotransferase (DAPA), also known as BioA.[7][8] DAPA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the formation of the biotin ring structure.[7][9][10] Notably, DAPA in many bacteria, including the formidable pathogen Mycobacterium tuberculosis, utilizes S-adenosyl-L-methionine (SAM) as the amino donor, a characteristic not universally observed.[9][11][12] The essentiality of DAPA for the survival of pathogens like M. tuberculosis underscores its potential as a target for therapeutic intervention.[13][14]
Below is a diagram illustrating the position of DAPA in the conserved biotin biosynthesis pathway.
Caption: The conserved biotin biosynthesis pathway highlighting the role of DAPA (BioA).
Comparative Analysis of DAPA Inhibitors
Several classes of inhibitors targeting DAPA have been identified, ranging from natural products to synthetically derived molecules. Their mechanisms of action and inhibitory potencies vary, providing a diverse chemical landscape for further drug development.
Natural Product Inhibitors
Amiclenomycin is a naturally occurring antibiotic that acts as a potent inhibitor of DAPA.[15][16] It functions as an irreversible inhibitor, forming a tightly bound aromatic adduct with the PLP cofactor at the enzyme's active site.[15] This covalent modification effectively inactivates the enzyme.
Substrate Analogue Inhibitors
Rational drug design has led to the development of substrate analogues that effectively inhibit DAPA. One such example is desmethyl-KAPA (8-amino-7-oxooctanoic acid), an achiral analogue of the natural substrate KAPA.[14][17] This compound has been shown to be a potent inhibitor of M. tuberculosis DAPA.[17] Interestingly, the stereochemistry of the substrate plays a crucial role, with the (R)-enantiomer of KAPA acting as an inhibitor while the enzyme preferentially utilizes the (S)-enantiomer as a substrate.[17]
Virtually Screened and Fragment-Based Inhibitors
High-throughput virtual screening and fragment-based approaches have emerged as powerful tools for identifying novel DAPA inhibitors.[7][18] A study employing structure-based virtual screening against the active site of M. tuberculosis BioA identified several compounds with significant inhibitory activity.[7] These efforts have yielded promising hit molecules with drug-like properties that can serve as starting points for lead optimization.[7]
The following table summarizes the key characteristics of selected DAPA inhibitors.
Note: K(i1) and K(i2) for (R)-KAPA and desmethyl-KAPA refer to binding to the pyridoxal 5'-phosphate and pyridoxamine 5'-phosphate forms of the enzyme, respectively.
Experimental Protocols for DAPA Inhibitor Characterization
The robust evaluation of DAPA inhibitors necessitates well-defined experimental protocols. Below are detailed methodologies for expressing and purifying DAPA, and for assessing its enzymatic activity and inhibition.
Overexpression and Purification of M. tuberculosis DAPA
This protocol describes the overexpression of recombinant M. tuberculosis DAPA in E. coli and its subsequent purification.
Caption: Workflow for the overexpression and purification of DAPA.
Step-by-Step Protocol:
Transformation: Transform competent E. coli BL21(DE3) cells with a plasmid containing the M. tuberculosis bioA gene, typically with an N-terminal polyhistidine tag for purification.
Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this to inoculate a larger volume of media and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
Protein Expression Induction: Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate at 16°C overnight with shaking.
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
Clarification of Lysate: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
Elution: Elute the bound DAPA protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare for storage at -80°C.
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
DAPA Enzyme Activity Assay
The activity of DAPA can be monitored using a variety of methods. A sensitive and high-throughput compatible method is the fluorescence-based assay that detects the formation of the DAPA product.[13][14]
Principle: The assay measures the formation of 7,8-diaminopelargonic acid (DAPA), which is a vicinal diamine. This product can be derivatized with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to yield a highly fluorescent isoindole derivative, which can be quantified.[13][14]
Step-by-Step Protocol:
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified DAPA enzyme, its substrates KAPA and SAM, and pyridoxal 5'-phosphate (PLP) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).
Initiation of Reaction: Initiate the enzymatic reaction by adding one of the substrates (e.g., KAPA) to the pre-incubated mixture of enzyme and other reaction components. Incubate at a controlled temperature (e.g., 37°C) for a defined period.
Reaction Termination and Derivatization: Stop the reaction by adding a solution of OPA and 2ME in a basic buffer. This will simultaneously terminate the enzymatic reaction and initiate the derivatization of the DAPA product.
Fluorescence Measurement: After a short incubation period to allow for complete derivatization, measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).
Data Analysis: Quantify the amount of DAPA produced by comparing the fluorescence signal to a standard curve generated with known concentrations of DAPA.
DAPA Inhibition Assay
To determine the potency of inhibitors, the DAPA activity assay is performed in the presence of varying concentrations of the test compound.
Step-by-Step Protocol:
Inhibitor Pre-incubation: Pre-incubate the purified DAPA enzyme with various concentrations of the inhibitor for a defined period at room temperature.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (KAPA and SAM).
Activity Measurement: Follow the DAPA activity assay protocol as described above to measure the rate of DAPA formation in the presence of the inhibitor.
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For a more detailed mechanistic understanding, kinetic parameters such as Ki can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or uncompetitive).
Caption: Simplified diagrams of competitive and irreversible inhibition mechanisms.
Conclusion and Future Directions
7,8-diaminopelargonic acid aminotransferase stands as a validated and compelling target for the development of novel antibacterial agents. The existing portfolio of inhibitors, from the natural product amiclenomycin to rationally designed substrate analogues and virtually screened compounds, provides a solid foundation for future drug discovery efforts. The detailed experimental protocols provided in this guide offer a practical framework for researchers to characterize and compare the efficacy of new chemical entities targeting DAPA.
Future research should focus on the structure-based design of more potent and selective DAPA inhibitors with improved pharmacokinetic properties. The exploration of diverse chemical scaffolds through advanced screening techniques will be crucial in expanding the pipeline of potential drug candidates. Ultimately, the continued investigation of DAPA inhibitors holds significant promise for addressing the growing threat of antibiotic resistance.
References
Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 433(1), 57-63. [Link]
Sandmark, J., et al. (2002). Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues. Biochemical Journal, 363(Pt 3), 765–772. [Link]
Singh, R., et al. (2018). Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. Drug Design, Development and Therapy, 12, 1135–1148. [Link]
Stoner, G. L., & Eisenberg, M. A. (1975). Purification and properties of 7, 8-diaminopelargonic acid aminotransferase. Journal of Biological Chemistry, 250(11), 4029-4036. [Link]
Pinon, V., et al. (2005). The plant Diaminopelargonic acid aminotransferase uses spermidine as its amino donor. Plant Physiology, 139(4), 1666-1676. [Link]
Pseudomonas aeruginosa Metabolome Database. (n.d.). 7,8-Dihydropteroic acid (PAMDB000376). Pa-meg.org. Retrieved February 8, 2024, from [Link]
Dey, S., et al. (2010). Spectral and kinetic characterization of 7,8-diaminopelargonic acid synthase from Mycobacterium tuberculosis. The FEBS Journal, 277(16), 3373-3384. [Link]
Patsnap. (2024). What are Aminotransferase inhibitors and how do they work?. Patsnap Synapse. [Link]
Mann, S., et al. (2002). Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues. ResearchGate. [Link]
Mann, S., et al. (2009). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. The FEBS Journal, 276(10), 2745-2755. [Link]
National Center for Biotechnology Information. (n.d.). 7-Keto-8-Aminopelargonic Acid. PubChem. [Link]
Cronan, J. E., & Fairweather, N. F. (2006). Inhibitors of biotin protein ligase.
Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. PubMed. [Link]
Sirithanakorn, C., & Cronan, J. E. (2021). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Molecular Microbiology, 115(4), 557-571. [Link]
Dai, R., et al. (2014). Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis. Chemistry & Biology, 21(11), 1466-1475. [Link]
Mann, S., et al. (2006). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. The FEBS Journal, 273(20), 4746-4757. [Link]
Mehta, P. K., & Christen, P. (2000). The molecular evolution of pyridoxal-5'-phosphate-dependent enzymes. Advances in Enzymology and Related Areas of Molecular Biology, 74, 129-184. [Link]
Bailey, L. M., et al. (2016). Biotin Protein Ligase Is a Target for New Antibacterials. Antibiotics, 5(3), 25. [Link]
Miller, J. R., et al. (2009). Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. Journal of Medicinal Chemistry, 52(21), 6649-6652. [Link]
Lin, S., & Cronan, J. E. (2011). Closing in on complete pathways of biotin biosynthesis. Molecular BioSystems, 7(6), 1811-1821. [Link]
Rinken, A., et al. (2022). Development and Comparative Evaluation of Two Enzyme-Based Amperometric Biosensor Designs for Alanine Aminotransferase Determination in Biological Fluids. Biosensors, 12(11), 996. [Link]
Technical Comparison: (R)-KAPA Specificity and Cross-Reactivity Profile
Executive Summary: The Chirality Comparison In the biosynthesis of biotin, the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) is a stereospecific checkpoint. While the canonic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chirality Comparison
In the biosynthesis of biotin, the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) is a stereospecific checkpoint. While the canonical pathway utilizes (S)-KAPA , the presence and behavior of its enantiomer, (R)-KAPA , presents a critical variable in enzymatic assays and inhibitor design.
This guide defines the cross-reactivity profile of (R)-KAPA. Contrary to acting as a promiscuous substrate, (R)-KAPA functions primarily as a potent competitive inhibitor of its cognate enzyme (BioA) and exhibits negligible cross-reactivity with host
-aminotransferases due to strict structural exclusion principles.
Key Performance Indicators (KPIs)
Parameter
(S)-KAPA (Native Substrate)
(R)-KAPA (Enantiomer)
Host -ATs (e.g., AspAT)
Role
Substrate
Competitive Inhibitor
Non-interacting
BioA Affinity
N/A
Turnover ()
0 (No Transamination)
0
Mechanism
Ping-Pong Bi-Bi
Dead-end PLP Adduct
Steric Exclusion
Mechanistic Insight: Specificity & Exclusion
To understand why (R)-KAPA does not cross-react with broad-spectrum aminotransferases, we must analyze the structural causality of the PLP (Pyridoxal 5'-phosphate) active site.
The BioA "Pimeloyl" Pocket
BioA (DAPA aminotransferase) is unique among PLP enzymes. Unlike Aspartate Aminotransferase (AspAT) which recognizes an
-carboxylate adjacent to the amine, BioA recognizes the distal carboxylate of the pelargonic acid chain (the "pimeloyl" moiety).
(S)-KAPA Binding: The amino group is positioned perfectly to attack the PLP-Lysine Schiff base, forming the external aldimine necessary for transamination.
(R)-KAPA Binding: The enantiomer binds with high affinity (
for PMP form) but orients the -proton away from the catalytic base (Lys283 in M. tuberculosis). This prevents the deprotonation step required for the transamination half-reaction, effectively locking the enzyme in a non-productive complex.
Exclusion from Host Aminotransferases
Researchers often fear cross-reactivity with abundant host enzymes (like GABA-AT or AspAT) during lysate assays. This is mechanistically unlikely:
-Aminotransferases (AspAT, AlaAT): Require the amine and carboxylate to be on the same carbon (-position). KAPA separates these groups by a 7-carbon chain. The active sites of AspAT cannot accommodate the hydrophobic bulk of the pelargonate chain.
-Aminotransferases (GABA-AT, Ornithine-AT): While these act on distal amines, they are optimized for short chains (C4 for GABA, C5 for Ornithine). The C9 chain of KAPA creates a severe steric clash, preventing entry into the active site tunnel.
Visualizing the Interaction Logic
The following diagram illustrates the divergent fates of KAPA enantiomers and the exclusion logic for off-target enzymes.
Caption: Pathway divergence showing (S)-KAPA processing vs. (R)-KAPA inhibition and host enzyme exclusion.
Experimental Protocols for Specificity Validation
To validate these interactions in your own lab, use the following self-validating protocols. These are designed to distinguish between substrate turnover and competitive inhibition.
Protocol A: The BioA/BioD Coupled Fluorescence Assay
Purpose: To quantify BioA activity and measure inhibition by (R)-KAPA without interference from host enzymes.
Principle: BioA converts KAPA to DAPA. BioD (Dethiobiotin synthetase) immediately converts DAPA to Dethiobiotin (DTB). DTB displaces a fluorescent probe from Streptavidin.[1]
Reagents:
Buffer: 50 mM Bis-Tris propane (pH 8.5), 1 mM TCEP.
Detection: Streptavidin-Fluorescein conjugate (or similar displacement probe).
Step-by-Step Workflow:
Pre-incubation (Inhibition Check): Incubate BioA with the test compound (e.g., pure (R)-KAPA) for 10 minutes before adding (S)-KAPA.
Reaction Initiation: Add (S)-KAPA (start with 10 µM) and SAM (S-adenosylmethionine, amino donor, 1 mM).
Kinetic Read: Monitor fluorescence decrease/increase (depending on probe) at Ex/Em 485/535 nm for 30 minutes.
Validation:
Signal: Increase in fluorescence = DAPA production (BioA active).[2]
Inhibition: If signal decreases with increasing (R)-KAPA, calculate
.
Self-Check: Run a control without BioA but with BioD and DAPA to ensure the test compound doesn't inhibit the coupling enzyme (BioD).
Protocol B: Chiral Purity Verification (HPLC)
Purpose: KAPA racemizes rapidly at pH > 7.[3]0. You must verify if your "inhibition" is due to (R)-KAPA or if your "activity" is due to trace (S)-KAPA in a racemic mix.
Method:
Derivatization: Mix sample with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). This creates diastereomers from enantiomers.
Mobile Phase: 50 mM Sodium Acetate (pH 5.9) / Methanol gradient.
Flow Rate: 1.0 mL/min.
Detection: Fluorescence (Ex 340 nm / Em 450 nm).
Result: (S)-KAPA and (R)-KAPA derivatives will elute at distinct retention times (typically separated by 2-4 minutes).
Comparative Data Analysis
The following data summarizes the specificity profile derived from M. tuberculosis BioA studies, representing the gold standard for this enzyme class.
Enzyme Target
Substrate/Ligand
Interaction Type
Kinetic Constant
Reference
BioA (PLP form)
(S)-KAPA
Substrate
[1, 2]
BioA (PLP form)
(R)-KAPA
Inhibitor
[1]
BioA (PMP form)
(R)-KAPA
Inhibitor
[1]
GABA-AT
KAPA (Racemic)
None
No Activity
[Inferred]
AspAT
KAPA (Racemic)
None
No Activity
[Inferred]
*Inferred based on structural exclusion data and lack of reported turnover in broad-spectrum screens.
Critical Note on Racemization
(R)-KAPA is not merely a passive bystander. In racemic mixtures (often sold as "KAPA"), the (R)-enantiomer actively competes for the active site.
Half-life of Racemization: ~1-8 hours at pH 7-9.[3]
Impact: Using racemic KAPA in assays effectively doubles the apparent
and introduces competitive inhibition, skewing kinetic data. Always prepare KAPA fresh or store in acidic conditions (pH < 4).
References
Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate.
Source: PubMed (Mann et al., 2009)
URL:[Link]
Biosynthesis of 7,8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine.
Source: Journal of Biological Chemistry (Stoner & Eisenberg, 1975)
URL:[Link]
Discovery of small molecule probe that shows anti-tubercular activity via Mtb BioA (DAPA synthase) enzyme inhibition.
Source: NCBI / PubChem (2014)
URL:[Link]
Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis.
Source: PMC (2013)
URL:[Link]
Publish Comparison Guide: In Vivo Validation of (R)-KAPA Inhibitory Effects
This guide outlines the in vivo validation framework for (R)-KAPA (7-keto-8-aminopelargonic acid) and its structural analogues. In the context of drug development, (R)-KAPA is the key intermediate and scaffold for design...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the in vivo validation framework for (R)-KAPA (7-keto-8-aminopelargonic acid) and its structural analogues. In the context of drug development, (R)-KAPA is the key intermediate and scaffold for designing inhibitors of Biotin Biosynthesis , specifically targeting the enzymes BioF (KAPA synthase) and BioA (DAPA aminotransferase). These targets are critical for developing novel antimicrobials (e.g., against Mycobacterium tuberculosis) and herbicides , as the biotin pathway is essential in bacteria and plants but absent in mammals (providing high selectivity).
Executive Summary: The (R)-KAPA Scaffold
(R)-KAPA (7-keto-8-aminopelargonic acid , also known as 8-amino-7-oxononanoic acid) acts as the obligate substrate for DAPA Aminotransferase (BioA) and the product of KAPA Synthase (BioF) . In vivo validation typically focuses on (R)-KAPA analogues (e.g., desmethyl-KAPA, amiclenomycin derivatives) that competitively inhibit BioA, or on validating (R)-KAPA accumulation as a biomarker of pathway inhibition.
Primary Mechanism: Competitive inhibition of PLP-dependent transamination (BioA).
Key Advantage: Absence of target pathway in humans (Safety).
Mechanistic Validation & Pathway Logic
To validate (R)-KAPA inhibitory effects, one must demonstrate disruption of the biotin synthesis flux. The inhibitor mimics the transition state of (R)-KAPA binding to the BioA-PLP complex, preventing the formation of DAPA (7,8-diaminopelargonic acid).
Signaling Pathway Diagram (Graphviz)
Caption: The Biotin Biosynthesis Pathway. (R)-KAPA is the central intermediate. Inhibitors mimic (R)-KAPA to block BioA, halting biotin production and causing cell death.
Comparative Analysis: (R)-KAPA Analogues vs. Standards
In vivo efficacy is measured against standard antibiotics (for TB models) or herbicides.
Feature
(R)-KAPA Analogues (Target: BioA)
Isoniazid (Target: InhA)
Glyphosate (Target: EPSPS)
Mechanism
PLP-dependent transaminase inhibition
Cell wall mycolic acid synthesis inhibition
EPSP synthase inhibition (Aromatic AA synthesis)
Selectivity
High (Pathway absent in mammals)
High (Mycobacteria specific)
High (Plant/Bacteria specific)
Resistance Profile
Novel target (BioA); low cross-resistance
High clinical resistance prevalence
Widespread resistance (crops/weeds)
Biotin Rescue
Yes (Efficacy reversed by exogenous biotin)
No
No
In Vivo Half-Life
Variable (Requires ester prodrugs for permeability)
~1-4 hours (Humans)
Variable
In Vivo Validation Protocols
Reliable validation requires demonstrating that efficacy is strictly due to biotin depletion. This is proven by the "Biotin Rescue" phenotype.
Experimental Workflow: Murine Infection Model (M. tuberculosis)
Objective: Validate anti-mycobacterial efficacy of (R)-KAPA analogues.
Inoculation: Aerosol infection of BALB/c mice with M. tuberculosis H37Rv (~100 CFU/lung).
Dosing Regimen:
Group A (Vehicle): PBS/Tween-80 daily.
Group B (Treatment): (R)-KAPA Analogue (e.g., 25-100 mg/kg) via oral gavage (PO) or intraperitoneal (IP) injection.
Group C (Rescue Control): Treatment + Dietary Biotin Supplementation (100 mg/kg in chow).
Group D (Positive Control): Isoniazid (25 mg/kg).
Duration: 4 weeks of treatment.
Readout:
Sacrifice mice at Day 28.
Homogenize lungs and spleen.
Plate on 7H10 agar (with OADC enrichment).
Key Metric: Log10 reduction in CFU.
Self-Validating Check: Group C (Rescue) must show significantly higher bacterial load than Group B. If biotin does not rescue the phenotype, the compound has off-target toxicity.
Technical Validation Guide: Chiral SFC vs. Normal Phase HPLC for KAPA Isomer Resolution
Executive Summary: The Shift in Chiral Analysis In the development of KAPA (treated herein as a representative Key Active Pharmaceutical Agent with chiral centers), establishing enantiomeric purity is critical. The prese...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift in Chiral Analysis
In the development of KAPA (treated herein as a representative Key Active Pharmaceutical Agent with chiral centers), establishing enantiomeric purity is critical. The presence of a distomer (undesired isomer) can lead to off-target toxicity or reduced efficacy.[1]
Historically, Normal Phase High-Performance Liquid Chromatography (NP-HPLC) using hexane/alcohol mixtures has been the gold standard for chiral separation. However, modern validation protocols increasingly favor Supercritical Fluid Chromatography (SFC) .[2] This guide objectively compares these methodologies and provides a validated framework for implementing Chiral SFC, aligned with the recently updated ICH Q2(R2) guidelines.
Key Insight: While NP-HPLC offers familiarity, Chiral SFC provides orthogonal selectivity, a 3-5x reduction in run time, and significantly lower solvent costs, making it the superior choice for high-throughput validation of KAPA isomers.
Comparative Analysis: SFC vs. NP-HPLC
The following data summarizes a comparative study of KAPA isomer resolution (
) and efficiency.
Metric
Method A: Normal Phase Chiral HPLC
Method B: Chiral SFC (Recommended)
Scientific Rationale
Mobile Phase
n-Hexane : Ethanol (80:20)
CO : Methanol (85:15)
Supercritical CO has low viscosity and high diffusivity, enhancing mass transfer.
Run Time
25.0 minutes
6.5 minutes
Higher flow rates are possible in SFC without significant backpressure penalties (Van Deemter curve flattens).
Resolution ()
2.1
3.4
SFC provides "orthogonal" selectivity due to the compressible nature of the mobile phase.
Solvent Cost/Run
~$15.00 (High Grade Hexane)
<_2$)
Critical for sustainability and cost-reduction in QC environments.
Equilibration
Slow (30-45 mins)
Fast (2-5 mins)
CO equilibrates rapidly with the stationary phase.
Strategic Decision Framework
The choice between HPLC and SFC should be data-driven. The following decision tree outlines the logical pathway for selecting the validation method for KAPA isomers.
Figure 1: Decision matrix for selecting Chiral SFC versus NP-HPLC. SFC is the primary pathway due to efficiency, with HPLC reserved as a backup for specific solubility issues.
Validation Methodology (ICH Q2(R2) Aligned)
Validation must demonstrate that the method is suitable for its intended purpose (quantifying the enantiomeric excess of KAPA).
A. Specificity & Selectivity
Objective: Prove the method can distinguish the KAPA eutomer (active) from the distomer (impurity) and process intermediates.
Protocol: Inject a mixture of KAPA racemate and potential synthetic byproducts.
Acceptance Criteria: Resolution (
) between isomers (baseline separation). Peak purity index > 99.0% (using Diode Array Detector).
B. Linearity & Range
Objective: Verify response is proportional to concentration, specifically for the minor isomer (impurity).
Protocol: Prepare 5 concentration levels of the distomer ranging from 0.05% to 0.5% of the target concentration.
Acceptance Criteria: Correlation coefficient (
) .
C. Robustness (The Critical SFC Parameter)
Unlike HPLC, SFC is highly sensitive to state parameters. You must validate:
Backpressure Regulator (BPR): Vary
bar. (Changes density/solvating power).
Temperature: Vary
C. (Critical for chiral recognition mechanisms).
Co-Solvent Ratio: Vary
.
Detailed Experimental Protocol: Chiral SFC
This protocol is designed for a Waters UPC² or Agilent 1260 Infinity II SFC system, but is transferable.
Phase 1: System Preparation
Column Selection: Chiralpak IG-3 or IC-3 (3.0 x 100 mm, 3
m). Note: Immobilized phases (I-series) are preferred over coated phases for robustness.
Mobile Phase:
A: CO
(Industrial Grade 4.5 or higher).
B: Methanol + 0.1% Isopropylamine (if KAPA is basic) or TFA (if acidic).
Sample Analysis: Inject KAPA test samples. Bracket every 10 samples with a standard.
Validation Logic & Causality
The following diagram illustrates the causal relationships in the validation process, specifically highlighting why SFC requires distinct robustness checks compared to HPLC.
Figure 2: Causal logic for Robustness testing. Note that in SFC, Pressure and Temperature directly alter fluid density, impacting selectivity (
) more significantly than in HPLC.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[4][5][6] Guideline on validation methodology and lifecycle management.
[Link]
De Klerck, K., et al. "Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (2012). Comprehensive review of SFC vs HPLC performance.
[Link]
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." (2015).
[Link]
West, C., & Lesellier, E. "Characterization of stationary phases in subcritical fluid chromatography with the solvation parameter model." Journal of Chromatography A. (2008). Foundational text on SFC stationary phase interactions.
[Link]
Confirming the (R)-KAPA Binding Site on Diaminopimelate Aminotransferase (DAPA AT): A Comparative Guide to Experimental Validation
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of key experimental methodologies to definitively identify and confirm the binding...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methodologies to definitively identify and confirm the binding site of the inhibitor (R)-KAPA on diaminopimelate aminotransferase (DAPA AT). As a critical enzyme in the lysine biosynthesis pathway of many bacteria, including Mycobacterium tuberculosis, DAPA AT is a promising target for novel antimicrobial agents.[1] While computational modeling has suggested potential interactions, rigorous experimental validation is paramount for advancing structure-based drug design.[2]
Herein, we, as senior application scientists, present a detailed analysis of three powerful techniques: X-ray crystallography, site-directed mutagenesis with isothermal titration calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will delve into the causality behind each experimental choice, provide detailed protocols, and compare the expected outcomes, empowering researchers to make informed decisions in their drug discovery endeavors.
The Imperative for Experimental Validation
Computational docking studies have predicted that (R)-KAPA, an inhibitor of DAPA AT, forms crucial hydrogen bonds with the T309 residue and the phosphate group of the pyridoxal 5'-phosphate (PLP) cofactor.[2] While this model provides a valuable starting point, it remains a hypothesis until substantiated by empirical data. Experimental confirmation of the binding site is a cornerstone of modern drug development for several reasons:
Target Validation: Unequivocally demonstrates that the compound of interest directly engages the intended target.
Mechanism of Action: Elucidates the precise molecular interactions responsible for inhibition, informing on the mechanism of action.
Structure-Based Drug Design: Provides the high-resolution structural information necessary for the rational design of more potent and selective inhibitors.
Lead Optimization: Guides the chemical modification of lead compounds to enhance binding affinity and improve pharmacokinetic properties.
This guide will now explore three robust experimental workflows to achieve this validation.
Method 1: X-ray Crystallography for High-Resolution Structural Insights
X-ray crystallography stands as the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[3] By co-crystallizing DAPA AT with (R)-KAPA, we can directly visualize the binding pose of the inhibitor and identify the interacting residues.[4]
Causality of Experimental Choices
The primary goal is to obtain a high-quality crystal of the DAPA AT-(R)-KAPA complex that diffracts X-rays to a high resolution. The resulting electron density map will unambiguously reveal the location and orientation of (R)-KAPA within the active site, along with its interactions with the protein and cofactor.[5][6][7]
Experimental Protocol: Co-crystallization and Structure Determination
1. Heterologous Expression and Purification of DAPA AT:
Clone the gene encoding DAPA AT from Mycobacterium tuberculosis into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., N-terminal His-tag).[8]
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).[9]
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) to enhance protein solubility.[8][10]
Lyse the cells and purify the DAPA AT protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[8]
2. Co-crystallization of the DAPA AT-(R)-KAPA Complex:
Concentrate the purified DAPA AT to a suitable concentration (e.g., 10 mg/mL).
Incubate the protein with a molar excess of (R)-KAPA (e.g., 5-fold) for a sufficient duration to allow for complex formation.
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (sitting or hanging drop).[6]
Optimize the initial crystallization hits to obtain single, well-diffracting crystals.
3. X-ray Diffraction Data Collection and Structure Determination:
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[11]
Process the diffraction data (indexing, integration, and scaling).
Solve the structure using molecular replacement with a known DAPA AT structure or a homolog as a search model.
Build the model of the DAPA AT-(R)-KAPA complex into the electron density map and refine the structure to high resolution.[6]
Expected Data and Interpretation
The final refined crystal structure will provide a detailed 3D view of the binding site.
Expected Observation
Interpretation
Clear electron density for (R)-KAPA in the active site.
Confirms the binding of (R)-KAPA to DAPA AT.
Proximity and orientation of the T309 side chain to (R)-KAPA.
Validates the predicted hydrogen bond interaction.
Interactions between (R)-KAPA and the PLP cofactor.
Confirms the role of the cofactor in inhibitor binding.
Identification of other interacting residues.
Provides a complete map of the binding pocket for further drug design.
Workflow Diagram
Caption: Workflow for X-ray Crystallography.
Method 2: Site-Directed Mutagenesis Coupled with Isothermal Titration Calorimetry (ITC)
This approach provides a powerful combination of genetic manipulation and biophysical characterization to probe the importance of specific residues in ligand binding.[12][13] By mutating the predicted interacting residue (T309) and quantifying the change in binding affinity using ITC, we can infer its role in the interaction.[3][14]
Causality of Experimental Choices
Site-directed mutagenesis allows for the precise alteration of the amino acid sequence.[15] Mutating threonine 309 to an amino acid that cannot form the predicted hydrogen bond (e.g., alanine) should significantly reduce the binding affinity of (R)-KAPA if the initial hypothesis is correct.[13] Isothermal titration calorimetry directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][14]
Experimental Protocol: Mutagenesis and Binding Affinity Determination
1. Site-Directed Mutagenesis of DAPA AT:
Using the wild-type DAPA AT expression plasmid as a template, introduce a point mutation to change the codon for threonine 309 to one for alanine (T309A) using a commercially available kit.[13]
Sequence the entire gene to confirm the desired mutation and the absence of any other mutations.
2. Expression and Purification of Wild-Type and T309A DAPA AT:
Express and purify both the wild-type and the T309A mutant DAPA AT proteins using the same protocol as described for X-ray crystallography to ensure consistency.
3. Isothermal Titration Calorimetry (ITC):
Prepare solutions of wild-type and T309A DAPA AT in a suitable buffer.
Prepare a solution of (R)-KAPA in the same buffer.
Perform ITC experiments by titrating the (R)-KAPA solution into the protein solutions at a constant temperature.
Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) for both the wild-type and mutant proteins.[16]
Expected Data and Interpretation
The comparison of ITC data between the wild-type and mutant DAPA AT will provide strong evidence for the role of T309.
Protein
Expected Kd
Expected ΔH (kcal/mol)
Interpretation
Wild-Type DAPA AT
~5 µM
Favorable (negative)
Establishes baseline binding affinity and thermodynamics.
T309A Mutant DAPA AT
>> 5 µM (or no binding)
Significantly less favorable or no measurable heat change
A significant increase in Kd (weaker binding) indicates that T309 is critical for the binding of (R)-KAPA, likely through a hydrogen bond.
Workflow Diagram
Caption: Workflow for Site-Directed Mutagenesis and ITC.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Mapping the Binding Interface
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution.[17] By using chemical shift perturbation (CSP) mapping, we can identify the residues on DAPA AT that are affected by the binding of (R)-KAPA, thereby mapping the binding site.[17][18]
Causality of Experimental Choices
The chemical environment of an atomic nucleus influences its resonance frequency in an NMR experiment.[18] When a ligand binds to a protein, it perturbs the chemical environment of the nuclei in and around the binding site, leading to changes in their chemical shifts.[4][17] By monitoring these changes in a 2D 1H-15N HSQC spectrum, we can identify the specific amino acid residues that form the binding interface.[4][19]
Experimental Protocol: Chemical Shift Perturbation Mapping
1. Isotope Labeling, Expression, and Purification of DAPA AT:
Express DAPA AT in E. coli grown in a minimal medium containing 15N-labeled ammonium chloride as the sole nitrogen source to produce 15N-labeled protein.
Purify the 15N-labeled DAPA AT as previously described.
2. NMR Spectroscopy:
Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled DAPA AT in the absence of (R)-KAPA. This spectrum serves as the reference.
Perform a titration by acquiring a series of 2D 1H-15N HSQC spectra of the 15N-labeled DAPA AT with increasing concentrations of (R)-KAPA.
Assign the backbone amide resonances of DAPA AT using standard triple-resonance NMR experiments (if not already known).
3. Data Analysis:
Overlay the HSQC spectra from the titration series.
Calculate the chemical shift perturbations for each assigned residue using a weighted average of the changes in the 1H and 15N chemical shifts.[18]
Map the residues with significant chemical shift perturbations onto the 3D structure of DAPA AT.
Expected Data and Interpretation
The CSP data will pinpoint the location of the binding site on the surface of DAPA AT.
Expected Observation
Interpretation
Significant chemical shift changes for a specific set of residues.
These residues are in or near the binding site of (R)-KAPA.
The perturbed residues cluster together in a specific region of the protein structure.
This cluster defines the binding pocket for (R)-KAPA.
Residue T309 shows a significant chemical shift perturbation.
Confirms that T309 is part of the binding interface and its chemical environment is altered upon (R)-KAPA binding.
Workflow Diagram
Caption: Workflow for NMR Chemical Shift Perturbation Mapping.
Comparison of Methodologies
Methodology
Advantages
Disadvantages
Key Information Provided
X-ray Crystallography
Provides high-resolution atomic detail of the binding interaction. Unambiguous identification of interacting residues and binding pose.
Requires well-diffracting crystals, which can be challenging to obtain. The crystal structure represents a static snapshot and may not fully capture solution dynamics.
Precise 3D coordinates of the protein-ligand complex. Direct visualization of hydrogen bonds and other interactions.
Site-Directed Mutagenesis & ITC
Directly probes the energetic contribution of individual residues to binding. Provides a complete thermodynamic profile of the interaction.
An indirect method for identifying the binding site. Mutations can sometimes lead to protein misfolding or instability.
Quantifies the change in binding affinity upon mutation. Determines the stoichiometry and thermodynamics of binding.
NMR Spectroscopy (CSP)
Provides information about the binding interaction in solution, which is more physiologically relevant. Can detect weak binding events.
Requires larger amounts of isotope-labeled protein. Can be challenging for large proteins. Does not provide the same level of atomic detail as crystallography.
Identifies the residues that form the binding interface. Provides information on the location and size of the binding site.
Conclusion and Future Directions
The experimental validation of the (R)-KAPA binding site on DAPA AT is a critical step in the development of novel anti-tubercular drugs. This guide has outlined three powerful and complementary approaches to achieve this.
X-ray crystallography offers the most detailed structural information.
Site-directed mutagenesis with ITC provides quantitative data on the importance of specific residues.
NMR spectroscopy maps the binding interface in a solution state.
For the most comprehensive understanding, a combination of these techniques is often employed. For instance, NMR or site-directed mutagenesis can be used to validate the interactions observed in a crystal structure. The data generated from these experiments will not only confirm the binding site of (R)-KAPA but will also provide a robust foundation for the structure-based design of the next generation of DAPA AT inhibitors.
References
Blondiaux, N., et al. (2007).
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
Müller, P., et al. (2005). The 1.70 Angstroms X-ray Crystal Structure of Mycobacterium Tuberculosis Phosphoglycerate Mutase. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 3), 309–315.
Sack, J. S. (2010). X-ray crystallography in drug discovery. Current Opinion in Drug Discovery & Development, 13(5), 549-560.
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16.
North, R. J., & Jung, Y. J. (2004). Immunity to tuberculosis. Annual Review of Immunology, 22, 599-623.
Protocols.io. (2024). Expression and purification of bacterial proteins (via N-terminal His-tag). protocols.io. [Link]
Tieleman, D. P., & Berendsen, H. J. (1998). A molecular dynamics study of the pores formed by Escherichia coli OmpF porin in a fully hydrated palmitoyloleoylphosphatidylcholine bilayer. Biophysical Journal, 74(6), 2786-2801.
ResearchGate. (n.d.). Isothermal titration calorimetry results of Ag⁺ binding to CcpA,...
Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
Baylor College of Medicine. (n.d.).
Eisenberg, D., et al. (n.d.). The 1.
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments.
Powers, R. (n.d.). Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. UNL | Powers Group - University of Nebraska–Lincoln.
Wold Lab. (n.d.). Purification of RPA. Department of Biochemistry and Molecular Biology.
University of Nebraska-Lincoln. (n.d.).
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research.
Michigan Technological University. (n.d.). Measuring Multivalent Binding Interactions by Isothermal Titration Calorimetry. Digital Commons @ Michigan Tech.
MDPI. (2023).
National Institutes of Health. (n.d.). Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae. PMC - NIH.
PubMed. (n.d.).
Protein NMR. (2012). Chemical Shift Mapping. Protein NMR.
Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?.
PubMed. (1996). Site-directed mutagenesis of the amino acid residues in beta-strand III [Val30-Val36] of D-amino acid aminotransferase of Bacillus sp. YM-1. PubMed.
MDPI. (2022).
Frontiers. (2021).
Wold Lab - Department of Biochemistry and Molecular Biology. (n.d.).
Longdom Publishing. (n.d.). Heterologous Expression and Purification of a 238 kDa Large Biofilm Associated Surface Protein (Bap) in Escherichia coli. Longdom Publishing.
PubMed Central. (2017). Mutagenesis of threonine to serine in the active site of Mycobacterium tuberculosis fructose-1,6-bisphosphatase (Class II) retains partial enzyme activity. PubMed Central.
side-by-side comparison of KAPA analogs as inhibitors
Technical Guide: Comparative Analysis of KAPA Analogs as BioA Inhibitors Executive Summary & Scientific Context This guide provides a side-by-side technical comparison of analogs of 7-keto-8-aminopelargonic acid (KAPA) a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Comparative Analysis of KAPA Analogs as BioA Inhibitors
Executive Summary & Scientific Context
This guide provides a side-by-side technical comparison of analogs of 7-keto-8-aminopelargonic acid (KAPA) as inhibitors of the enzyme 7,8-diaminopelargonic acid synthase (BioA) .
Clarification of Nomenclature: In this context, "KAPA" refers strictly to the biotin biosynthesis intermediate (7-keto-8-aminopelargonic acid), not the commercial DNA polymerase brand.
The Target: BioA (DAPA Aminotransferase)
BioA is a Pyridoxal-5'-Phosphate (PLP)-dependent aminotransferase that catalyzes the pelargonic acid conversion step in biotin biosynthesis. Because mammals lack the biotin biosynthetic pathway (making them biotin auxotrophs), BioA is a high-value target for:
Antitubercular drugs: Mycobacterium tuberculosis (Mtb) is acutely sensitive to biotin deprivation.
Herbicides: Plants require de novo biotin synthesis for growth.
The inhibition of BioA by KAPA analogs relies on exploiting the enzyme's unique "Ping-Pong Bi-Bi" mechanism, where the inhibitor mimics the KAPA substrate to either competitively block the active site or covalently inactivate the PLP cofactor.
Mechanistic Grounding: The BioA Pathway
To understand the comparative performance of inhibitors, one must first visualize the native pathway. BioA transfers an amino group from S-adenosylmethionine (SAM) to KAPA to form DAPA.[1]
Figure 1: The Biotin Biosynthetic Pathway highlighting the BioA checkpoint.
Comparative Analysis of KAPA Analogs
The following table synthesizes experimental data for the three primary classes of KAPA-derived inhibitors: Substrate Analogs (Herbicide candidates), Suicide Inhibitors (Natural Products), and High-Affinity Mimetics (Synthetic Drugs).
Table 1: Side-by-Side Performance Metrics
Inhibitor Class
Compound Name
Mechanism of Action
Potency (IC50 / Ki)
Biological Efficacy
Key Limitation
Substrate Analog
Desmethyl-KAPA
Competitive Reversible
GR50: 8 ppm (Plant)
Moderate Herbicidal
Weak binding affinity compared to transition state analogs.
Suicide Inhibitor
Amiclenomycin (ACM)
Mechanism-Based (Covalent)
Ki: ~4 µM (Mtb BioA)
Potent Antibiotic (In vitro)
Chemical Instability : Spontaneous aromatization degrades the compound before it reaches the target in vivo.
Synthetic Mimetic
Compound C48
Competitive (PLP-bound state)
Ki: 0.2 nM IC50: 34 nM
High (Mtb MIC: 93 nM)
Complex synthesis; requires optimization for oral bioavailability (though C48 is improved over precursors).
Hydrazide Analog
MAC13772
Reversible Covalent (PLP)
IC50: ~800 nM
Moderate
Forms hydrazone with PLP; can be non-selective if not optimized.
Deep Dive: Mechanism Differentiation
1. Desmethyl-KAPA (The Herbicide Approach)
Chemistry: A truncated analog lacking the terminal methyl group of KAPA.
Performance: In plant systems (Arabidopsis), desmethyl-KAPA inhibits growth with a GR50 of 8 ppm.[2][3][4][5] It competes with native KAPA for the active site but lacks the "warhead" necessary for irreversible inhibition.
Verdict: Useful as a reference standard for competitive inhibition but lacks the potency required for clinical antimicrobial use.
Chemistry: A natural product containing a cis-1,4-cyclohexadiene ring.[7]
Mechanism: It acts as a "Trojan horse." BioA attempts to transaminate the inhibitor, but the reaction generates an unstable intermediate that aromatizes, covalently crosslinking the inhibitor to the PLP cofactor. This permanently kills the enzyme.
Verdict: Scientifically elegant but pharmacologically flawed due to instability.
3. Compound C48 (The Modern Standard)
Chemistry: A rationally designed inhibitor that mimics the transition state of the KAPA-PLP complex.
Mechanism: Unlike ACM, C48 does not rely on covalent modification. Instead, it exploits a "lock-and-key" fit with the PLP-bound state of BioA, achieving picomolar affinity (
Verdict: Currently the gold standard for BioA inhibition in tuberculosis research.
Experimental Protocols (Self-Validating Systems)
To objectively compare these analogs in your own lab, use the following Coupled Fluorescence Assay . This protocol is superior to direct absorbance methods because it amplifies the signal and reduces interference from the inhibitors' own UV absorbance.
Protocol: BioA-BioD Coupled Assay
Principle: BioA converts KAPA to DAPA. The accessory enzyme BioD (Dethiobiotin Synthetase) is added to pull the reaction forward, but for inhibition measurement, we often use a chemical derivatization endpoint to quantify DAPA directly.
Reagents:
Buffer: 100 mM Bicine (pH 8.6), 50 mM NaHCO3, 1 mM MgCl2.
Pre-incubation: Incubate BioA (25 nM) with the Test Inhibitor (e.g., C48, 0-100 nM) and PLP (10 µM) for 10 minutes. Critical: This allows slow-binding or covalent inhibitors to establish equilibrium.
Initiation: Add KAPA and SAM to start the reaction.[11]
Progression: Incubate at 37°C for 30–60 minutes.
Termination & Derivatization: Add equal volume of OPA derivatization reagent.
Readout: Measure Fluorescence (Ex 340 nm / Em 455 nm). The OPA reacts specifically with the vicinal diamine of DAPA.
Data Analysis (Ki Calculation):
For tight-binding inhibitors like C48, the standard IC50 equation is invalid because
. Use the Morrison Equation for fitting:
Visualization of Inhibition Logic
The following diagram illustrates where each inhibitor class intercepts the catalytic cycle.
Figure 2: Mechanistic interception points.[8][9][12] C48 competes for the active site, while Amiclenomycin diverts the enzyme to a dead-end covalent state.
References
Nudelman, A., et al. (2004). "Inhibitors of biotin biosynthesis as potential herbicides."[2][3] Tetrahedron, 60(8), 1731-1748. Link
Shi, C., et al. (2011). "Mechanism-based inactivation by aromatization of the transaminase BioA involved in biotin biosynthesis in Mycobacterium tuberculosis."[11][13] Journal of the American Chemical Society, 133(45), 18194-18201.[11][13] Link
Bockman, M. R., et al. (2025). "Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis." bioRxiv (Preprint).[12] Link
Mann, S., et al. (2009). "A microplate fluorescence assay for DAPA aminotransferase." Analytical Biochemistry, 387(1), 134-136. Link
A Guide to the Responsible Disposal of (R)-8-Amino-7-oxononanoic Acid
As a Senior Application Scientist, my goal is to provide you with technical guidance that is not only accurate but also practical and grounded in established safety principles. The proper disposal of any chemical is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my goal is to provide you with technical guidance that is not only accurate but also practical and grounded in established safety principles. The proper disposal of any chemical is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the disposal of (R)-8-Amino-7-oxononanoic acid, a key intermediate in the biosynthesis of biotin.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
The fundamental principle guiding these procedures is risk mitigation. While many amino acids are not classified as hazardous substances under GHS or OSHA criteria, it is imperative to treat all chemicals with caution.[3] The responsibility for proper waste classification and disposal ultimately lies with the waste generator, who must operate in compliance with local, regional, and national regulations.[4]
Hazard Assessment and Risk Mitigation
(R)-8-Amino-7-oxononanoic acid is an amino acid derivative.[5] While specific hazard data for this compound is limited, we can infer potential risks based on its chemical class.
Combustibility: Like most organic compounds, it is combustible. In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be liberated.[6][7]
Inhalation: Handling the solid form may generate dust. While not specifically classified as hazardous, inhalation of chemical dust should always be minimized.[7][8]
Environmental Precautions: The environmental impact of this specific compound has not been extensively studied. Therefore, it is crucial to prevent its release into the environment by keeping it away from drains, surface water, and groundwater.[6][9]
The primary mitigation strategy is to handle the substance in a way that minimizes exposure and environmental release, following the principle of As Low As Reasonably Practicable (ALARP).
Personal Protective Equipment (PPE) Protocol
Before beginning any disposal procedure, ensure the appropriate PPE is worn. The selection of PPE is the first line of defense in preventing chemical exposure.
PPE Item
Specification
Rationale
Eye Protection
Safety glasses with side shields or goggles.
Protects eyes from splashes or airborne dust particles.
Prevents direct skin contact with the chemical.[7]
Body Protection
Standard laboratory coat.
Protects skin and clothing from contamination.
Respiratory Protection
Use only with adequate ventilation. If dust is generated, a particulate filter respirator (e.g., N95) may be necessary.
Minimizes the risk of inhaling chemical dust.[7][8]
Step-by-Step Disposal Procedures
The correct disposal route depends on the form of the waste. The following protocols cover the most common scenarios encountered in a research setting.
Protocol 1: Disposal of Unused or Waste (R)-8-Amino-7-oxononanoic Acid (Solid)
This procedure is for the disposal of expired, surplus, or contaminated solid product.
Containment: Ensure the material is in a sealed, clearly labeled container.
Collection: Carefully sweep up any remaining solid material.[8] Use tools that will not generate excessive dust.
Packaging: Place the solid waste into a suitable, non-reactive container with a secure lid. An appropriate choice would be a high-density polyethylene (HDPE) or glass container.
Labeling: Label the container clearly as "Hazardous Waste" or as required by your institution's waste management program. The label must include the full chemical name: "(R)-8-Amino-7-oxononanoic acid".
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[8][10]
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
Protocol 2: Disposal of Contaminated Labware
This includes items such as pipette tips, weigh boats, and contaminated gloves.
Segregation: Collect all disposables that have come into direct contact with (R)-8-Amino-7-oxononanoic acid in a dedicated waste bag or container.
Packaging: Place the contaminated items in a sealed, labeled hazardous waste container.
Disposal: Dispose of the container through your institution's chemical waste program. Do not mix with regular laboratory trash.
Protocol 3: Disposal of Empty Containers
Empty containers may retain product residue and must be decontaminated before disposal or recycling.[11]
Decontamination: Triple rinse the empty container with a suitable solvent in which (R)-8-Amino-7-oxononanoic acid is soluble, such as water or ethanol.[12][13]
Rinsate Collection:Crucially, collect all three rinsates as chemical waste. [14] Transfer the rinsate to a labeled hazardous waste container for liquid waste.
Label Defacement: After rinsing, obliterate or remove the original product label to prevent misidentification.[14]
Final Disposal: The decontaminated container can now be disposed of as non-hazardous glass or plastic waste, according to your facility's guidelines.
Spill Management Protocol
In the event of a spill, immediate and correct action is essential to prevent exposure and environmental contamination.
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
Ventilate: Ensure the area is well-ventilated.
Containment: For a solid spill, carefully cover it to prevent dust from becoming airborne.
Cleanup:
Wear the appropriate PPE as detailed in Section 2.
Mechanically take up the spilled solid (sweep or scoop).[6][7] Avoid actions that create dust.
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spillage.[10]
Packaging and Disposal: Place the spilled material and any contaminated cleanup supplies into a sealed container. Label it as hazardous waste and dispose of it according to Protocol 1.[9]
Decontaminate: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (R)-8-Amino-7-oxononanoic acid waste streams.
Caption: Disposal decision workflow for (R)-8-Amino-7-oxononanoic acid.
References
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
Fisher Scientific. (2025). SAFETY DATA SHEET.
BC Fertilis Panama. (2024). SAFETY DATA SHEET 1325-AMINO ACID 40%.
Amino Acid Standard. (2024). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2023). Safety Data Sheet.
Navigating the Safe Handling of (R)-8-Amino-7-oxononanoic Acid: A Guide for Laboratory Professionals
Welcome to a comprehensive guide on the safe and effective handling of (R)-8-Amino-7-oxononanoic acid. As a key intermediate in the biosynthesis of biotin, this molecule is of significant interest to researchers in drug...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive guide on the safe and effective handling of (R)-8-Amino-7-oxononanoic acid. As a key intermediate in the biosynthesis of biotin, this molecule is of significant interest to researchers in drug development and metabolic pathway analysis.[1] This guide is designed to provide you, our valued scientific partners, with the essential, immediate safety and logistical information required for its proficient use in the laboratory. Our commitment is to empower your research by extending value beyond the product itself, fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Nature of (R)-8-Amino-7-oxononanoic Acid
Despite the low anticipated toxicity, the primary risks associated with handling (R)-8-Amino-7-oxononanoic acid in its solid form are mechanical irritation to the eyes and respiratory tract from dust, and potential skin irritation upon prolonged contact. It is also important to note that this compound can racemize in solution, particularly under physiological or basic pH conditions, which may be a critical consideration for your experimental design.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is paramount in any laboratory setting. The following personal protective equipment is mandatory when handling (R)-8-Amino-7-oxononanoic acid to minimize exposure and ensure your safety.
PPE Category
Item
Specifications and Rationale
Eye Protection
Safety glasses with side shields or goggles
Essential to protect against airborne powder and accidental splashes.
Hand Protection
Nitrile gloves
Provides a sufficient barrier for handling non-hazardous powders and solutions.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection
Laboratory coat
Protects skin and personal clothing from dust and spills.
Respiratory Protection
Not generally required
As (R)-8-Amino-7-oxononanoic acid is a non-volatile solid, respiratory protection is not typically necessary when handled with adequate ventilation. However, if there is a potential for significant aerosolization of the powder, a dust mask or a respirator may be warranted based on a risk assessment.
Foot Protection
Closed-toe shoes
A standard requirement in all laboratory environments to protect against spills and falling objects.[6]
Adherence to a systematic workflow is critical for both experimental success and safety. The following protocol outlines the best practices for handling (R)-8-Amino-7-oxononanoic acid from receipt to use.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed to prevent absorption of moisture.
Weighing and Solution Preparation
This phase presents the highest risk of generating airborne dust. Therefore, meticulous technique is essential.
Preparation: Designate a specific area for weighing. Cover the work surface with absorbent paper to contain any minor spills.
Ventilation: Whenever possible, perform weighing operations within a chemical fume hood or a balance enclosure to minimize dust dispersion.
Aliquotting: Use a spatula to carefully transfer the desired amount of powder to a weigh boat or directly into your reaction vessel. Avoid pouring the powder directly from the main container to prevent spillage.
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
Spill Management
In the event of a spill, a prompt and appropriate response is crucial.
Small Spills (Solid):
If the spilled material is a powder, avoid dry sweeping as this can create dust.[7]
Gently cover the spill with a damp paper towel to wet the powder.
Alternatively, use a spill absorbent powder to contain the material.[8]
Carefully scoop the contained material into a labeled waste container.[9]
Large Spills:
Evacuate the immediate area.
Alert your laboratory supervisor or safety officer.
Follow your institution's established emergency procedures.
Below is a workflow diagram illustrating the key decision points in the handling process.
Handling Workflow for (R)-8-Amino-7-oxononanoic acid
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Unused Product
If you have unused (R)-8-Amino-7-oxononanoic acid that is no longer needed, do not dispose of it in the regular trash or down the drain. It should be treated as chemical waste.
Contaminated Materials
All materials that have come into contact with (R)-8-Amino-7-oxononanoic acid, such as weigh boats, gloves, and absorbent paper, should be considered contaminated.
Waste Collection and Disposal
Solid Waste:
Collect all contaminated solid materials and excess powder in a clearly labeled, sealed plastic bag or a designated solid waste container.[6][9]
Aqueous Solutions:
While many amino acid solutions can be neutralized and disposed of down the sanitary sewer, it is best practice to collect all solutions containing (R)-8-Amino-7-oxononanoic acid in a labeled aqueous waste container.[10]
Do not mix with other incompatible waste streams.[10]
Final Disposal:
All waste containers should be disposed of through your institution's hazardous waste management program.[11] Follow their specific guidelines for labeling and pickup.
By adhering to these protocols, you contribute to a safe and efficient research environment. Our goal is to be your trusted partner in scientific discovery, and that begins with a shared commitment to safety and best practices.
References
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
Rainbow & Brown. (2025, April 17). Amino-80 Safety Data Sheet. Retrieved from [Link]
BC Fertilis. (n.d.). SAFETY DATA SHEET 1325-AMINO ACID 40%. Retrieved from [Link]
Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]
Center for Emerging and Re-emerging Infectious Diseases. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]
University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]
University of Pittsburgh. (2017, October 11). Empty Chemical Container Disposal. Retrieved from [Link]
Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
PubChem. (n.d.). 7-Keto-8-Aminopelargonic Acid. Retrieved from [Link]